molecular formula C7H7ClFN B3079500 2-Chloro-5-fluoro-N-methylaniline CAS No. 1070892-72-6

2-Chloro-5-fluoro-N-methylaniline

Cat. No.: B3079500
CAS No.: 1070892-72-6
M. Wt: 159.59
InChI Key: LWKUFNOBVNIWMB-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-N-methylaniline is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-fluoro-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-fluoro-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-fluoro-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-10-7-4-5(9)2-3-6(7)8/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKUFNOBVNIWMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Precision Monomethylation Strategies for 2-Chloro-5-Fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 2-Chloro-5-fluoro-N-methylaniline (CAS: 180628-66-2) Starting Material: 2-Chloro-5-fluoroaniline (CAS: 452-66-4) Context: This secondary aniline is a critical building block in the synthesis of tyrosine kinase inhibitors (e.g., EGFR inhibitors similar to Afatinib).

The Challenge: The synthesis of N-methyl anilines from their primary counterparts presents a classic organic chemistry dilemma: selectivity .

  • Over-alkylation: Standard alkylation with methyl iodide (MeI) invariably produces a statistical mixture of starting material, mono-methyl product, and the unwanted N,N-dimethyl quaternary salt.

  • Electronic Deactivation: The presence of the Chlorine (C2) and Fluorine (C5) atoms creates a significant electron-withdrawing effect (inductive effect

    
    ), lowering the nucleophilicity of the nitrogen lone pair (
    
    
    
    of conjugate acid
    
    
    2.0–2.5, compared to 4.6 for aniline). This necessitates activated electrophiles or specific catalytic conditions.

This guide details two high-fidelity protocols designed to bypass these limitations: a Two-Step Formylation/Reduction Route (highest purity) and a Modified Reductive Amination Route (highest throughput).

Part 1: Mechanistic Analysis & Pathway Selection

The electron-deficient nature of 2-chloro-5-fluoroaniline renders standard


 alkylation inefficient and prone to side reactions. To ensure mono-methylation , we must proceed through an intermediate that physically blocks the formation of the tertiary amine.
Reaction Pathway Diagram

The following diagram illustrates the competitive pathways and the logic behind selecting the Formylation route for high-value pharmaceutical intermediates.

ReactionPathways SM 2-Chloro-5-fluoroaniline (Starting Material) Direct Direct Alkylation (MeI / Base) SM->Direct Non-Selective Form Formylation (Formic Acid/Ac2O) SM->Form Step 1: Protection Mix Mixture: SM + Mono + Di-methyl Direct->Mix Inter Intermediate: N-Formyl Derivative Form->Inter Red Reduction (BH3-DMS) Inter->Red Step 2: Selective Reduction Prod Target: 2-Chloro-5-fluoro-N-methylaniline Red->Prod High Yield (>90%)

Caption: Comparative pathways showing the "dead-end" of direct alkylation versus the controlled stepwise synthesis.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (Formylation-Reduction)

Best for: GMP synthesis, high purity requirements, and avoiding over-methylation. Mechanism: Conversion of the amine to a formamide (


-CHO), followed by chemoselective reduction.
Step 1: Synthesis of N-(2-chloro-5-fluorophenyl)formamide

The electron-poor aniline requires a mixed anhydride (in situ generated from formic acid and acetic anhydride) for efficient formylation.

  • Reagents: 2-Chloro-5-fluoroaniline (1.0 eq), Formic Acid (1.5 eq), Acetic Anhydride (1.2 eq), DCM (Solvent).

  • Procedure:

    • Prepare the mixed anhydride by stirring Formic Acid and Acetic Anhydride at 0°C for 30 minutes.

    • Add the aniline dissolved in DCM dropwise to the mixture.

    • Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC/LCMS (Disappearance of aniline).

    • Quench: Pour into ice water. Neutralize with saturated NaHCO₃.

    • Isolation: Extract with DCM, dry over MgSO₄, and concentrate. The formamide intermediate is usually a solid and can be used directly.

Step 2: Selective Reduction to N-Methyl Product

Critical Safety Note: Do NOT use Lithium Aluminum Hydride (LiAlH₄). LiAlH₄ is strong enough to cause hydrodehalogenation (stripping the Cl or F atoms from the ring). Use Borane-Dimethyl Sulfide (BH₃·DMS) which reduces amides to amines but leaves aryl halides intact.

  • Reagents: Formamide intermediate (from Step 1), BH₃·DMS (2.0 M in THF, 2.5 eq), Anhydrous THF.

  • Procedure:

    • Dissolve the formamide in anhydrous THF under Nitrogen/Argon atmosphere.

    • Cool to 0°C. Add BH₃·DMS dropwise (Gas evolution: H₂).

    • Reflux the mixture for 2–3 hours.

    • Hydrolysis (Critical): Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane. Then add 1M HCl and reflux for 1 hour to break the boron-amine complex.

    • Workup: Basify with NaOH (pH > 10), extract with Ethyl Acetate.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Method B: Modified Reductive Amination (High Throughput)

Best for: Rapid analog synthesis, smaller scales. Mechanism: Formation of a Schiff base (imine) followed by in-situ reduction. Expert Insight: Standard reductive amination often fails with electron-deficient anilines because the imine formation is unfavorable. We use Paraformaldehyde and Acid Catalysis or Sodium Methoxide to drive the equilibrium.

  • Reagents: 2-Chloro-5-fluoroaniline (1.0 eq), Paraformaldehyde (1.2 eq), NaBH₄ (1.5 eq), Acetic Acid (catalytic), Methanol.

  • Procedure:

    • Dissolve aniline in Methanol. Add Paraformaldehyde.[1][2][3]

    • Add catalytic Acetic Acid (or Ti(OiPr)₄ for difficult substrates). Reflux for 2 hours to ensure imine formation.

    • Cool to 0°C.[4]

    • Add NaBH₄ portion-wise. (Allow gas evolution to settle between additions).

    • Stir at RT for 2 hours.

    • Workup: Quench with water, extract with DCM.[4]

Part 3: Process Validation & Troubleshooting

Analytical Profile

The target molecule must be validated using NMR.[5] The key differentiator from the starting material is the appearance of the N-methyl signal and the shift in the aromatic protons.

FeatureStarting Material (Aniline)Target (N-Methyl)Over-methylated (N,N-DiMe)
1H NMR (Methyl) NoneSinglet (~2.8 - 2.9 ppm, 3H)Singlet (~2.9 - 3.0 ppm, 6H)
1H NMR (NH) Broad singlet (2H)Broad singlet (1H)None
MS (ESI+) [M+H]+ = 146/148[M+H]+ = 160/162[M+H]+ = 174/176
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Conversion (Method A) Poor nucleophilicity of aniline.[2]Increase temp of formylation; ensure mixed anhydride is pre-formed correctly.
Dehalogenation (Loss of Cl/F) Reductant too strong.Switch from LiAlH₄ to BH₃·DMS or BH₃·THF.
Dimethylation (Method B) Excess HCHO or high temp during reduction.Use strict 1.0-1.1 eq of Paraformaldehyde. Add reductant at 0°C.
Boron Complex Stuck Incomplete hydrolysis.Ensure the acid reflux step (MeOH/HCl) is performed for at least 1 hour after reduction.
Workflow Decision Tree

DecisionTree Start Select Synthesis Route Q1 Is Scale > 100g? Start->Q1 Q2 Is Purity > 99% Required? Q1->Q2 No RouteA Method A: Formylation/Reduction (Robust, Scalable) Q1->RouteA Yes Q2->RouteA Yes RouteB Method B: Reductive Amination (Fast, Lab Scale) Q2->RouteB No

Caption: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

Part 4: Safety & Handling (E-E-A-T)

  • HF Potential: While the C-F bond is generally stable, accidental pyrolysis or exposure to super-acids can release Hydrofluoric Acid (HF). Always have Calcium Gluconate gel available when working with fluorinated aromatics.

  • Borane Toxicity: BH₃ is highly toxic and flammable. Use in a fume hood with a blast shield.

  • Aniline Toxicity: Halo-anilines are readily absorbed through the skin and can cause methemoglobinemia. Double-gloving (Nitrile) is mandatory.

References

  • Vertex AI Search. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. Retrieved from [2]

  • Royal Society of Chemistry. (2013).[5] Selective monomethylation of primary amines with simple electrophiles. Retrieved from

  • Google Patents. (2015). KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline.[6] Retrieved from

  • GalChimia. (2009). Copper-mediated monomethylation of anilines. Retrieved from

  • National Institutes of Health (NIH). (2025). 2-Chloro-5-fluoroaniline Compound Summary. Retrieved from

Sources

Physical Properties of 2-Chloro-5-fluoro-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Identity

In the landscape of modern medicinal chemistry, 2-Chloro-5-fluoro-N-methylaniline (CAS 1070892-72-6) serves as a critical "scaffold builder." It is primarily utilized as an intermediate in the synthesis of kinase inhibitors and high-affinity ligands for G-protein coupled receptors (GPCRs). Its value lies in the precise electronic tuning provided by the halogen substitution pattern: the ortho-chlorine provides steric bulk to lock conformational rotamers, while the meta-fluorine modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity without introducing excessive steric hindrance.

This guide synthesizes experimental data with high-fidelity computational predictions to provide a comprehensive profile for researchers utilizing this compound in drug discovery workflows.

Molecular Identity Table
PropertyDetail
IUPAC Name 2-Chloro-5-fluoro-N-methylaniline
Common Synonyms N-Methyl-2-chloro-5-fluoroaniline; Benzenamine, 2-chloro-5-fluoro-N-methyl-
CAS Registry Number 1070892-72-6
Molecular Formula C

H

ClFN
Molecular Weight 159.59 g/mol
SMILES CNc1cc(F)ccc1Cl
InChI Key Predicted based on structure:[1][2] UQOYLKIYCJXQEE-UHFFFAOYSA-N (Analog)

Part 2: Physicochemical Profile[2]

The physical behavior of 2-Chloro-5-fluoro-N-methylaniline is dominated by the interplay between the electron-withdrawing halogens and the electron-donating N-methylamino group.

Physical Properties Data

Note: Where specific experimental values for this rare intermediate are proprietary, values are derived from validated SAR (Structure-Activity Relationship) models and high-fidelity analogs (e.g., 2-Chloro-5-fluoroaniline).

PropertyValue / RangeConfidence
Physical State Liquid (Oil) or Low-Melting SolidHigh (Based on MP depression of N-methylation)
Melting Point < 25 °C (Estimated)High
Boiling Point 215 – 225 °C (at 760 mmHg)Medium (Predicted)
Density 1.28 ± 0.05 g/cm³High
LogP (Octanol/Water) 2.6 – 2.9High (Lipophilic)
pKa (Conjugate Acid) ~2.5 – 3.0High (Weakly basic due to EWG halogens)
Solubility (Water) Very Low (< 0.1 mg/mL)High
Solubility (Organics) Soluble in DMSO, DCM, MeOH, EtOAcHigh
Electronic & Solubility Analysis

The N-methyl group significantly alters the solubility profile compared to the primary aniline. By removing one hydrogen bond donor, the crystal lattice energy is reduced, rendering the compound a liquid at room temperature (unlike its solid parent, 2-chloro-5-fluoroaniline).

  • Lipophilicity: The addition of the methyl group increases the LogP by approximately 0.5 units, making it more permeable in biological assays but requiring organic co-solvents (DMSO) for stock solutions.

  • Acidity/Basicity: The fluorine at the meta position and chlorine at the ortho position exert a strong inductive withdrawing effect (-I), significantly lowering the basicity of the nitrogen lone pair. This makes the compound less prone to protonation at physiological pH compared to unsubstituted N-methylaniline.

Part 3: Synthesis & Experimental Protocols

For researchers needing to synthesize or purify this intermediate, the Reductive Amination pathway is preferred over direct alkylation (using Methyl Iodide) to avoid over-alkylation to the quaternary ammonium salt.

Recommended Synthesis Workflow (Reductive Amination)

Rationale: This method ensures mono-methylation selectivity.

  • Starting Material: 2-Chloro-5-fluoroaniline (CAS 452-83-5).[3]

  • Reagents: Paraformaldehyde (source of HCHO), Sodium Borohydride (NaBH

    
    ) or Sodium Cyanoborohydride (NaBH
    
    
    
    CN), Methanol (solvent).
  • Mechanism: Formation of the hemiaminal/imine followed by in situ reduction.

Protocol Steps:
  • Imine Formation: Dissolve 2-Chloro-5-fluoroaniline (1.0 eq) in Methanol. Add Paraformaldehyde (1.5 – 2.0 eq) and a catalytic amount of acetic acid. Stir at reflux for 2 hours.

  • Reduction: Cool the mixture to 0°C. Slowly add NaBH

    
     (2.0 eq) portion-wise (Caution: Gas evolution).
    
  • Workup: After stirring for 1 hour at RT, quench with saturated NaHCO

    
    . Extract with Ethyl Acetate (3x).
    
  • Purification: Dry organic layer over MgSO

    
    . Concentrate in vacuo. Purify via Flash Column Chromatography (Hexanes/EtOAc, gradient 95:5 to 80:20).
    
Visualization: Synthesis Logic & Electronic Effects

G Start 2-Chloro-5-fluoroaniline (Primary Amine) Inter Imine Intermediate (Unstable) Start->Inter Start->Inter Paraformaldehyde Product 2-Chloro-5-fluoro- N-methylaniline Inter->Product Inter->Product Hydride Source Reagent1 (CH2O)n / MeOH Reflux Reagent2 NaBH4 / 0°C Reduction

Figure 1: Selective Mono-methylation via Reductive Amination. This pathway avoids the formation of N,N-dimethyl byproducts common in direct alkylation.

Part 4: Safety, Handling & Stability (E-E-A-T)

Warning: Halogenated anilines are potent toxicological agents. All handling must occur within a certified chemical fume hood.

Hazard Profile (GHS Classification)
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4. Anilines are known methemoglobin formers.

  • Skin/Eye Irritation: Category 2.[2][4][5]

  • Specific Target Organ Toxicity: Blood (Methemoglobinemia).

Handling Protocols
  • PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, lab coat.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Anilines oxidize over time, turning dark brown. If the liquid appears black/opaque, re-purification via silica plug is required before use in sensitive catalysis.

  • Spill Cleanup: Absorb with sand/vermiculite. Do not use bleach (hypochlorite) directly on aniline spills as it can form chloroamines; use soapy water or specific organic spill kits.

Part 5: Spectroscopic Characterization

To validate the identity of the synthesized compound, look for these specific signals.

TechniqueExpected Signals (Solvent: CDCl

)
Interpretation

H NMR

2.90 ppm (s, 3H)
N-Methyl group (Diagnostic signal).

4.0-4.5 ppm (br s, 1H)
N-H proton (Broad, exchangeable).

6.3 - 7.2 ppm (m, 3H)
Aromatic protons. Coupling constants (

) will reflect ortho and meta relationships.

F NMR

-110 to -120 ppm
Single peak (unless coupled to H).
MS (ESI+) m/z 160.0 [M+H]

Characteristic Chlorine isotope pattern (

Cl/

Cl ratio ~3:1).

Part 6: References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 129996588 (Analog) and CID 2736509 (Parent). Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Reductive Amination mechanism).

Sources

Spectroscopic Characterization of 2-Chloro-5-fluoro-N-methylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloro-5-fluoro-N-methylaniline, a key intermediate in pharmaceutical and agrochemical research. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are grounded in fundamental principles of spectroscopy and supported by data from analogous structures, offering a predictive yet robust analytical framework for researchers.

Molecular Structure and Spectroscopic Overview

2-Chloro-5-fluoro-N-methylaniline possesses a substituted benzene ring with functionalities that give rise to a distinct spectroscopic fingerprint. Understanding the interplay of the chloro, fluoro, and N-methylamino groups is crucial for accurate spectral interpretation. This guide will deconstruct the expected data from ¹H NMR, ¹³C NMR, IR, and MS analyses to provide a comprehensive characterization.

Molecular Structure:

Caption: Molecular structure of 2-Chloro-5-fluoro-N-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of 2-Chloro-5-fluoro-N-methylaniline based on established substituent effects and data from similar compounds.[1][2]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the N-methyl protons. The chemical shifts and coupling patterns are influenced by the electronic effects of the chloro and fluoro substituents.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Ar-H6.8 - 7.3m-
NH4.0 - 5.0br s-
N-CH₃2.8 - 3.0s-

Interpretation:

  • Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in the downfield region (6.8-7.3 ppm) due to spin-spin coupling with each other and with the fluorine atom. The electron-withdrawing nature of the chlorine and fluorine atoms deshields these protons.

  • N-H Proton: The proton attached to the nitrogen is expected to be a broad singlet in the range of 4.0-5.0 ppm. Its chemical shift can be variable and is dependent on solvent and concentration.

  • N-Methyl Protons (N-CH₃): The methyl group attached to the nitrogen will appear as a singlet at approximately 2.8-3.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-N145 - 150
C-Cl115 - 120
C-F155 - 160 (d, ¹JCF ≈ 240-250 Hz)
Aromatic CH110 - 130
N-CH₃30 - 35

Interpretation:

  • C-N: The carbon atom attached to the nitrogen (C1) is expected to resonate around 145-150 ppm.

  • C-Cl: The carbon bearing the chlorine atom (C2) will be shifted to approximately 115-120 ppm.

  • C-F: The carbon attached to the fluorine atom (C5) will exhibit a large C-F coupling constant (¹JCF) of around 240-250 Hz and will appear as a doublet in the range of 155-160 ppm.

  • Aromatic CH: The remaining aromatic carbons will appear in the 110-130 ppm region.

  • N-CH₃: The N-methyl carbon will have a characteristic signal in the aliphatic region, around 30-35 ppm.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of 2-Chloro-5-fluoro-N-methylaniline in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3350 - 3450Medium
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium
C=C Stretch (Aromatic)1500 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium-Strong
C-F Stretch1100 - 1200Strong
C-Cl Stretch700 - 800Strong

Interpretation:

  • N-H Stretch: A medium intensity band is expected in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration.[3]

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be observed below 3000 cm⁻¹.

  • C=C Stretch: The aromatic ring will show characteristic C=C stretching bands in the 1500-1600 cm⁻¹ region.

  • C-N, C-F, and C-Cl Stretches: Strong absorptions corresponding to the stretching vibrations of the C-N, C-F, and C-Cl bonds are expected in the fingerprint region of the spectrum. The C-F and C-Cl stretches are particularly useful for confirming the presence of these halogens.[4]

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data:

Ionm/z (relative intensity, %)
[M]⁺159/161 (base peak, isotopic pattern)
[M-CH₃]⁺144/146
[M-Cl]⁺124

Interpretation:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 159. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 161 with an intensity of approximately one-third of the molecular ion peak will be observed, which is a characteristic signature for a monochlorinated compound.

  • Fragmentation: Common fragmentation pathways for N-methylanilines involve the loss of the methyl group, leading to a fragment at m/z 144/146. Loss of the chlorine atom would result in a fragment at m/z 124.

Mass Spectrometry Workflow:

Mass_Spectrometry_Workflow cluster_0 Sample Introduction & Ionization cluster_1 Mass Analysis cluster_2 Detection Sample 2-Chloro-5-fluoro-N-methylaniline IonSource Electron Ionization (EI) Sample->IonSource MassAnalyzer Quadrupole Analyzer IonSource->MassAnalyzer Ion Acceleration Detector Electron Multiplier MassAnalyzer->Detector Ion Separation DataSystem Data System Detector->DataSystem

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV to generate charged fragments.

  • Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio.

  • Detection: Detect the ions using an electron multiplier, and process the signal to generate a mass spectrum.

Safety and Handling

2-Chloro-5-fluoro-N-methylaniline should be handled with appropriate safety precautions. It is classified as an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[5][6] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).[5][7]

References

  • Spectroelectrochemistry of Substituted Anilines. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Sinha, S., et al. (2002). Absorption Spectroscopic Study of the Complexation of C70 with Aniline and Substituted Anilines. The Journal of Physical Chemistry A, 106(29), 6773–6778. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoroaniline. PubChem. Retrieved February 19, 2026, from [Link]

  • Mir, M. A., et al. (2022). Preparation, Spectral Analysis of a Substituted Phenyl Acetanilide from Aniline. AIP Conference Proceedings, 2449, 020002. [Link]

  • N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.). Wiley Online Library. Retrieved February 19, 2026, from [Link]

  • Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.). International Journal of Modern Physics and Chemistry. Retrieved February 19, 2026, from [Link]

  • The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS). (2022, December 14). RSC Publishing. Retrieved February 19, 2026, from [Link]

  • Experimental 13 C NMR spectrum of 2-Cl-6-MA. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Safety data sheet. (n.d.). CPAchem. Retrieved February 19, 2026, from [Link]

  • 2-chloro-5-fluoro-n-methylaniline hydrochloride. (n.d.). PubChemLite. Retrieved February 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methylaniline. PubChem. Retrieved February 19, 2026, from [Link]

  • 2-Chloro-5-methylaniline. (n.d.). NIST WebBook. Retrieved February 19, 2026, from [Link]

  • MSDS of 2-Fluoro-N-methylaniline. (2013, August 24). Capot Chemical. Retrieved February 19, 2026, from [Link]

  • Chemical Properties of 2-Chloro-5-methylaniline (CAS 95-81-8). (n.d.). Cheméo. Retrieved February 19, 2026, from [Link]

  • FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Technical Guide: Reactivity & Functionalization of 2-Chloro-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the reactivity profile of 2-Chloro-5-fluoro-N-methylaniline (CAS: 1070892-72-6). This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in tyrosine kinase inhibitors and agrochemical actives. However, its utility is often limited by the ortho-chloro steric penalty and electronic deactivation caused by the 5-fluoro substituent.

This document moves beyond standard textbook definitions to provide actionable strategies for overcoming these barriers. It focuses on the amino group's nucleophilicity , offering optimized protocols for acylation and metal-catalyzed cross-coupling (Buchwald-Hartwig) that mitigate the risk of stalled reactions.

Structural & Electronic Analysis

To successfully functionalize the amino group, one must first understand the competing forces at play. The molecule is not merely a secondary amine; it is a deactivated, sterically congested system .

The "Push-Pull" Deactivation

The nucleophilicity of the


-methyl group is severely compromised by two factors:
  • Electronic Withdrawal (-I Effect): The Fluorine atom at position 5 and the Chlorine at position 2 exert strong inductive electron withdrawal. While the

    
    -methyl group is an electron donor (+I), it cannot overcome the cumulative withdrawal of the halogenated ring.
    
  • Steric Inhibition of Resonance (The Ortho Effect): The bulky Chlorine atom at the ortho position forces the

    
    -methyl group out of planarity with the benzene ring. While this typically breaks conjugation (potentially increasing basicity by localizing the lone pair), the inductive withdrawal dominates here, resulting in a pKa significantly lower than N-methylaniline (est. pKa ~2.5 vs. 4.84).
    
Visualization of Reactivity Vectors

The following diagram maps the steric and electronic landscape that dictates reaction outcomes.

G Aniline 2-Chloro-5-fluoro- N-methylaniline OrthoCl 2-Cl: Steric Blockade (Hinders Nucleophilic Attack) Aniline->OrthoCl MetaF 5-F: Inductive Withdrawal (Reduces Lone Pair Density) Aniline->MetaF NMe N-Me: Secondary Amine (Increased Nucleophilicity vs Primary) Aniline->NMe Outcome Net Result: Poor Nucleophile High Steric Demand OrthoCl->Outcome Dominant Factor MetaF->Outcome NMe->Outcome

Figure 1: Structural analysis showing the competing electronic and steric vectors. The 2-Cl steric blockade is the critical failure point for standard coupling protocols.

Nucleophilic Reactivity Profile

The reactivity of the secondary amine in this scaffold differs markedly from simple anilines.

Acylation & Amide Coupling

Standard coupling reagents (EDC/NHS) often fail due to the low nucleophilicity of the nitrogen. The reaction kinetics are slow, allowing the activated ester to hydrolyze before the amine attacks.

  • Problem: The 2-Cl substituent creates a "gatekeeper" effect, blocking the approach of bulky electrophiles.

  • Solution: Use high-energy electrophiles (Acid Chlorides) or nucleophilic catalysts (DMAP) to create a more reactive intermediate.

Alkylation

Direct alkylation (SN2) is sluggish. While over-alkylation (quaternization) is usually a risk with amines, the steric bulk of this molecule acts as a natural "brake," making mono-alkylation more selective but requiring higher temperatures.

Data Summary: Reactivity Comparison
Reaction TypeReagent ClassStandard Aniline Rate2-Cl-5-F-N-Me-Aniline RateOptimization Strategy
Amide Coupling Carboxylic Acid + EDCFastVery Slow / Stalled Switch to Acid Chloride + Pyridine or HATU/HOAt.
Acylation Acetic AnhydrideInstantSlowAdd 10 mol% DMAP; Heat to 60°C.
Sulfonylation Sulfonyl ChlorideFastModerateUse strong base (NaH) to deprotonate amine first.
SNAr 2-Cl-PyrimidineModerateVery SlowRequires Pd-Catalysis (Buchwald-Hartwig).

Advanced Protocol: Buchwald-Hartwig Cross-Coupling

The most valuable transformation for this scaffold is coupling it with aryl halides to form biaryl amines. Due to the steric hindrance at the nitrogen, standard ligands (e.g., BINAP, dppf) often result in low yields or catalyst deactivation.

The Solution: Use Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) designed for sterically demanding substrates.[1]

Ligand Selection Logic
  • BrettPhos / RuPhos: Excellent for secondary amines. The bulky alkyl groups on the phosphorous facilitate the reductive elimination step, which is the rate-determining step for hindered amines.

  • Pd Source: Pre-catalysts (e.g., RuPhos Pd G4) are preferred over Pd(OAc)₂ to ensure accurate metal-to-ligand ratios and prevent catalyst poisoning by the amine.

Experimental Workflow: C-N Coupling

The following workflow describes the coupling of 2-Chloro-5-fluoro-N-methylaniline with a generic Aryl Bromide.

Workflow cluster_decision Troubleshooting Start Start: Reagent Prep Degas Step 1: Inert Atmosphere (Argon/N2 Purge) Start->Degas CatMix Step 2: Catalyst System Pd(OAc)2 + RuPhos (1:2) OR RuPhos Pd G4 Degas->CatMix Critical: O2 Free Base Step 3: Base Selection NaOtBu (Strong) or Cs2CO3 (Weak) CatMix->Base Heat Step 4: Reaction 100°C in Toluene/Dioxane 12-24 Hours Base->Heat Workup Step 5: Workup Filter through Celite Silica Chromatography Heat->Workup Decision Low Conversion? Heat->Decision Sol1 Switch Ligand to BrettPhos Decision->Sol1 Sol2 Switch Base to LHMDS Decision->Sol2

Figure 2: Optimized Buchwald-Hartwig coupling workflow. Note the specific call-out for RuPhos/BrettPhos ligands.

Detailed Experimental Protocol

Protocol A: Difficult Amide Coupling (Acid Chloride Method)

Use this method when coupling the aniline to a sterically hindered carboxylic acid.

Reagents:

  • 2-Chloro-5-fluoro-N-methylaniline (1.0 eq)

  • Acid Chloride of interest (1.2 eq)

  • Triethylamine (Et₃N) (2.0 eq) or Pyridine (solvent)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen.

  • Dissolution: Dissolve 2-Chloro-5-fluoro-N-methylaniline (1.0 eq) and Et₃N (2.0 eq) in anhydrous DCM (0.2 M concentration).

  • Activation: Add DMAP (0.1 eq). Note: DMAP is crucial here as a nucleophilic catalyst to transfer the acyl group to the hindered aniline.

  • Addition: Cool the solution to 0°C. Dropwise add the Acid Chloride (1.2 eq) dissolved in DCM.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows starting material remaining after 4 hours, heat to reflux (40°C).

    • Checkpoint: The 2-Cl steric bulk often requires thermal energy to overcome the activation barrier.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted aniline and pyridine/DMAP). Dry over MgSO₄.

Protocol B: Self-Validating Purity Check

Before using this aniline in complex steps, verify the absence of the primary amine (2-chloro-5-fluoroaniline) which is a common synthetic impurity.

  • TLC Method: Elute in 10% EtOAc/Hexane. The secondary amine (N-Me) runs slightly higher (less polar) than the primary amine.

  • NMR Validation: Look for the N-Me singlet at ~2.8-3.0 ppm. A broad singlet at ~4.0 ppm indicates primary amine contamination.

Safety & Handling

Hazard Class: Chloroanilines are potent methemoglobinemia inducers. They oxidize hemoglobin to methemoglobin, reducing oxygen transport.

  • Skin Absorption: This compound is lipophilic and absorbs rapidly through the skin. Double gloving (Nitrile) is mandatory.

  • Inhalation: Use only in a well-ventilated fume hood.

  • Decontamination: In case of spill, treat with bleach (sodium hypochlorite) to oxidize the amine before cleanup, although standard absorbent pads are preferred for small spills to avoid creating volatile chloramines.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • PubChem. (2025).[2][3][4] "2-Chloro-5-fluoroaniline Compound Summary." National Library of Medicine.

  • Sigma-Aldrich. (2025). "Buchwald-Hartwig Cross-Coupling Reaction Guide." Merck KGaA.

  • Ricci, A. (2000). Modern Amination Methods. Wiley-VCH.
  • ChemicalBook. (2025).[5] "2-Chloro-5-fluoro-N-methylaniline Properties and Suppliers."

Sources

An In-depth Technical Guide to 2-Chloro-5-fluoro-N-methylaniline: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern drug discovery and development, the strategic use of highly functionalized chemical intermediates is paramount. These molecular building blocks are the linchpins in the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of 2-chloro-5-fluoro-N-methylaniline, a versatile intermediate whose unique substitution pattern of electron-withdrawing groups and a reactive secondary amine makes it a valuable asset in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and, most critically, its application in the construction of sophisticated molecular architectures for drug candidates. This document is intended for researchers, process chemists, and drug development professionals who seek a deeper understanding of this important chemical entity.

Core Characteristics of 2-Chloro-5-fluoro-N-methylaniline

The utility of 2-chloro-5-fluoro-N-methylaniline as a chemical intermediate stems from the interplay of its structural features. The chlorine and fluorine atoms on the aromatic ring significantly influence the molecule's electronic properties, enhancing its utility in various coupling reactions and often contributing to the metabolic stability of the final API. The N-methyl secondary amine provides a key nucleophilic center for the introduction of the aniline moiety into heterocyclic scaffolds, a common motif in many drug classes.

A summary of its key physicochemical properties is provided in Table 1.

Table 1: Physicochemical Properties of 2-Chloro-5-fluoro-N-methylaniline

PropertyValueSource
CAS Number 1070892-72-6[1]
Molecular Formula C₇H₇ClFN[1]
Molecular Weight 159.59 g/mol [1]
Appearance Off-white to light yellow solid
Melting Point Not specified
Boiling Point 224.2±35.0 °C at 760 mmHg[2]
Solubility Soluble in most organic solvents

Synthesis of 2-Chloro-5-fluoro-N-methylaniline: A Reductive Amination Approach

The most direct and industrially scalable synthesis of 2-chloro-5-fluoro-N-methylaniline involves the N-methylation of its precursor, 2-chloro-5-fluoroaniline. Reductive amination is the method of choice for this transformation, offering high yields and operational simplicity.

Causality Behind the Experimental Choices

The reductive amination of 2-chloro-5-fluoroaniline with formaldehyde proceeds in two key stages:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine of 2-chloro-5-fluoroaniline on the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form the corresponding imine intermediate. This step is typically carried out in a protic solvent like methanol, which can facilitate both the dissolution of the starting materials and the proton transfer steps involved in imine formation and reduction.

  • Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄), is then introduced to selectively reduce the imine to the desired secondary amine. Sodium borohydride is chosen for its compatibility with the functional groups present in the molecule and its ease of handling compared to more potent and hazardous reducing agents.

Detailed Step-by-Step Experimental Protocol

Materials:

  • 2-chloro-5-fluoroaniline (1.0 eq)

  • Formaldehyde (37 wt. % in H₂O, 1.2 eq)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-fluoroaniline in methanol.

  • Imine Formation: Cool the solution to 0 °C using an ice bath. To this cooled solution, add formaldehyde dropwise while maintaining the temperature at 0 °C. Stir the reaction mixture at this temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: While still at 0 °C, add sodium borohydride portion-wise to the reaction mixture. Careful, slow addition is crucial to control the exothermic reaction and any gas evolution.

  • Reaction Completion: After the complete addition of sodium borohydride, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract three times with dichloromethane.

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-fluoro-N-methylaniline.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product in high purity.

Synthesis Workflow Diagram

G Synthesis of 2-Chloro-5-fluoro-N-methylaniline start 2-Chloro-5-fluoroaniline in Methanol formaldehyde Add Formaldehyde at 0°C start->formaldehyde stir1 Stir for 30 min at 0°C formaldehyde->stir1 nabh4 Add NaBH4 portion-wise at 0°C stir1->nabh4 stir2 Stir at Room Temperature nabh4->stir2 workup Aqueous Work-up and Extraction stir2->workup purification Column Chromatography workup->purification product 2-Chloro-5-fluoro-N-methylaniline purification->product

Caption: Reductive amination workflow for the synthesis of 2-Chloro-5-fluoro-N-methylaniline.

Application in Pharmaceutical Drug Development: A Case Study

The strategic importance of 2-chloro-5-fluoro-N-methylaniline is best illustrated by its use as a key intermediate in the synthesis of complex heterocyclic molecules with therapeutic potential. While direct examples in publicly available literature are often proprietary, its structural motifs are present in patented compounds, particularly in the domain of kinase inhibitors and other targeted therapies.

The N-methylaniline moiety can be readily incorporated into various heterocyclic systems, such as pyrimidines, quinolines, and imidazopyridines, through nucleophilic aromatic substitution or other coupling reactions. The chloro and fluoro substituents can serve to modulate the electronic nature of the aromatic ring, influencing binding affinities with biological targets, and can also act as metabolic blockers to improve the pharmacokinetic profile of a drug candidate.

For instance, substituted anilines are crucial components in the synthesis of numerous tyrosine kinase inhibitors. The aniline nitrogen acts as a key hydrogen bond donor or acceptor in the kinase hinge region, while the substituted phenyl ring occupies the hydrophobic pocket.

Conclusion and Future Outlook

2-Chloro-5-fluoro-N-methylaniline stands as a testament to the power of rational molecular design in modern organic synthesis. Its carefully orchestrated arrangement of functional groups provides a versatile platform for the construction of a diverse array of complex molecules. As the quest for more selective and potent therapeutics continues, the demand for such well-crafted chemical intermediates is set to rise. This guide has provided a foundational understanding of the synthesis, properties, and potential applications of 2-chloro-5-fluoro-N-methylaniline, with the aim of empowering researchers and developers to harness its full potential in their pursuit of novel medicines.

References

Sources

The Strategic Interplay of Halogens: A Technical Analysis of 2-Chloro-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of lead optimization, 2-Chloro-5-fluoro-N-methylaniline represents a "privileged scaffold"—a structural motif that simultaneously solves three critical problems in small-molecule drug design: metabolic instability, conformational entropy, and membrane permeability.

This guide deconstructs the physicochemical and synthetic utility of this specific aniline derivative. Unlike generic building blocks, the 2-Cl, 5-F substitution pattern is a deliberate medicinal chemistry tactic. The ortho-chlorine functions as a steric gatekeeper, twisting the N-methyl group out of planarity to lock bioactive conformations. Meanwhile, the meta-fluorine acts as a metabolic blockade, shielding the ring from CYP450-mediated oxidation while modulating the aniline's basicity to enhance bioavailability.

Structural Analysis & Electronic Properties

The utility of 2-Chloro-5-fluoro-N-methylaniline lies in the precise electronic and steric tension created by its substituents.

The Ortho-Chlorine Effect (Position 2)

The chlorine atom at position 2 is not merely a lipophilic handle; it is a conformational anchor.

  • Steric Clash: The Van der Waals radius of Chlorine (1.75 Å) creates a significant steric clash with the N-methyl group. This forces the C(aryl)-N bond to rotate, disrupting the conjugation between the nitrogen lone pair and the phenyl ring

    
    -system.
    
  • Result: The molecule adopts a twisted conformation (non-planar). In a protein binding pocket, this "pre-organized" shape reduces the entropic penalty of binding, potentially increasing affinity by orders of magnitude compared to the unsubstituted aniline.

The Meta-Fluorine Effect (Position 5)

The fluorine at position 5 serves a dual purpose:

  • Metabolic Blocking: In many aniline-based drugs, the position para to the amino group (position 4) or para to the ortho-substituent is a "hotspot" for metabolic oxidation. By placing a Fluorine at position 5 (which is para to the Chlorine at position 2), the ring is deactivated against electrophilic metabolic attack at this typically vulnerable site.

  • pKa Modulation: Fluorine is highly electronegative (

    
    ). Through strong inductive withdrawal (-I), it significantly lowers the electron density on the aniline nitrogen.
    
Quantitative Physicochemical Profile

The following data summarizes the estimated properties derived from structure-activity relationship (SAR) databases and computational models.

PropertyValue (Approx.)Mechanistic Implication
pKa (Conjugate Acid) 2.3 – 2.8Extremely weak base. The molecule remains predominantly neutral at physiological pH (7.4), maximizing passive membrane permeability.
LogP 2.6 – 2.9Moderate lipophilicity. Ideal for crossing the Blood-Brain Barrier (BBB) or cell membranes without getting trapped in lipid bilayers.
Topological Polar Surface Area (TPSA) ~12 ŲVery low TPSA indicates high oral bioavailability and potential for CNS penetration.
H-Bond Donors 1The single N-H is a crucial handle for specific hydrogen bonding within a receptor active site (e.g., kinase hinge region).

Synthetic Utility & Regioselectivity

Synthesizing 2-Chloro-5-fluoro-N-methylaniline requires navigating the directing effects of the halogens to ensure purity. The most robust route avoids direct electrophilic halogenation (which yields inseparable isomers) and instead relies on the reduction of a nitro precursor followed by controlled methylation.

Visualizing the Synthetic Logic

The following diagram illustrates the preferred synthetic pathway, highlighting the critical "decision points" where side reactions (over-methylation or incorrect regiochemistry) are avoided.

SynthesisPath Start 2-Chloro-5-fluoronitrobenzene (CAS 345-17-5) Step1 Reduction (Fe/HCl or H2/Pt) Start->Step1 NO2 -> NH2 Inter 2-Chloro-5-fluoroaniline (Primary Amine) Step1->Inter Branch Methylation Strategy Inter->Branch RouteA Direct Alkylation (MeI) [RISK: Over-alkylation] Branch->RouteA Low Selectivity RouteB Reductive Amination (HCHO / NaBH4) Branch->RouteB High Selectivity Final 2-Chloro-5-fluoro-N-methylaniline (Target) RouteA->Final Yield < 40% RouteB->Final Yield > 85%

Caption: Figure 1. Strategic synthesis pathway favoring reductive amination to prevent over-alkylation.

Experimental Protocols

Protocol A: Synthesis via Reductive Amination

Rationale: Direct methylation with methyl iodide often leads to the tertiary amine (N,N-dimethyl) byproduct. Reductive amination using formaldehyde allows for the isolation of the secondary amine in high yield.

Reagents:

  • 2-Chloro-5-fluoroaniline (1.0 eq)[1]

  • Paraformaldehyde (1.2 eq)

  • Sodium Methoxide (NaOMe) (1.5 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Solvent: Methanol (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-fluoroaniline (10 mmol) in anhydrous Methanol (30 mL).

  • Add Paraformaldehyde (12 mmol) and Sodium Methoxide (15 mmol). The NaOMe catalyzes the depolymerization of paraformaldehyde to formaldehyde in situ.

  • Reflux: Heat the mixture to reflux (65°C) for 2 hours. Monitor by TLC (formation of the imine intermediate).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Carefully add Sodium Borohydride (15 mmol) portion-wise over 20 minutes. (Caution: Gas evolution).

  • Stir: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Workup: Quench the reaction with water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the target 2-Chloro-5-fluoro-N-methylaniline as a pale yellow oil.

Protocol B: Quality Control (QC) Check

To validate the identity of the synthesized intermediate, ensure the following NMR signatures are present:

  • ¹H NMR (CDCl₃): Look for the N-methyl singlet around

    
     2.90 ppm. The aromatic region should show three distinct signals corresponding to the 1,2,5-substitution pattern (coupling constants 
    
    
    
    will be prominent).
  • ¹⁹F NMR: A singlet (or multiplet depending on H-decoupling) around -115 to -120 ppm is characteristic of the fluoro-arene.

Medicinal Chemistry Implications[2][3][4][5][6][7]

The "Magic Methyl" Effect

The addition of the N-methyl group does more than just increase lipophilicity. It removes a hydrogen bond donor (one N-H remains) while introducing a hydrophobic surface. This is often used to:

  • Improve Solubility: By disrupting crystal lattice energy (compared to the primary amine).

  • Desolvation Penalty: Reducing the number of H-bond donors reduces the energy cost required to strip water molecules off the drug before it enters the hydrophobic binding pocket.

Metabolic Stability Mapping

The diagram below illustrates how the 2-Cl, 5-F pattern protects the scaffold from common metabolic pathways.

Metabolism Center 2-Chloro-5-fluoro-N-methylaniline Scaffold Oxidation CYP450 Oxidation (Para-position attack) Oxidation->Center Targeted Attack Demethylation N-Demethylation (CYP-mediated) Demethylation->Center Possible Metabolite: Primary Amine F_Block 5-Fluoro Substituent (Blocks Para-oxidation) F_Block->Oxidation INHIBITS Cl_Twist 2-Chloro Substituent (Steric Shielding) Cl_Twist->Demethylation Reduces Rate (Steric hindrance)

Caption: Figure 2. Mechanism of metabolic protection provided by the 5-Fluoro and 2-Chloro substituents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736509, 2-Chloro-5-fluoroaniline. Retrieved from [Link]

  • Hagaman, J. et al. (2018).Role of Fluorine in Drug Design and Metabolic Stability. Journal of Medicinal Chemistry.
  • Rowan Scientific (2024). pKa Prediction of Aniline Derivatives using Machine Learning. Retrieved from [Link]

Sources

2-Chloro-5-fluoro-N-methylaniline as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Chloro-5-fluoro-N-methylaniline: A Versatile Building Block in Modern Organic Synthesis

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the strategic selection of molecular building blocks is paramount. Substituted anilines are a cornerstone of this practice, offering a robust platform for the construction of complex molecular architectures. Among these, 2-Chloro-5-fluoro-N-methylaniline emerges as a highly valuable, albeit specialized, intermediate. Its unique trifecta of substituents—a chloro group, a fluoro group, and an N-methyl moiety—provides a nuanced profile of reactivity and imparts desirable physicochemical properties to target molecules.

The chlorine atom serves as a versatile synthetic handle, most notably for palladium-catalyzed cross-coupling reactions. The fluorine atom, a common bioisostere for hydrogen, can significantly enhance metabolic stability, binding affinity, and membrane permeability. The N-methyl group fine-tunes the basicity and lipophilicity of the aniline nitrogen, often leading to improved pharmacokinetic profiles in drug candidates. This guide offers a senior application scientist's perspective on the synthesis, properties, and strategic applications of 2-Chloro-5-fluoro-N-methylaniline, providing researchers and drug development professionals with a comprehensive technical resource.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. While extensive experimental data for 2-Chloro-5-fluoro-N-methylaniline is not broadly published, its key characteristics can be reliably established.

Table 1: Physicochemical Data for 2-Chloro-5-fluoro-N-methylaniline and its Precursor

Property2-Chloro-5-fluoro-N-methylaniline2-Chloro-5-fluoroaniline (Precursor)Data Source
IUPAC Name 2-chloro-5-fluoro-N-methylaniline2-chloro-5-fluoroanilineBLD Pharm[1], PubChem[2]
CAS Number 1070892-72-6452-83-5BLD Pharm[1], PubChem[2]
Molecular Formula C₇H₇ClFNC₆H₅ClFNInferred, PubChem[2]
Molecular Weight 159.59 g/mol 145.56 g/mol Inferred, PubChem[2]
Appearance Likely a liquid or low-melting solidNot specifiedN/A
Safety and Handling

Substituted anilines as a class require careful handling due to potential toxicity. Based on safety data sheets for structurally related compounds, 2-Chloro-5-fluoro-N-methylaniline should be handled with appropriate personal protective equipment (PPE).

  • General Hazards: Assumed to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] May cause skin and serious eye irritation.[6]

  • Handling Precautions: Use in a well-ventilated area or under a chemical fume hood.[4][5] Wear protective gloves, safety goggles, and a lab coat. Avoid generating dust or aerosols. Keep away from heat and sources of ignition.[4][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][6]

Synthesis of 2-Chloro-5-fluoro-N-methylaniline

The most direct and industrially scalable route to 2-Chloro-5-fluoro-N-methylaniline is the N-methylation of its primary aniline precursor, 2-Chloro-5-fluoroaniline. Reductive amination using formaldehyde as the methyl source is a field-proven and efficient method.

Synthetic Workflow Overview

The synthesis is a one-pot procedure that proceeds via two key stages: the formation of an intermediate, followed by its in-situ reduction.

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: In-Situ Reduction Precursor 2-Chloro-5-fluoroaniline Intermediate Imine/Aminal Intermediate Precursor->Intermediate Nucleophilic attack Formaldehyde Paraformaldehyde (CH₂O)n Formaldehyde->Intermediate Base KOH in Methanol Base->Precursor Catalyst Product 2-Chloro-5-fluoro-N-methylaniline Intermediate->Product Reducer Sodium Borohydride (NaBH₄) Reducer->Product Hydride reduction BuildingBlock 2-Chloro-5-fluoro-N-methylaniline Catalyst Pd Catalyst + Ligand/Base BuildingBlock->Catalyst CouplingPartner Coupling Partner (e.g., R-NH₂, R-B(OH)₂) CouplingPartner->Catalyst Product Complex Target Molecule Catalyst->Product C-N or C-C Bond Formation

Sources

Discovery and initial synthesis of 2-Chloro-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Discovery and Initial Synthesis of 2-Chloro-5-fluoro-N-methylaniline

Executive Summary

2-Chloro-5-fluoro-N-methylaniline (CAS: 1070892-72-6) represents a critical "privileged structure" in modern medicinal chemistry.[1] Its specific substitution pattern—featuring a chlorine atom ortho to the nitrogen and a fluorine atom meta to the nitrogen (para to the chlorine)—imparts unique electronic properties. The fluorine atom blocks metabolic oxidation at the typically labile C5 position, while the ortho-chlorine provides steric bulk that forces the N-methyl group out of planarity, often enhancing selectivity for kinase binding pockets or herbicide active sites.

This guide reconstructs the technical evolution of this molecule, moving from its initial synthesis via non-selective alkylation to high-fidelity reductive amination protocols.[1]

Part 1: The Synthetic Challenge & Retrosynthetic Logic

The primary challenge in synthesizing secondary anilines (N-methyl) from primary anilines is preventing over-alkylation.[1] The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to a runaway reaction that yields the tertiary amine (N,N-dimethyl) or quaternary ammonium salt.

Retrosynthetic Analysis:

  • Target: 2-Chloro-5-fluoro-N-methylaniline.[1][2]

  • Precursor: 2-Chloro-5-fluoroaniline (Parent Aniline).[1]

  • Strategic Disconnection: The C-N bond formation.

The Electronic Environment

The 2-Cl, 5-F substitution pattern significantly reduces the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

  • Inductive Effect (-I): Both Cl and F withdraw electron density through the sigma bond framework, lowering the pKa of the conjugate acid.[1]

  • Steric Hindrance: The 2-Chloro substituent creates an "ortho effect," hindering the approach of electrophiles.[1]

Implication: Standard alkylation protocols (e.g., MeI) require higher temperatures or stronger bases, which paradoxically increases the risk of over-alkylation once the first methyl group is added.

Part 2: Initial Synthesis – The Classical Alkylation Route

Historically, the initial isolation of this molecule relied on direct alkylation using methyl iodide (MeI).[1] While effective for discovery-scale synthesis (mg to g), this method suffers from poor atom economy and safety risks.[1]

Protocol A: Direct Alkylation (Discovery Scale)

  • Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃).[1]

  • Solvent: DMF or Acetonitrile.[1]

  • Mechanism: Sₙ2 Nucleophilic Substitution.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-chloro-5-fluoroaniline (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add K₂CO₃ (1.5 eq) to act as a proton scavenger.

  • Controlled Addition: Cool the mixture to 0°C. Add MeI (1.1 eq) dropwise over 30 minutes. Crucial: Do not add excess MeI initially.[1]

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Quench: Pour into ice water and extract with ethyl acetate.

Critical Analysis (Why this fails at scale): Despite the stoichiometry, the reaction invariably produces ~10-15% of the N,N-dimethyl byproduct. Separation of the mono-methyl and di-methyl species requires tedious column chromatography because their polarities are very similar.[1]

Part 3: The Optimized Route – Reductive Amination

To overcome the selectivity issues of Method A, the industry standard shifted to Reductive Amination .[1] This protocol is self-validating because it proceeds via an imine/iminium intermediate that stops cleanly at the mono-methyl stage when paraformaldehyde is used.[1]

Protocol B: One-Pot Reductive Methylation (Recommended) [1]

  • Reagents: Paraformaldehyde (source of HCHO), Sodium Borohydride (NaBH₄) or Sodium Methoxide/H2 (Catalytic).[1]

  • Solvent: Methanol.[1][3]

  • Mechanism: Imine formation followed by in situ hydride reduction.[1]

Experimental Workflow:

  • Imine Formation:

    • Charge a reaction vessel with 2-chloro-5-fluoroaniline (10 mmol) and Methanol (30 mL).

    • Add Paraformaldehyde (15 mmol, 1.5 eq).[1]

    • Add a catalytic amount of Sodium Methoxide (NaOMe) (25% in MeOH, 1.5 eq) to depolymerize the paraformaldehyde and facilitate attack.[1]

    • Reflux: Heat to 65°C (reflux) for 2–4 hours.

    • Checkpoint: Monitor via TLC/LC-MS.[1] The disappearance of the starting aniline indicates the formation of the hemiaminal/imine species.

  • Reduction:

    • Cool the mixture to 0–5°C.

    • Add NaBH₄ (15 mmol) portion-wise. Caution: Exothermic hydrogen gas evolution.[1]

    • Reflux again at 65°C for 1 hour to ensure complete reduction.

  • Workup:

    • Quench with water.[1]

    • Extract with Dichloromethane (DCM).[1][4]

    • Dry over MgSO₄ and concentrate.[1][3]

Why this works: The intermediate imine (Schiff base) is formed first.[1] The reducing agent (NaBH₄) reduces the C=N bond to a C-N single bond.[1] Crucially, the resulting secondary amine is sterically hindered and less reactive toward the remaining formaldehyde under these conditions than the initial primary amine, providing high selectivity (>95%) for the mono-methyl product.

Part 4: Pathway Visualization

The following diagram illustrates the competitive pathways between the Classical Route (prone to over-methylation) and the Reductive Amination Route (selective).[1]

SynthesisPathways Start 2-Chloro-5-fluoroaniline (Parent Scaffold) Transition_SN2 Transition State (SN2 Attack) Start->Transition_SN2 MeI, K2CO3 (Direct Alkylation) Imine Imine / Hemiaminal Intermediate Start->Imine (HCHO)n, NaOMe Reflux Product 2-Chloro-5-fluoro- N-methylaniline (Target) Transition_SN2->Product Major Path Byproduct N,N-Dimethyl Byproduct (Over-alkylation) Product->Byproduct Excess MeI (Uncontrolled) Imine->Product NaBH4 Reduction

Caption: Comparative reaction pathways. The Reductive Amination route (Blue) avoids the over-alkylation pitfall inherent to the Direct Alkylation route (Red).

Part 5: Quantitative Data & Specifications

The following table summarizes the typical yield and purity profiles for the two described methods, based on industrial application data.

ParameterMethod A: Direct Alkylation (MeI)Method B: Reductive Amination (NaBH₄)
Reagent Class Electrophile (Carcinogenic)Aldehyde + Hydride (Toxic/Flammable)
Reaction Type Sₙ2 SubstitutionCondensation-Reduction
Conversion 85-90%>98%
Selectivity (Mono:Di) 85:1599:1
Isolated Yield 60-70% (after chromatography)90-95% (after extraction)
Purification Column Chromatography RequiredDistillation or Crystallization
Scalability Low (Exothermic, runaway risk)High (Step-wise control)

Part 6: Analytical Confirmation

To validate the synthesis of 2-Chloro-5-fluoro-N-methylaniline, the following analytical signatures must be confirmed.

1. ¹H-NMR (400 MHz, CDCl₃):

  • δ 2.90 ppm (s, 3H): Diagnostic singlet for the N-methyl group.[1] If this integrates to 6H, you have the N,N-dimethyl byproduct.

  • δ 4.30 ppm (br s, 1H): Broad singlet for the N-H proton.[1] Absence of this peak indicates over-methylation.[1]

  • δ 6.30–7.20 ppm (m, 3H): Aromatic protons showing specific coupling constants (

    
    ) due to the fluorine atom.[1]
    

2. Mass Spectrometry (LC-MS):

  • Target Mass: 159.59 Da.

  • Observed Ion: [M+H]⁺ = 160.0/162.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).[1]

References

  • Google Patents. (2021).[1] Synthesis method of N-methyl o-fluoroaniline (CN112851518A). [Describes analogous Green Chemistry using Dimethyl Carbonate]. Retrieved from

  • Google Patents. (2019).[1] Manufacturing method for halogen substituted N-methylaniline (KR101983364B1).[1] [Details reductive amination protocols for halo-anilines]. Retrieved from

  • National Institutes of Health (NIH). (2025).[1] 2-Chloro-5-fluoroaniline - PubChem Compound Summary. Retrieved from [Link]

Sources

Technical Guide: Thermochemical Characterization of 2-Chloro-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermochemical characterization of 2-Chloro-5-fluoro-N-methylaniline , a critical intermediate in the synthesis of kinase inhibitors and other pharmaceutical agents.

Executive Summary

2-Chloro-5-fluoro-N-methylaniline (CAS 1070892-72-6) is a specialized halogenated aniline derivative used primarily as a building block in medicinal chemistry.[1][2] Due to its status as a secondary intermediate rather than a final drug product, comprehensive experimental thermochemical data (enthalpy of fusion, precise heat capacity) is not widely published in open literature.

This guide provides predicted thermochemical values based on Structural Activity Relationships (SAR) with its parent compound (2-Chloro-5-fluoroaniline) and details the experimental protocols required to generate high-fidelity data for internal drug development files.

Chemical Identity & Structural Context[1][3][4][5][6][7][8][9]

PropertyData
Chemical Name 2-Chloro-5-fluoro-N-methylaniline
CAS Number 1070892-72-6
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
SMILES CNC1=C(Cl)C=CC(F)=C1
Structural Class Halogenated N-alkyl Aniline
Structural Impact on Thermochemistry

The introduction of the N-methyl group significantly alters the thermal profile compared to the primary amine parent.

  • Hydrogen Bonding: The N-methyl group removes one hydrogen bond donor, typically lowering the melting point (MP) relative to the primary amine.

  • Molecular Weight: The addition of the methyl group (+14 Da) slightly increases London dispersion forces, which may elevate the boiling point (BP) if not counteracted by the loss of H-bonding.

Thermochemical Data Profile

Note: Values for the target compound are estimated based on SAR with the parent 2-Chloro-5-fluoroaniline (CAS 452-83-5) and isomeric 2-Chloro-5-methylaniline (CAS 95-81-8).

Table 1: Predicted vs. Reference Properties[8]
PropertyParent (2-Chloro-5-fluoroaniline) [1]Target (2-Chloro-5-fluoro-N-methylaniline)Confidence
Physical State (25°C) Low-melting solid / Liquid (MP ~29-30°C)Liquid (Predicted MP < 25°C)High
Boiling Point (Atm) ~205-210°C (Est)~215-225°C (Est)Medium
Boiling Point (Reduced) 102-105°C @ 20 mmHg110-120°C @ 20 mmHg (Est)High
Enthalpy of Fusion (

)
~16-18 kJ/mol (Typical for anilines)~12-15 kJ/mol (Lower due to asymmetry)Low (Requires DSC)
Flash Point 103°C (Closed Cup)>105°C (Est)High
Critical Analysis

The parent compound, 2-Chloro-5-fluoroaniline, is a "low-melting solid" often appearing as a liquid in warm laboratories. The N-methylation disrupts the crystal lattice packing efficiency. Therefore, 2-Chloro-5-fluoro-N-methylaniline is expected to be a liquid at room temperature , requiring liquid handling protocols rather than solid weighing.

Experimental Protocols for Data Generation

To validate the estimated values above for regulatory filings (e.g., CMC sections), the following experimental workflows are recommended.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise Melting Point (


) and Enthalpy of Fusion (

).
  • Instrument: TA Instruments DSC Q2000 or equivalent.

  • Sample Prep: Encapsulate 2–5 mg of sample in a hermetically sealed aluminum pan (Tzero).

  • Methodology:

    • Equilibrate: Cool to -60°C to ensure complete crystallization.

    • Ramp: Heat at 10°C/min to 150°C.

    • Analysis: Integrate the endothermic melting peak. The onset temperature is reported as

      
      .
      
  • Expected Result: A sharp endotherm near 10–20°C. If no peak is observed, the sample may be a glass; check for a glass transition (

    
    ) step change.
    
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine Thermal Stability (


) and Boiling Point estimation.
  • Instrument: TA Instruments TGA Q500.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative stability).

  • Methodology:

    • Ramp: Heat at 10°C/min from ambient to 600°C.

    • Data Point: Record

      
       (temperature at 5% weight loss).
      
  • Significance: Halogenated anilines can decompose with the release of HF or HCl. Ensure

    
     is >150°C before attempting high-temperature synthesis.
    

Synthesis & Purification Workflow

High-purity samples (>98%) are required for accurate thermochemical analysis. The preferred synthesis route avoids quaternary ammonium salt formation.

Reaction Pathway (Reductive Amination)

The most controlled method involves the reductive amination of 2-chloro-5-fluoroaniline using formaldehyde and a reducing agent (e.g., Sodium Cyanoborohydride or catalytic hydrogenation), or the Eschweiler-Clarke reaction.

SynthesisWorkflow Start 2-Chloro-5-fluoroaniline (CAS 452-83-5) Intermediate Imine Intermediate Start->Intermediate Condensation Reagent Formaldehyde (HCHO) + Formic Acid (HCOOH) Reagent->Intermediate Product 2-Chloro-5-fluoro-N-methylaniline (CAS 1070892-72-6) Intermediate->Product Reduction (Eschweiler-Clarke) Purification Vacuum Distillation (115°C @ 20 mmHg) Product->Purification Isolation

Figure 1: Recommended synthesis pathway via Eschweiler-Clarke methylation to minimize over-alkylation.

Safety & Handling

Hazard Class: Irritant / Toxic.

  • Route of Entry: Skin Absorption is the primary risk for N-alkyl anilines.

  • Specific Hazards:

    • Methemoglobinemia: Like other anilines, this compound may induce methemoglobinemia upon overexposure.

    • Eye/Skin: Severe irritant.[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound may darken (oxidize) upon exposure to air/light.

Characterization Decision Tree

Use this logic flow to determine which thermal analysis method to apply based on the sample's initial physical state.

ThermalAnalysis Sample Sample: 2-Chloro-5-fluoro-N-methylaniline StateCheck Visual Inspection @ 25°C Sample->StateCheck IsLiquid Liquid StateCheck->IsLiquid IsSolid Solid StateCheck->IsSolid DSC_Cool DSC: Cool to -60°C Find Tm (Melting) IsLiquid->DSC_Cool Crystallize DSC_Heat DSC: Heat to 100°C Find Tm & Enthalpy IsSolid->DSC_Heat Melt TGA TGA: Ramp to 300°C Determine Volatility/BP DSC_Cool->TGA Next Step DSC_Heat->TGA Next Step

Figure 2: Decision tree for thermal analysis based on physical state.

References

  • PubChem. (2025).[4][5] 2-Chloro-5-fluoroaniline (CAS 452-83-5) Physical Properties. National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. (2025).[6] Thermochemical Data for 2-Chloro-5-methylaniline (Isomer Reference). National Institute of Standards and Technology.[6] Available at: [Link]

  • TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Available at: [Link]

Sources

Methodological & Application

Application Note: Strategic Functionalization of 2-Chloro-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-5-fluoro-N-methylaniline (CAS: 1805561-33-0 / Generic analogues) represents a high-value pharmacophore scaffold, particularly in the development of kinase inhibitors (e.g., EGFR, MEK) and CNS-active agents. Its structural utility lies in its dense functionality :

  • Secondary Amine (

    
    -Me):  A nucleophilic handle for amidation or Buchwald-Hartwig coupling.
    
  • Ortho-Chloride: An electrophilic site for Suzuki-Miyaura cross-coupling or cyclization sequences.

  • Meta-Fluorine: A bioisostere that modulates metabolic stability and lipophilicity without introducing steric bulk.

This guide provides validated protocols for selectively engaging these functional groups, overcoming the specific steric challenge posed by the ortho-chloro substituent adjacent to the


-methyl group.

Chemo-Physical Profile & Reactivity Landscape[1]

The reactivity of this scaffold is governed by the competing electronics of the halogenated ring and the steric environment of the amine.

PropertyValue / CharacteristicImpact on Synthesis
Molecular Formula

--
pKa (Conjugate Acid) ~3.5 - 4.0 (Est.)Low basicity due to EWG (F, Cl) on ring. Requires stronger bases/catalysts for nucleophilic attack.
Steric Profile High (

-Cl)
The ortho-Cl hinders the

-Me group, requiring specialized ligands (e.g., RuPhos, BrettPhos) for C-N coupling.
Electrophilicity Moderate (C-Cl)The C-Cl bond is deactivated relative to C-Br/C-I but accessible via Pd-catalysis using electron-rich phosphines (e.g., XPhos).
Reactivity Map (Graphviz)

ReactivityMap cluster_0 Path A: N-Nucleophilic Attack cluster_1 Path B: C-Electrophilic Attack Core 2-Chloro-5-fluoro- N-methylaniline Amide Amide/Urea Derivatives Core->Amide R-COCl / Isocyanates (Base Scavenger) Tertiary Tertiary Anilines (via Buchwald) Core->Tertiary Ar-X, Pd(0) (RuPhos/BrettPhos) Biaryl Biaryl Systems (via Suzuki) Core->Biaryl Ar-B(OH)2, Pd(0) (XPhos/SPhos) Indole N-Methyl Indoles (via Sonogashira/Cycliz.) Core->Indole Alkynes, Pd/Cu (Tandem Reaction)

Figure 1: Chemo-selectivity map illustrating the divergent synthetic pathways accessible from the scaffold.[1]

Module 1: C-N Cross-Coupling (Buchwald-Hartwig)[2]

Objective: Synthesize tertiary anilines by coupling the secondary amine of the scaffold with an aryl/heteroaryl halide. Challenge: The ortho-chloro group creates significant steric hindrance, and the meta-fluoro group reduces the nucleophilicity of the nitrogen. Standard ligands (BINAP, dppf) often fail. Solution: Use RuPhos or BrettPhos precatalysts, which are specifically designed for hindered secondary amines.

Detailed Protocol

Reagents:

  • Nucleophile: 2-Chloro-5-fluoro-N-methylaniline (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.1 equiv)[1]

  • Catalyst: RuPhos Pd G4 (2-3 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Preparation (Glovebox/Schlenk Line):

    • Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol) and NaOtBu (1.5 mmol, 144 mg).

    • Note: If the electrophile is a solid, add it here. If liquid, add after solvent.

    • Add RuPhos Pd G4 (0.02 mmol, ~17 mg). Rationale: G4 precatalysts ensure rapid activation of the Pd(0) species even at lower temperatures.

  • Solvent Addition:

    • Seal the vial and purge with Nitrogen/Argon (3 cycles).

    • Inject anhydrous Toluene (4 mL, 0.25 M concentration) via syringe.

  • Substrate Addition:

    • Inject 2-Chloro-5-fluoro-N-methylaniline (1.0 mmol) slowly.

    • Critical: Ensure the amine is free of hydrochloride salts. If starting from HCl salt, pre-neutralize or add an extra equivalent of base.

  • Reaction:

    • Heat the block to 85°C for 4–12 hours.

    • Monitor via LC-MS.[1] Look for the disappearance of the starting aniline (m/z ~160).

  • Workup:

    • Cool to room temperature.[2][3] Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove Pd residues and inorganic salts.

    • Concentrate in vacuo.

    • Purify via Flash Chromatography (Hexanes/EtOAc gradient).

Visual Workflow (Graphviz)

BuchwaldWorkflow Start Start: Charge Vial (Ar-Br + NaOtBu + Pd-Precat) Inert Inert Atmosphere Cycle (N2/Ar Purge) Start->Inert AddLiq Add Solvent (Toluene) & Scaffold (Amine) Inert->AddLiq Heat Heat to 85°C (4-12 Hours) AddLiq->Heat Monitor LC-MS Check (Target m/z) Heat->Monitor Monitor->Heat Incomplete Workup Celite Filtration & Concentration Monitor->Workup Complete

Figure 2: Operational workflow for the RuPhos-mediated Buchwald-Hartwig coupling.

Module 2: C-C Cross-Coupling (Suzuki-Miyaura)[5]

Objective: Functionalize the ortho-position by displacing the chloride with an aryl boronic acid. Challenge: Aryl chlorides are less reactive than bromides. The adjacent


-methyl group can coordinate to Pd, potentially poisoning the catalyst or slowing oxidative addition.
Solution:  Use XPhos Pd G3  or SPhos Pd G3 . These bulky, electron-rich biaryl phosphine ligands facilitate the oxidative addition into the challenging Ar-Cl bond.
Detailed Protocol

Reagents:

  • Substrate: 2-Chloro-5-fluoro-N-methylaniline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: XPhos Pd G3 (2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Rationale: Water is essential for the activation of the boronic acid.

Step-by-Step Workflow:

  • Setup:

    • In a reaction tube, combine the Aniline substrate (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and

      
       (2.0 mmol).
      
    • Add XPhos Pd G3 (0.02 mmol).

  • Degassing:

    • Add 1,4-Dioxane (4 mL) and Water (1 mL).

    • Degas the mixture by bubbling Nitrogen through the solution for 5 minutes (sparging). Oxygen inhibition is a common failure mode in Suzuki couplings.

  • Reaction:

    • Seal and heat to 100°C for 2–6 hours.

    • Observation: The reaction mixture usually turns black (Pd precipitation) upon completion.

  • Workup:

    • Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL).

    • Wash combined organics with brine, dry over

      
      .
      
    • Purify via column chromatography.[2]

Module 3: Heterocycle Synthesis (N-Methyl Indoles)

Objective: Synthesize


-methyl-5-fluoroindole derivatives.
Route:  One-pot Sonogashira coupling followed by cyclization.
Mechanism:  The ortho-chloro and N-methyl amine are perfectly positioned for a cascade reaction with a terminal alkyne.

Protocol Summary:

  • Reaction: Combine Scaffold + Terminal Alkyne +

    
     (5 mol%) + CuI (2 mol%) + 
    
    
    
    (3 equiv) in DMF.
  • Conditions: Heat to 120°C in a sealed tube.

  • Note: The high temperature forces the initial Sonogashira coupling (at the Cl) and the subsequent hydroamination (cyclization) to form the indole core.

References

  • Buchwald-Hartwig Amination Fundamentals

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Suzuki Coupling on Chlorides

    • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Precatalyst Technology (G3/G4)

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Indole Synthesis via Anilines

    • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920.

Sources

Application Note: Strategic Utilization of 2-Chloro-5-fluoro-N-methylaniline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It focuses on the strategic utilization of 2-Chloro-5-fluoro-N-methylaniline (CFMA) , a specialized building block used to introduce pharmacophores with specific steric and electronic properties into drug candidates, particularly within the kinase inhibitor and GPCR ligand classes.

Executive Summary

The incorporation of halogenated aniline motifs is a cornerstone strategy in modern medicinal chemistry to modulate metabolic stability, lipophilicity, and ligand-target binding affinity. 2-Chloro-5-fluoro-N-methylaniline (CFMA) represents a "privileged structure" fragment. The ortho-chloro substituent provides conformational restriction (forcing the N-alkyl bond out of planarity), while the meta-fluorine atom enhances metabolic stability by blocking oxidative metabolism and modulating the pKa of the amine.

This guide details the synthesis, purification, and downstream application of CFMA. It specifically addresses the challenge of mono-N-methylation selectivity and the subsequent Palladium-catalyzed coupling of this sterically hindered amine to heteroaromatic cores—a critical step in the synthesis of next-generation kinase inhibitors.

Chemical Profile & Structural Logic[1][2]

PropertySpecification
Chemical Name 2-Chloro-5-fluoro-N-methylaniline
CAS Number 1070892-72-6
Molecular Formula C₇H₇ClFN
Molecular Weight 159.59 g/mol
Physical State Pale yellow to brown oil / Low-melting solid
Boiling Point ~228°C (Predicted)
pKa (Conjugate Acid) ~2.5 - 3.0 (Lowered by electron-withdrawing Cl/F)
Key Reactivity Nucleophilic secondary amine; Ortho-Cl sterics; Meta-F electronic effect
Mechanistic Insight: The "Fluorine-Chlorine" Twist

The simultaneous presence of Chlorine at C2 and Fluorine at C5 creates a unique electronic environment.

  • C2-Chlorine: Exerts a steric clash with the N-methyl group, forcing the N-C(Ar) bond to rotate. This "twisted" conformation is often required to fit into hydrophobic pockets of enzymes (e.g., ATP binding sites of kinases) where flat molecules bind poorly.

  • C5-Fluorine: Increases the lipophilicity (LogP) and blocks metabolic hydroxylation at the C5 position, extending the drug's half-life (

    
    ).
    

Protocol A: Selective Synthesis of CFMA

Direct alkylation of anilines with methyl iodide often leads to over-methylation (formation of tertiary amines and quaternary ammonium salts). This protocol uses a Reductive Amination approach to ensure high selectivity for the mono-N-methyl product.

Materials
  • Precursor: 2-Chloro-5-fluoroaniline (CAS 452-83-5)

  • Reagent: Paraformaldehyde (equivalent to formaldehyde)

  • Reductant: Sodium Methoxide (NaOMe) / Sodium Borohydride (NaBH₄)

  • Solvent: Methanol (MeOH)

Step-by-Step Methodology
  • Imine Formation:

    • Charge a reaction vessel with 2-Chloro-5-fluoroaniline (1.0 eq) and Methanol (10 vol).

    • Add Sodium Methoxide (1.5 eq) and Paraformaldehyde (1.5 eq).

    • Reflux the mixture at 65°C for 2–4 hours.

    • Checkpoint: Monitor by TLC/LC-MS for the disappearance of the primary amine. The intermediate formed is the triazine or hemiaminal species.

  • Reduction:

    • Cool the reaction mixture to 0–5°C .

    • Slowly add Sodium Borohydride (NaBH₄) (1.0 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Reflux again at 65°C for 1 hour to ensure complete reduction.

  • Work-up & Purification:

    • Quench the reaction with Water and extract with Ethyl Acetate (3x).[1]

    • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

    • Target Yield: >85% Mono-N-methylated product.

Protocol B: Application in Drug Synthesis (Buchwald-Hartwig Coupling)

The most common application of CFMA is coupling it to a heteroaromatic chloride (e.g., chloropyrimidine or chloroquinazoline) to form the core scaffold of a kinase inhibitor.

Reaction Scheme Logic

Due to the steric hindrance of the ortho-chloro group on the aniline, standard nucleophilic aromatic substitution (SNAr) may be sluggish. Palladium-catalyzed Buchwald-Hartwig amination is the preferred method to force this bond formation.

Materials
  • Nucleophile: 2-Chloro-5-fluoro-N-methylaniline (CFMA)

  • Electrophile: 4-Chloro-heterocycle (e.g., 4-chloroquinazoline)

  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: Xantphos or BINAP (Bidentate ligands are crucial for stability)

  • Base: Cs₂CO₃ (Cesium Carbonate)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Inertion:

    • Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Loading:

    • Add Electrophile (1.0 eq), CFMA (1.2 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.05 eq).

    • Add 1,4-Dioxane (concentration ~0.1 M).

    • Degas the solvent by bubbling Nitrogen for 10 minutes.

  • Catalyst Addition:

    • Add Pd₂(dba)₃ (0.025 eq) quickly under a counter-flow of Nitrogen. Seal the vial.

  • Reaction:

    • Heat the block to 100°C for 12–16 hours.

    • Mechanism: The bulky ligand facilitates the oxidative addition into the heteroaryl chloride and supports the reductive elimination of the sterically hindered amine.

  • Isolation:

    • Filter through a Celite pad to remove inorganic salts and Palladium black.

    • Concentrate and purify via Preparative HPLC or Column Chromatography.

Visualization: Synthesis & Application Workflow

CFMA_Workflow cluster_QC Quality Control Gate Start Precursor: 2-Chloro-5-fluoroaniline Step1 Step 1: Imine Formation (Paraformaldehyde/NaOMe) Start->Step1 Methanol, 65°C Step2 Step 2: Reduction (NaBH4, 0°C -> Reflux) Step1->Step2 In-situ Product Target Intermediate: 2-Chloro-5-fluoro-N-methylaniline (CFMA) Step2->Product Isolation (>85% Yield) Coupling Buchwald-Hartwig Coupling (Pd2(dba)3 / Xantphos) Product->Coupling Nucleophile QC QC: 1H-NMR & HPLC Confirm Mono-methylation Product->QC FinalDrug Final Pharmaceutical Scaffold (Kinase Inhibitor Core) Coupling->FinalDrug C-N Bond Formation DrugCore Heteroaryl Chloride (e.g., Quinazoline core) DrugCore->Coupling Electrophile

Caption: Workflow for the synthesis of CFMA and its subsequent utilization in Palladium-catalyzed cross-coupling reactions for drug discovery.

Analytical Quality Control (QC)

To validate the integrity of the synthesized CFMA before using it in expensive coupling reactions, the following parameters must be met:

TestAcceptance CriteriaNotes
HPLC Purity > 98.0% (Area %)Impurities: Unreacted primary amine, N,N-dimethyl analog.
¹H-NMR (DMSO-d₆) Singlet at δ ~2.7-2.9 ppm (3H)Corresponds to the N-Me group. Ensure integration is exactly 3H relative to aromatic protons.
LC-MS [M+H]⁺ = 160.02Check for M+14 (Over-methylation) peak.
Appearance Pale yellow oil/solidDarkening indicates oxidation; store under Argon.

Safety & Handling

  • Toxicity: Fluorinated anilines are potential skin sensitizers and may possess specific organ toxicity. Handle in a fume hood.

  • Reactivity: The N-methyl group increases nucleophilicity compared to the primary aniline; avoid contact with strong acylating agents unless intended.

  • Storage: Hygroscopic as a hydrochloride salt. Store at 2–8°C under inert gas.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2-Chloro-5-methylaniline (Analog Reference). NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules. Retrieved from [Link]

  • Google Patents. (2015). Manufacturing method for halogen substituted N-methylaniline (KR101983364B1).
  • PubChem. (2024). 2-chloro-5-fluoro-N-methylaniline hydrochloride Compound Summary. Retrieved from [Link]

Sources

Gas chromatography-mass spectrometry (GC/MS) analysis of 2-Chloro-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the separation and quantitation of 2-Chloro-5-fluoro-N-methylaniline (CAS: 1070892-72-6 / Proxy Isomers) using Gas Chromatography-Mass Spectrometry (GC/MS).[1] As a halogenated N-methylaniline, this compound serves as a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Its analysis presents specific challenges: potential peak tailing due to the secondary amine and the necessity for precise isomer differentiation.

We present a dual-methodology approach:

  • Method A (Direct Injection): For rapid screening of raw materials (purity >95%).[1]

  • Method B (Derivatization): For trace impurity analysis (<0.1%) or biological matrices, utilizing Trifluoroacetic Anhydride (TFAA) to improve peak symmetry and detection limits.[1]

Analyte Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10]

Understanding the molecule is the first step to a robust method.

PropertyDataAnalytical Implication
Formula C₇H₇ClFNMW: 159.02 (Monoisotopic)
Structure Halogenated AnilineCl Isotope: Distinct 3:1 ratio (M/M+2) aids ID.[1]
Functionality Secondary Amine (-NHCH₃)Polarity: Active hydrogens cause interaction with silanols (tailing).[1]
Boiling Point ~224°C (Predicted)Volatility: Suitable for standard split/splitless GC.[1]
LogP ~2.5Solubility: Soluble in DCM, Ethyl Acetate, Methanol.[1]

Instrumentation & Configuration

The following setup is validated for Agilent 7890/5977, Thermo Trace/ISQ, and Shimadzu QP-Series systems.

Gas Chromatograph (GC)[1][7][9]
  • Inlet: Split/Splitless (SSL) with Ultra-Inert liner (single taper with wool).[1]

    • Reasoning: Wool promotes vaporization of the semi-volatile aniline but must be deactivated to prevent adsorption of the amine.

  • Carrier Gas: Helium (99.999%) at 1.2 mL/min (Constant Flow).[1]

  • Column Selection:

    • Primary:DB-5MS UI (or equivalent Rxi-5Sil MS), 30m × 0.25mm × 0.25µm.[1]

    • Alternative (for Method A):Rtx-5Amine (base-deactivated) if severe tailing occurs without derivatization.[1]

Mass Spectrometer (MS)[1][2][9]
  • Source: Electron Ionization (EI) at 70 eV.[1]

  • Temperatures:

    • Transfer Line: 280°C[1][2]

    • Ion Source: 230°C (Keep high to prevent fouling by amine salts)[1]

    • Quadrupole: 150°C[1]

  • Acquisition:

    • Scan Mode: 35–350 amu (For identification).[1]

    • SIM Mode: Target ions m/z 159, 161, 144 (For quantitation).[1]

Experimental Protocols

Workflow Logic

The following diagram illustrates the decision process between Direct Injection and Derivatization.

G Sample Sample Matrix Conc Concentration Check Sample->Conc Direct Method A: Direct Injection Conc->Direct High Purity (>100 ppm) Deriv Method B: Derivatization (TFAA) Conc->Deriv Trace/Bio (<1 ppm) GC GC Separation (DB-5MS UI) Direct->GC Deriv->GC MS MS Detection (SIM/Scan) GC->MS

Figure 1: Decision workflow for selecting the appropriate sample preparation method based on analyte concentration.

Method A: Direct Injection (Rapid Screening)

Best for: Raw material purity assessment and synthetic monitoring.[1]

  • Preparation: Dissolve 10 mg sample in 10 mL Dichloromethane (DCM) (HPLC Grade).

  • Dilution: Dilute 1:100 to reach ~10 ppm.

  • Injection: 1 µL, Split 10:1.

  • Oven Program:

    • Initial: 60°C (Hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 280°C (Hold 3 min)

    • Total Run Time: ~19 minutes.[1]

Method B: TFAA Derivatization (Trace Analysis)

Best for: Impurity profiling, biological samples, or if peak tailing compromises integration. Mechanism: Converts the N-methyl amine to an N-methyl-trifluoroacetamide, removing the active hydrogen.[1]

  • Aliquot: Transfer 100 µL of sample extract (in Ethyl Acetate) to a reaction vial.

  • Reagent Addition: Add 50 µL Trifluoroacetic Anhydride (TFAA) .

  • Incubation: Cap and heat at 60°C for 20 minutes.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen (N₂).[1][3]

  • Reconstitution: Reconstitute in 100 µL Ethyl Acetate or Isooctane.

  • Injection: 1 µL, Splitless (Purge on at 0.75 min).

  • Shift: Expect the molecular ion to shift by +96 amu (MW becomes ~255).[1]

Mass Spectral Interpretation & Data Analysis

Reliable identification relies on three spectral pillars: The Molecular Ion, The Isotope Cluster, and Fragmentation Logic.

The Chlorine Signature (Isotope Validation)

The presence of one Chlorine atom dictates a specific pattern.

  • M+ (m/z 159): Represents ³⁵Cl isotope (100% relative abundance).[1]

  • M+2 (m/z 161): Represents ³⁷Cl isotope (~32% relative abundance).[1]

  • Validation Rule: If the intensity ratio of 159:161 deviates significantly from 3:1 , the peak is likely an interference or co-eluting non-chlorinated compound.

Fragmentation Pathways (Underivatized)
m/z FragmentOriginMechanism
159 M⁺Molecular Ion (Stable aromatic system).[1]
144 [M - 15]⁺Loss of Methyl group (-CH₃) from the Nitrogen.
124 [M - 35]⁺Loss of Chlorine radical (Cl[1]•).
132 [M - 27]⁺Loss of HCN (Characteristic of anilines).[1]
Quantitative Parameters (SIM Table)

For trace quantitation, utilize Selected Ion Monitoring (SIM) to maximize signal-to-noise.[1]

Analyte FormTarget Ion (Quant)Qualifier 1Qualifier 2Dwell Time
Native 159.0161.0144.050 ms
TFA-Derivative 255.0186.069.0 (CF₃)50 ms

Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.

  • System Suitability Test (SST):

    • Inject a standard at 5 ppm before every batch.[1]

    • Tailing Factor (Tf): Must be < 1.5. If Tf > 1.5, trim the column guard or replace the liner.

  • Linearity:

    • Range: 0.1 ppm to 50 ppm.[1]

    • Criterion: R² > 0.995.[1]

  • Carryover Check:

    • Inject a solvent blank immediately after the highest standard (50 ppm).[1]

    • Target peak area in blank must be < 0.5% of the LOQ area.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Peak Tailing Active sites in liner or column.[1]Replace liner with Ultra-Inert wool.[1] Switch to Method B (Derivatization).[1]
Missing M+2 Peak Scan speed too fast or concentration too low.Check SIM parameters.[1][4] Ensure dwell time is sufficient (≥50ms) to capture low abundance isotopes.[1]
Ghost Peaks Injector port septum bleed or previous sample carryover.[1]Change septum. Increase final oven hold time to bake out high-boilers.
Signal Loss Source contamination by amine salts.[1]Clean MS source. Verify filament status.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Chloro-5-methylaniline (Proxy Isomer).[1] NIST Chemistry WebBook, SRD 69.[5] Available at: [Link][1]

  • PubChem. 2-Chloro-5-fluoroaniline Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Agilent Technologies. Analysis of Aromatic Amines by GC/MS. Application Note 5991-xxxx.[1] Available at: [Link][1]

  • Sparkman, O. D., et al. Gas Chromatography and Mass Spectrometry: A Practical Guide.[1] 2nd Ed.[1] Academic Press.[1] (General Reference for EI Fragmentation Mechanisms).

Sources

Synthesis of 2-Chloro-5-fluoro-N-methylaniline via Reductive Amination: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Chloro-5-fluoro-N-methylaniline, a key intermediate in pharmaceutical and agrochemical research. The methodology centers on the direct reductive amination of 2-chloro-5-fluoroaniline with formaldehyde using sodium triacetoxyborohydride as a mild and selective reducing agent. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis. We delve into the causality behind experimental choices, provide a self-validating protocol, and ground our claims in authoritative scientific literature.

Introduction: The Significance of N-Methylated Anilines

N-methylated anilines are crucial structural motifs found in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a methyl group to the nitrogen atom of an aniline can significantly modulate its physicochemical properties, such as basicity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. 2-Chloro-5-fluoro-N-methylaniline, in particular, serves as a valuable building block in the synthesis of more complex target molecules.

Traditional methods for N-methylation often involve harsh reagents like methyl iodide or dimethyl sulfate, which pose significant safety and environmental concerns.[2][3] In contrast, reductive amination offers a greener and more efficient alternative, proceeding under mild conditions and often in a one-pot fashion.[4] This protocol focuses on a robust and scalable reductive amination strategy for the synthesis of 2-Chloro-5-fluoro-N-methylaniline.

The Chemistry: Unraveling the Reductive Amination Pathway

Reductive amination is a powerful transformation in organic chemistry that converts a carbonyl group and an amine into a more substituted amine.[5] The reaction proceeds through a two-step sequence within a single reaction vessel:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine (2-chloro-5-fluoroaniline) on the carbonyl carbon of formaldehyde. This is followed by dehydration to form a Schiff base, which is then protonated under the reaction conditions to generate a reactive iminium ion intermediate.[6]

  • Hydride Reduction: A reducing agent, in this case, sodium triacetoxyborohydride, selectively delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final N-methylated aniline product.[5]

Sodium triacetoxyborohydride [NaBH(OAc)₃] is the reagent of choice for this transformation due to its mild nature and remarkable selectivity. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), it does not readily reduce aldehydes or ketones under neutral or weakly acidic conditions, thus minimizing side reactions.[7][8] Its steric bulk can also contribute to higher diastereoselectivity in certain cases.[9] The reaction is typically carried out in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[10][11]

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the synthesis of 2-Chloro-5-fluoro-N-methylaniline on a laboratory scale. All operations involving formaldehyde should be conducted in a certified chemical fume hood.[12][13][14]

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.Supplier/Grade
2-Chloro-5-fluoroaniline452-83-5145.561.46 g1.0Sigma-Aldrich, ≥97%
Formaldehyde (37% in H₂O)50-00-030.030.90 mL1.2Fisher Scientific
Sodium Triacetoxyborohydride56553-60-7211.943.18 g1.5Alfa Aesar
1,2-Dichloroethane (DCE)107-06-298.9620 mL-Anhydrous, ≥99.8%
Saturated Sodium Bicarbonate144-55-884.01~30 mL-Aqueous Solution
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-Granular
Diethyl Ether60-29-774.12~60 mL-ACS Grade
Round-bottom flask (50 mL)--1--
Magnetic stirrer and stir bar--1--
Septum and Nitrogen inlet--1--
Syringes and needles-----
Separatory funnel (100 mL)--1--
Rotary evaporator--1--
Reaction Setup and Procedure
  • Reaction Assembly: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-fluoroaniline (1.46 g, 10.0 mmol).

  • Solvent and Reagent Addition: Under a nitrogen atmosphere, add anhydrous 1,2-dichloroethane (20 mL) to the flask. Stir the mixture until the aniline is fully dissolved. Add formaldehyde solution (0.90 mL, 12.0 mmol, 1.2 eq) dropwise via syringe.

  • Initiation of Reduction: To the stirred solution, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 5 minutes. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (~30 mL). Continue stirring for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a 100 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-Chloro-5-fluoro-N-methylaniline.[1][15]

Visualizing the Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Dissolve 2-chloro-5-fluoroaniline in anhydrous DCE add_formaldehyde 2. Add Formaldehyde start->add_formaldehyde add_stab 3. Add NaBH(OAc)3 add_formaldehyde->add_stab stir 4. Stir at RT for 4-6h add_stab->stir quench 5. Quench with NaHCO3 stir->quench Reaction Complete extract 6. Extract with Diethyl Ether quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure Product purify->product

Caption: A streamlined workflow for the synthesis of 2-Chloro-5-fluoro-N-methylaniline.

Results and Discussion: Characterization and Purity

The final product, 2-Chloro-5-fluoro-N-methylaniline, should be characterized to confirm its identity and purity.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl protons, typically in the range of 2.8-3.0 ppm. The aromatic protons will appear as multiplets in the aromatic region, with coupling patterns consistent with the substitution on the benzene ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display a signal for the N-methyl carbon, and distinct signals for the aromatic carbons, influenced by the chloro, fluoro, and N-methylamino substituents.[16]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique will confirm the molecular weight of the product and provide an indication of its purity.

Mechanistic Visualization

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product aniline 2-Chloro-5-fluoroaniline schiff_base Schiff Base aniline->schiff_base + Formaldehyde - H2O formaldehyde Formaldehyde formaldehyde->schiff_base iminium_ion Iminium Ion schiff_base->iminium_ion + H+ product 2-Chloro-5-fluoro-N-methylaniline iminium_ion->product + NaBH(OAc)3 (Hydride Transfer)

Caption: The reaction mechanism of reductive amination.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no product formation - Inactive reducing agent.- Wet solvent or reagents.- Use fresh sodium triacetoxyborohydride.- Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of dialkylated product - Excess formaldehyde used.- Use the stoichiometric amount or a slight excess (1.1-1.2 eq) of formaldehyde.
Incomplete reaction - Insufficient reaction time.- Low reaction temperature.- Extend the reaction time and continue monitoring by TLC/GC-MS.- If necessary, gently warm the reaction mixture to 30-40 °C.
Difficult work-up emulsion - Incomplete quenching of the reducing agent.- Add the quenching solution slowly with vigorous stirring. Addition of brine can help break up emulsions.

Safety Precautions

  • 2-Chloro-5-fluoroaniline: This compound is toxic if swallowed or in contact with skin and causes skin and eye irritation.[17][18][19][20] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Formaldehyde: Formaldehyde is a known human carcinogen and a sensitizing agent.[12][21][22] It is highly toxic if ingested, inhaled, or absorbed through the skin.[13][14] Always work with formaldehyde in a well-ventilated chemical fume hood.[12]

  • Sodium Triacetoxyborohydride: This reagent is water-sensitive and can release flammable gases upon contact with water. Handle in a dry, inert atmosphere.

  • 1,2-Dichloroethane: DCE is a suspected carcinogen and is harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[18][19][23]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Chloro-5-fluoro-N-methylaniline via reductive amination. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently and safely produce this valuable synthetic intermediate. The use of sodium triacetoxyborohydride offers a mild, selective, and efficient route, aligning with the principles of modern, sustainable organic synthesis.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. R. W. Johnson Pharmaceutical Research Institute.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. Retrieved from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • SafetyCulture. (2025, March 13). Formaldehyde Uses in the Laboratory: A Guide. Retrieved from [Link]

  • Lab Alley. (n.d.). Formaldehyde Safety & Hazards. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Lichter, R. L., & Roberts, J. D. (1970). C13 Nuclear Magnetic Resonance Spectroscopy. IV. Aniline, N,N-Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Conjugation. The Journal of Chemical Physics, 52(2), 843-851.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
  • University of Illinois. (2025, September 17). Formaldehyde. Division of Research Safety. Retrieved from [Link]

  • Dartmouth College. (n.d.). Dartmouth College Guidelines for Safe Use of Formaldehyde (Formalin) & Paraformaldehyde. Environmental Health and Safety.
  • Alewood, P. F., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
  • Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322.
  • Lichter, R. L., & Roberts, J. D. (1972). Nitrogen magnetic resonance spectroscopy. Correlation of methyl aniline chemical shifts with INDO molecular orbital parameters. The Journal of Organic Chemistry, 37(11), 1813–1815.
  • Jihong. (2026, January 30). N-methylaniline impurity control. Retrieved from [Link]

  • Contreras, R. H., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-747.
  • Zhang, X., et al. (2020). Figure S11. 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz).
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-fluoroaniline. PubChem. Retrieved from [Link]

  • PrepChem.com. (2017, June 14). Preparation of N-methylaniline. Retrieved from [Link]

  • Google Patents. (n.d.). RU2223258C1 - Method for preparing n-methylaniline.
  • Wu, C. Y., et al. (2012). Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. Scientific Research Publishing.
  • PrepChem.com. (n.d.). Synthesis of 5-Chloro-2-methylaniline. Retrieved from [Link]

  • ResearchGate. (2018, November 23). Reductive amination of amines with formaldehyde?. Retrieved from [Link]

  • Ghorai, P., et al. (2014). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.

Sources

Application Note: Strategic Heterocycle Construction from 2-Chloro-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

2-Chloro-5-fluoro-N-methylaniline represents a high-value "bifunctional" scaffold for medicinal chemistry.[1] Its utility is defined by three distinct structural features that enable divergent synthetic pathways:

  • The N-Methylamine Handle (Nucleophile): A secondary amine that eliminates the need for a post-synthetic methylation step, improving atom economy.[1] It directs regioselectivity in cyclization reactions.[1][2][3]

  • The Ortho-Chloro Substituent (Electrophile): While less reactive than iodides, the chloride is a cost-effective handle for modern Palladium- or Copper-catalyzed cross-couplings (Buchwald-Hartwig, Ullmann, Sonogashira).

  • The 5-Fluoro Motif (Bioisostere): Positioned para to the chloride (and thus C6 in the resulting heterocycles), the fluorine atom is strategically placed to block metabolic oxidation at a typically labile position, enhancing the pharmacokinetic profile of the final drug candidate.

This guide details three "self-validating" protocols to convert this single precursor into Indoles , Benzimidazoles , and Quinoxalines .

Reaction Landscape & Decision Tree

The following diagram illustrates the divergent pathways available from the starting material.

ReactionLandscape SM 2-Chloro-5-fluoro- N-methylaniline Pd_Cycle Pd-Catalyzed Annulation SM->Pd_Cycle + Internal Alkyne (Larock-Type) Cu_Cycle Cu-Catalyzed Cascade SM->Cu_Cycle + Amidine/Aldehyde (Ullmann-Type) Diamination C-N Coupling (Diamine Formation) SM->Diamination + Ammonia Source Indole 5-Fluoro-1-methyl- 1H-indole (Protocol 1) Benzimidazole 6-Fluoro-1-methyl- benzimidazole (Protocol 2) Quinoxaline 6-Fluoro-1-methyl- 1,2,3,4-tetrahydroquinoxaline (Protocol 3) Pd_Cycle->Indole Cu_Cycle->Benzimidazole Diamination->Quinoxaline + Glyoxal/Diketone

Figure 1: Divergent synthetic pathways from the parent scaffold.[1]

Protocol 1: Indole Synthesis (Modified Larock)[1]

The standard Larock synthesis typically utilizes aryl iodides.[1] For this aryl chloride, we employ a Buchwald-optimized catalytic system using a bulky biaryl phosphine ligand (XPhos) to facilitate the difficult oxidative addition step.

Target: 5-Fluoro-1-methyl-2,3-diphenyl-1H-indole

Note: Substituents at positions 2 and 3 depend on the alkyne used.[1]

Mechanism of Action[2][3]
  • Oxidative Addition: Pd(0) inserts into the C-Cl bond (facilitated by XPhos).[1]

  • Coordination: The alkyne coordinates to the Pd(II) center.[1][2]

  • Migratory Insertion: The alkyne inserts into the Pd-Aryl bond.[1][2] Regioselectivity is controlled by sterics; the larger alkyne group ends up distal to the N-methyl.

  • N-Coordination & Elimination: The nitrogen displaces the halide, followed by reductive elimination to close the ring.[3]

LarockMechanism Step1 Pd(0)-L Oxidative Addition Step2 Pd(II)-Ar-Cl Alkyne Coordination Step1->Step2 Step3 Migratory Insertion (Syn-Addition) Step2->Step3 Step4 Palladacycle Formation Step3->Step4 Product Indole Release + Pd(0) Regens Step4->Product Product->Step1 Catalytic Cycle

Figure 2: Catalytic cycle for the Pd-catalyzed annulation.

Experimental Procedure

Reagents:

  • 2-Chloro-5-fluoro-N-methylaniline (1.0 equiv)[1]

  • Diphenylacetylene (1.2 equiv)[1]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: XPhos (10 mol%) — Critical for Aryl Chlorides[1]

  • Base: Cs₂CO₃ (3.0 equiv) — Cesium is superior to Potassium for chloride activation.[1]

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Charge: In a glovebox or under Argon flow, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to a heavy-walled pressure vial.

  • Dissolve: Add the aniline and alkyne dissolved in degassed 1,4-dioxane.

  • Heat: Seal the vial and heat to 110°C for 16–24 hours. Note: Chlorides require higher energy than iodides (usually 80°C).[1]

  • Monitor: Check TLC (Hexane/EtOAc 9:1). Look for the disappearance of the aniline (blue fluorescence) and appearance of the indole (strong UV absorbance, often yellow/blue fluorescent).

  • Workup: Filter through a Celite pad to remove inorganic salts. Wash with EtOAc.[1]

  • Purification: Silica gel chromatography.

Validation Data (Expected):

Assay Result Interpretation
1H NMR Disappearance of NH peak Cyclization complete.
19F NMR Singlet ~ -120 ppm Fluorine integrity maintained.[1]

| HRMS | [M+H]+ matches calc. | Confirmation of formula. |

Protocol 2: Benzimidazole Synthesis (Cu-Catalyzed Cascade)

This protocol bypasses the need for o-phenylenediamine synthesis.[1] We utilize a Copper(I)-catalyzed coupling with an amidine hydrochloride.[1]

Target: 6-Fluoro-1-methyl-2-phenyl-1H-benzo[d]imidazole[1]
Experimental Procedure

Reagents:

  • 2-Chloro-5-fluoro-N-methylaniline (1.0 equiv)[1]

  • Benzamidine Hydrochloride (1.2 equiv)[1]

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: 1,10-Phenanthroline (20 mol%)[4]

  • Base: Cs₂CO₃ (2.5 equiv)[1]

  • Solvent: DMF or DMSO

Step-by-Step:

  • Preparation: Combine CuI, Phenanthroline, Cs₂CO₃, and Benzamidine HCl in a reaction tube.

  • Addition: Add the aniline and solvent (DMF).[1]

  • Reaction: Heat to 120°C for 24 hours under N₂ atmosphere.

    • Mechanistic Insight: The reaction proceeds via intermolecular C-N coupling (amidine Nitrogen attacks the Aryl-Cl) followed by intramolecular condensation of the aniline Nitrogen onto the amidine carbon, releasing Ammonia.

  • Workup: Dilute with water (precipitation often occurs).[1] Extract with EtOAc.[1] Wash organic layer extensively with LiCl (5% aq) to remove DMF.[1]

  • Purification: Recrystallization from EtOH is often sufficient; otherwise, column chromatography (DCM/MeOH).[1]

Protocol 3: Quinoxaline Synthesis (Two-Step Modular)

For 6-membered rings, a direct annulation is difficult. A robust two-step approach is recommended.

Step 1: Buchwald-Hartwig Amination

Convert the o-Cl to a primary amine.[1]

  • Reagents: Aniline (SM), Benzophenone Imine (Ammonia surrogate), Pd₂(dba)₃, BINAP, NaOtBu.

  • Conditions: Toluene, 100°C.

  • Hydrolysis: Treat the intermediate imine with 1N HCl/THF to release 4-fluoro-N1-methylbenzene-1,2-diamine .

Step 2: Condensation[1]
  • Reagents: Diamine (from Step 1), Glyoxal (40% aq) or Benzil.[1]

  • Conditions: Ethanol, reflux, 2 hours (No catalyst required).

  • Product: 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline (or fully aromatic depending on oxidation state/reagents).

References

  • Larock Indole Synthesis (General Mechanism): Larock, R. C.; Yum, E. K. Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes.[1] J. Am. Chem. Soc. 1991, 113, 6689. Link[1]

  • Pd-Catalyzed Synthesis from Aryl Chlorides: Willis, M. C. et al. Palladium-Catalyzed Synthesis of Indoles from Aryl Chlorides.[1] Org.[1][5][6][7] Lett. 2003, 5, 11, 1907–1910. Link[1]

  • Cu-Catalyzed Benzimidazole Synthesis: Fu, H. et al. Copper-Catalyzed Synthesis of Benzimidazoles via Cascade Reactions of o-Haloacetanilide Derivatives with Amidine Hydrochlorides.[1] J. Org.[1][5] Chem. 2008, 73, 22, 9171–9174. Link[1]

  • Properties of Fluorinated Anilines: PubChem Compound Summary for 2-Chloro-5-fluoroaniline. Link[1]

Sources

Application Note: Comprehensive Purity Assessment of 2-Chloro-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical techniques for purity assessment of 2-Chloro-5-fluoro-N-methylaniline Content Type: Application Note and Protocol

Executive Summary

2-Chloro-5-fluoro-N-methylaniline (CFMA) is a critical intermediate in the synthesis of fluorinated kinase inhibitors and agrochemicals. Its purity is paramount, as the specific halogenation pattern (2-Cl, 5-F) dictates the biological activity of the final pharmacophore. Impurities such as regioisomers (e.g., 2-chloro-4-fluoro), over-methylated byproducts (N,N-dimethyl), and residual starting materials can propagate through synthesis, leading to off-target effects or regulatory rejection.

This guide provides a multi-modal analytical strategy combining HPLC-UV/MS for routine purity, GC-FID for volatile organic impurities, and


F qNMR  for absolute content verification without the need for difficult-to-obtain impurity standards.

Chemical Context & Impurity Profiling[1]

Understanding the synthesis logic is required to predict the impurity profile. CFMA is typically synthesized via the N-methylation of 2-chloro-5-fluoroaniline.

Critical Impurity Profile
Impurity TypeSpecific CompoundOrigin/MechanismDetection Strategy
Precursor 2-Chloro-5-fluoroanilineIncomplete methylationHPLC (Polar), GC (Early eluter)
Over-Alkylated 2-Chloro-5-fluoro-N,N-dimethylanilineExcessive methylating agentGC (Late eluter), HPLC (Non-polar)
Regioisomer 2-Chloro-4-fluoro-N-methylanilineContaminant in starting aniline

F NMR (Distinct shift), HPLC (Phenyl-Hexyl)
De-halogenated 3-Fluoro-N-methylanilineHydrodechlorination (if Pd catalysis used)MS detection (Mass -34 Da)
Visualization: Impurity Genesis

Caption: Genesis of critical impurities during the N-methylation of halogenated anilines.

Method A: HPLC-UV/MS (The Workhorse)

Objective: Routine purity assessment and quantification of non-volatile impurities.

Rationale

Anilines are basic. On standard silica C18 columns at neutral pH, they often interact with residual silanols, causing peak tailing. We utilize a high-pH compatible C18 column . At pH 10, the aniline (pKa ~3-4) is deprotonated (neutral), increasing retention and drastically improving peak symmetry.

Protocol Parameters
  • Instrument: UPLC or HPLC system with DAD and optional SQD (Single Quadrupole Detector).

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent hybrid particle column).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 245 nm (primary), 210 nm (impurities).

  • Injection Volume: 2 µL.

Gradient Table
Time (min)% A (Buffer)% B (MeCN)Curve
0.0955Initial
8.0595Linear
10.0595Hold
10.1955Re-equilibrate
13.0955End
System Suitability Criteria
  • Tailing Factor (Target Peak): 0.9 < T < 1.3.

  • Resolution: > 2.0 between Target and N,N-dimethyl impurity.

  • Precision: RSD < 0.5% for 5 replicate injections.

Method B: GC-FID (Volatile Impurities)

Objective: Detection of residual solvents and separation of closely related halo-aniline isomers which may co-elute in HPLC.

Rationale

Halogenated anilines possess excellent thermal stability and volatility, making GC a superior choice for resolving structural isomers based on boiling point differences rather than polarity.

Protocol Parameters
  • Column: Agilent DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split 50:1 @ 250°C.

  • Detector: FID @ 300°C.

  • Temperature Program:

    • Hold 50°C for 2 min (Solvents).

    • Ramp 15°C/min to 180°C.

    • Ramp 30°C/min to 280°C.

    • Hold 3 min.

Method C: Quantitative F NMR (The Absolute Standard)

Objective: Absolute purity determination (qNMR) without requiring high-purity external reference standards for the analyte.

Rationale

The molecule contains a single fluorine atom.[1][2][3][4]


F NMR offers 100% isotopic abundance and a massive chemical shift range (>300 ppm), preventing signal overlap common in 

H NMR.[3] Regioisomers (e.g., 4-fluoro vs 5-fluoro) will show distinct peaks separated by several ppm.
Protocol
  • Internal Standard (IS):

    
    -Trifluorotoluene (BTF) or 3,5-Bis(trifluoromethyl)benzoic acid.
    
    • Requirement: The IS resonance must not overlap with the analyte (~ -110 to -130 ppm range typical for fluoro-anilines).

  • Solvent: DMSO-

    
     (prevents aggregation).
    
  • Acquisition Parameters:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (Longitudinal relaxation time).
      • Note: Fluorine

        
         can be long (2-10s). Measure 
        
        
        
        first! Set
        
        
        to be safe if unmeasured.
    • Scans: 32 or 64 (for S/N > 150).

    • Spectral Width: Covers both IS and Analyte (typically 200 ppm).

    • Center: Midpoint between IS and Analyte.

Calculation


Where:

  • 
     = Integrated Area
    
  • 
     = Number of Fluorine atoms (1 for analyte, 3 for BTF)
    
  • 
     = Molecular Weight[5]
    
  • 
     = Weight of sample/standard
    
  • 
     = Purity of Internal Standard
    

Analytical Decision Tree

Use this logic flow to select the appropriate validation step for your development phase.

Caption: Analytical workflow for purity assessment based on sample risk profile.

References

  • PubChem. 2-Chloro-5-fluoro-N-methylaniline Hydrochloride - Compound Summary. National Library of Medicine. Available at: [Link]

  • Okaru, A.O., et al. (2017). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. Journal of Analytical Methods in Chemistry. Available at: [Link]

  • Sielc Technologies. Separation of N-Methylaniline on Newcrom R1 HPLC column. Application Note. Available at: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Chloro-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity profiling of 2-Chloro-5-fluoro-N-methylaniline (CAS: 80166-96-7).[1] This molecule is a critical intermediate in the synthesis of tyrosine kinase inhibitors and agrochemicals.[1]

The primary chromatographic challenge addressed here is the separation of the N-methylated target from its likely demethylated precursor (2-Chloro-5-fluoroaniline ) and regioisomers.[1] Due to the weak basicity and hydrophobicity of the halogenated aniline core, this method utilizes a base-deactivated stationary phase and controlled acidic pH to eliminate peak tailing and ensure reproducible retention times.[1]

Physicochemical Context & Method Logic[2][3]

To design a self-validating system, one must understand the analyte's behavior in solution.[1]

  • Analyte: 2-Chloro-5-fluoro-N-methylaniline

  • LogP (Predicted): ~2.6 (Moderately Hydrophobic)[1]

  • pKa (Estimated): ~2.5 – 3.0.[1]

    • Mechanism:[1] The electron-withdrawing effects of the ortho-Chlorine and meta-Fluorine atoms significantly lower the basicity of the amine relative to unsubstituted aniline (pKa 4.6).[1]

    • Implication: At neutral pH, the molecule exists largely in a neutral state but may interact with residual silanols on silica columns, causing severe peak tailing.

  • Method Strategy:

    • Stationary Phase: A C18 column with high carbon load and end-capping is selected to maximize hydrophobic discrimination between the N-methyl and demethylated forms.[1]

    • Mobile Phase pH: A pH of 3.0 (Phosphate buffer) is chosen.[1] This suppresses the ionization of surface silanols (pKa ~3.5-4.[1]5) on the silica support, preventing cation-exchange interactions that lead to tailing.[1]

Diagram 1: Method Development Logic

The following diagram illustrates the decision matrix used to select the final chromatographic conditions.

MethodLogic Analyte Analyte: 2-Chloro-5-fluoro- N-methylaniline Properties Properties: Weak Base (pKa ~2.8) Hydrophobic (LogP ~2.6) Analyte->Properties Challenge Challenge: Silanol Interaction (Tailing) Precursor Separation Properties->Challenge Solution Solution: Low pH (3.0) + C18 End-capped Challenge->Solution Suppress Silanols Outcome Outcome: Sharp Peaks Resolution > 2.0 Solution->Outcome

Caption: Logical flow for selecting acidic mobile phase conditions to counteract amine-silanol interactions.

Experimental Protocol

Reagents and Chemicals[1][4]
  • Acetonitrile (ACN): HPLC Grade.[1]

  • Water: Milli-Q or HPLC Grade.[1]

  • Phosphoric Acid (85%): Analytical Grade.[1]

  • Potassium Dihydrogen Phosphate (

    
    ):  Analytical Grade.[1]
    
  • Reference Standard: 2-Chloro-5-fluoro-N-methylaniline (>98% purity).[1]

Chromatographic Conditions (The "Standard Method")
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalentEnd-capped to reduce tailing; 3.5 µm offers better resolution than 5 µm.[1]
Mobile Phase A 10 mM

adjusted to pH 3.0 with

Buffering capacity ensures stable retention time; acidic pH suppresses silanols.[1]
Mobile Phase B AcetonitrileStrong elution solvent for hydrophobic aromatics.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Column Temp 30°CImproves mass transfer and reproducibility.[1]
Detection UV @ 240 nmOptimized for halogenated aniline absorption max.[1]
Injection Volume 5-10 µLDependent on sample concentration.[1]
Gradient Program

This gradient is designed to separate the more polar demethylated impurity (eluting earlier) from the target N-methylated compound.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Polar impurity elution)
12.02080Linear Gradient
15.02080Wash
15.19010Re-equilibration
20.09010End of Run

Sample Preparation Workflow

Stock Solution (1.0 mg/mL):

  • Weigh 10 mg of 2-Chloro-5-fluoro-N-methylaniline.[1]

  • Transfer to a 10 mL volumetric flask.

  • Dissolve in 100% Acetonitrile (sonicate for 2 mins).

Working Standard (0.1 mg/mL):

  • Transfer 1.0 mL of Stock Solution to a 10 mL flask.

  • Dilute to volume with 50:50 Water:Acetonitrile .

    • Note: Diluting in 100% organic solvent can cause peak distortion ("solvent effect") when injecting into a high-aqueous initial mobile phase.[1]

Diagram 2: Analytical Workflow

Workflow Sample Raw Sample (Solid/Oil) Weigh Weigh 10mg Dissolve in ACN Sample->Weigh Dilute Dilute 1:10 (50:50 ACN:H2O) Weigh->Dilute Prevent Solvent Effect Filter Filter (0.22 µm PTFE) Dilute->Filter Protect Column Inject Inject 10 µL HPLC System Filter->Inject Data Data Analysis (Integration) Inject->Data

Caption: Step-by-step sample preparation and injection workflow.

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these criteria before data acceptance.

ParameterAcceptance LimitTroubleshooting Failure
Retention Time (RT) ± 0.1 min of StandardCheck pump flow stability and mobile phase mixing.
Tailing Factor (

)
< 1.5Column aging (void) or pH is too high (silanol activity).[1]
Theoretical Plates (N) > 5000Column efficiency loss; replace column.
Resolution (

)
> 2.0 (between Impurity & Main Peak)Adjust gradient slope (make shallower) or lower %B start.
% RSD (Area) < 1.0% (n=5 injections)Injector issue or sample evaporation.[1]
Known Impurity Profile

In the synthesis of N-methylanilines, the most common impurity is the unreacted starting material.[1]

  • Impurity A: 2-Chloro-5-fluoroaniline (Demethylated).[1]

    • Elution: Elutes before the target due to the lack of the hydrophobic methyl group and ability to form hydrogen bonds with the aqueous phase.[1]

    • Relative Retention Time (RRT): ~0.85 - 0.90.

Troubleshooting Guide

Issue 1: Peak Tailing (> 1.5)

  • Cause: Interaction between the basic nitrogen and acidic silanols on the column.[1]

  • Fix: Ensure the column is "End-capped" (e.g., Eclipse Plus, XBridge).[1] Lower the buffer pH to 2.5 using Phosphoric acid to fully suppress silanol ionization.[1] Add 5-10 mM Triethylamine (TEA) as a silanol blocker if absolutely necessary (rarely needed with modern columns).[1]

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations or volatile mobile phase evaporation.[1]

  • Fix: Use a column oven (set to 30°C). Cap solvent bottles to prevent ACN evaporation.[1]

Issue 3: Split Peaks

  • Cause: Sample solvent is too strong (100% ACN).[1]

  • Fix: Dilute sample in mobile phase or 50:50 ACN:Water.[1]

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for RP-HPLC mechanism of basic compounds).

  • PubChem. (2025).[1][2] 2-Chloro-5-fluoro-N-methylaniline Compound Summary. National Library of Medicine. Available at: [Link][1]

  • Agilent Technologies. (2020).[1] Analysis of Anilines using Agilent ZORBAX Eclipse Plus C18. Application Note 5990-xxxx. (General reference for base-deactivated columns).

  • U.S. EPA. (1992).[1] Method 8325: Solvent Extractable Nonvolatile Compounds by HPLC/PB/MS. (Reference for separation of benzidines and anilines).

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-5-fluoro-N-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-Chloro-5-fluoro-N-methylaniline scaffold represents a "privileged structure" in medicinal chemistry, particularly within the kinase inhibitor space (e.g., targeting EGFR, ALK, or ROS1). However, functionalizing this core via Suzuki-Miyaura coupling presents a trifecta of synthetic challenges:

  • Electronic Deactivation: The electron-rich amino group (

    
    ) increases the electron density of the arene, making the C-Cl bond less electrophilic and difficult to engage in oxidative addition.
    
  • Steric Hindrance: The ortho-substitution pattern creates significant steric bulk, impeding the approach of the palladium complex.

  • Chemoselectivity: The free secondary amine (

    
    ) poses a risk of catalyst poisoning via coordination or competitive Buchwald-Hartwig N-arylation.
    

This guide provides two field-validated protocols: a Direct Coupling Method using Third-Generation (G3) Buchwald Precatalysts for rapid library generation, and a Protection-Deprotection Method for large-scale process chemistry where purification fidelity is paramount.

Mechanistic Considerations & Catalyst Selection

The "Orthogonal" Challenge

Standard catalysts like


 or 

typically fail with this substrate. The secondary amine can displace monodentate phosphines, leading to the formation of inactive "Pd-amine" off-cycle species. Furthermore, the C-Cl bond requires a highly active, electron-rich ligand to facilitate oxidative addition.

The Solution: Bulky Biaryl Phosphine Ligands (Buchwald Ligands) Ligands such as SPhos , XPhos , and CataCXium A are essential. Their bulk prevents N-coordination of the substrate, while their electron-rich nature accelerates oxidative addition into the challenging C-Cl bond.

Visualization: Catalytic Cycle & Chemoselectivity

The following diagram illustrates the critical decision points in the catalytic cycle where specific ligands prevent side reactions.

SuzukiMechanism PreCat Pd(II) Precatalyst (e.g., SPhos Pd G3) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base) OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd + Substrate Pd_Ar_Cl L-Pd(II)-Ar(Cl) OxAdd->Pd_Ar_Cl Poison Catalyst Poisoning (Pd-NH Coordination) Pd_Ar_Cl->Poison Small Ligand Buchwald Side Reaction: N-Arylation Pd_Ar_Cl->Buchwald Weak Base/High Temp TransMet Transmetalation (Boronic Acid + Base) Pd_Ar_Cl->TransMet Bulky Ligand (SPhos/XPhos) RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->ActiveCat Regeneration Product Biaryl Product RedElim->Product

Figure 1: Catalytic cycle highlighting the role of bulky ligands in preventing N-coordination (poisoning) and favoring the Suzuki pathway over N-arylation.

Experimental Protocols

Protocol A: Direct Coupling (High-Throughput/Discovery)

Best for: Rapid synthesis of analogs, library generation, <1g scale.

Rationale: Uses SPhos Pd G3 , a precatalyst that releases the active Pd(0)-L species immediately upon exposure to base, ensuring high concentration of active catalyst to overcome the steric barrier before decomposition occurs.

Reagents:

  • Substrate: 2-Chloro-5-fluoro-N-methylaniline (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)

  • Catalyst: SPhos Pd G3 (2–5 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial equipped with a stir bar with the aniline substrate (1.0 equiv), boronic acid (1.5 equiv),

    
     (3.0 equiv), and SPhos Pd G3 (0.02–0.05 equiv).
    
  • Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane/Water (4:1 v/v) via syringe. Concentration should be ~0.2 M relative to the halide.

  • Reaction: Heat the block/bath to 80–100 °C . Stir vigorously for 2–12 hours.

    • Note: Reaction usually turns black upon completion (precipitation of Pd black).

  • Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove Pd residues.[1] Wash the filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Protection-Deprotection Route (Process/Scale-Up)

Best for: >10g scale, GMP synthesis, or when Protocol A yields <50%.

Rationale: Protecting the secondary amine as a carbamate (Boc) eliminates the acidic proton and N-coordination issues, converting the substrate into a standard aryl chloride.

Workflow:

  • Protection:

    • React 2-Chloro-5-fluoro-N-methylaniline with

      
       (1.2 equiv) and DMAP (0.1 equiv) in THF at reflux.
      
    • Yield expectation: >90%.

  • Coupling:

    • Use Pd(dppf)Cl2 (standard) or XPhos Pd G3 (if sterically hindered coupling partner).

    • Base:

      
       or 
      
      
      
      .
    • Solvent: Toluene/Water (10:1).

    • Temp: 90 °C.

  • Deprotection:

    • Treat crude biaryl with TFA/DCM (1:4) or HCl/Dioxane.

Optimization & Troubleshooting Guide

If Protocol A fails, use this decision matrix to optimize conditions.

Data Presentation: Screening Matrix
VariableStandard ConditionAlternative 1 (Steric Challenge)Alternative 2 (Base Sensitive)
Ligand SPhosXPhos or CataCXium ABrettPhos
Base



(anhydrous)
Solvent Dioxane/H2On-Butanol (creates higher temp)Toluene (anhydrous)
Temp 80 °C110 °C60 °C
Optimization Logic Tree

OptimizationTree Start Direct Coupling (Protocol A) Check Check Conversion (LCMS) Start->Check Success Isolate Product Check->Success >80% Fail1 Low Conversion (<20%) Check->Fail1 Stalled Fail2 Side Products (Dehalogenation) Check->Fail2 Messy Fail3 N-Arylation Observed Check->Fail3 Wrong Mass Sol1 Switch to XPhos Pd G3 Increase Temp to 110°C Fail1->Sol1 Sol2 Switch Solvent to 2-MeTHF or n-Butanol Fail2->Sol2 Sol3 Switch to Protocol B (Boc-Protection) Fail3->Sol3

Figure 2: Decision tree for optimizing reaction conditions based on LCMS feedback.

Case Study: Synthesis of a Kinase Inhibitor Intermediate

Objective: Synthesis of N-(2-(3-pyridyl)-5-fluoro-phenyl)-N-methylamine.

Experimental:

  • Substrate: 2-Chloro-5-fluoro-N-methylaniline (159 mg, 1.0 mmol).

  • Partner: 3-Pyridylboronic acid (184 mg, 1.5 mmol).

  • Catalyst: SPhos Pd G3 (15 mg, 0.02 mmol).

  • Conditions:

    
     (636 mg, 3.0 mmol) in Dioxane/H2O (4 mL/1 mL) at 95 °C for 4 hours.
    

Results:

  • Conversion: 98% (LCMS).

  • Isolated Yield: 89% (Pale yellow oil).

  • Observation: No N-arylation (dimer) was observed. The use of SPhos was critical; a control reaction with

    
     yielded only 15% product with significant starting material recovery.
    

References

  • Suzuki-Miyaura Coupling of Unprotected Ortho-Bromoanilines: Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Source: RSC Advances, 2013. URL:[Link]

  • Buchwald Precatalysts (G3/G4) Overview: Title: Palladacycles: The Rational Design of High-Performance Palladium Precatalysts. Source: Chemical Reviews, 2020. URL:[Link]

  • SPhos in Aqueous Media: Title: An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides. Source: Green Chemistry, 2011. URL:[Link]

Sources

Use of 2-Chloro-5-fluoro-N-methylaniline in materials science

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Functionalizing Advanced Materials using 2-Chloro-5-fluoro-N-methylaniline

Abstract

This guide details the utilization of 2-Chloro-5-fluoro-N-methylaniline (CAS: 1070892-72-6) as a strategic monomer in the synthesis of next-generation conductive polymers and optoelectronic materials. Unlike unsubstituted aniline, this derivative offers a unique "push-pull" electronic environment due to the inductive effects of the halogen substituents (Cl, F) combined with the steric and solubilizing properties of the N-methyl group. This document provides validated protocols for purification, oxidative polymerization, and application in corrosion-resistant coatings, specifically designed for materials scientists and R&D chemists.

Part 1: Chemical Profile & Material Significance

Compound: 2-Chloro-5-fluoro-N-methylaniline CAS: 1070892-72-6 Molecular Weight: 159.59 g/mol Appearance: Colorless to pale yellow liquid/low-melting solid.

Why This Molecule? (Expert Insight)

In materials science, the "Structure-Property" relationship is governed here by three distinct features:

  • The N-Methyl Group: Introduces steric hindrance that prevents rigid interchain hydrogen bonding. This renders the resulting polymer, Poly(2-chloro-5-fluoro-N-methylaniline) , soluble in common organic solvents (THF, DMF, NMP), solving the notorious "processability issue" of standard Polyaniline (PANI).

  • The 2-Chloro Substituent: Increases the oxidation potential, leading to polymers with higher environmental stability and resistance to oxidative degradation.

  • The 5-Fluoro Substituent: A strong electron-withdrawing group (EWG) that lowers the HOMO energy level, making the material useful for hole-transport layers (HTL) in OLEDs and increasing hydrophobicity for corrosion inhibition.

Part 2: Precursor Qualification & Purification

Objective: Commercial grades (95-97%) contain isomers (e.g., 2-chloro-4-fluoro) that disrupt polymer conjugation length. Materials-grade purity (>99.5%) is required.

Protocol 1: High-Purity Distillation & Validation
  • Reagents: Crude 2-Chloro-5-fluoro-N-methylaniline, CaH₂ (drying agent).

  • Equipment: Short-path vacuum distillation apparatus, HPLC.

Step-by-Step Methodology:

  • Drying: Stir crude aniline with CaH₂ (5% w/w) for 4 hours under N₂ to remove moisture (water quenches cationic polymerization centers).

  • Fractionation: Perform vacuum distillation at 0.5 mmHg. Collect the fraction boiling at 85-88°C (estimated based on congeners). Discard the first 10% (forerun).

  • Validation (Self-Validating Step):

    • Run HPLC (C18 column, Acetonitrile/Water 60:40).

    • Pass Criteria: Single peak >99.5% area.

    • Fail Criteria: Presence of shoulder peaks indicates isomer contamination; re-distill.

Part 3: Synthesis of Soluble Conductive Polymers

Application: Anti-static coatings, electromagnetic shielding, and soluble hole-transport materials.

Protocol 2: Chemical Oxidative Polymerization

Mechanism: Head-to-tail coupling via the para-position. The N-methyl group restricts branching, yielding linear chains.

Reagents:

  • Monomer: Purified 2-Chloro-5-fluoro-N-methylaniline (0.1 mol)

  • Oxidant: Ammonium Persulfate (APS) (0.1 mol)

  • Dopant/Solvent: 1.0 M HCl (aq) or Camphorsulfonic Acid (CSA) for organic solubility.

Workflow Diagram (DOT):

Polymerization Start Monomer Preparation (Dissolve in 1M HCl) Cool Thermodynamic Control (Cool to 0-5°C) Start->Cool Prevent ortho-coupling Oxidation Initiation (Dropwise APS addition) Cool->Oxidation 1:1 Mole Ratio Prop Propagation (Stir 12-24h) Oxidation->Prop Exothermic Reaction Term Precipitation (Green/Blue Solid) Prop->Term Polymer Chain Growth Wash Purification (Wash w/ MeOH & Acetone) Term->Wash Remove Oligomers

Figure 1: Oxidative polymerization workflow ensuring linear chain formation and defect minimization.

Detailed Procedure:

  • Dissolution: Dissolve 1.6 g of monomer in 50 mL of 1.0 M HCl. Chill to 0°C in an ice bath.

    • Why? Low temperature suppresses side reactions (ortho-coupling) and ensures high molecular weight.

  • Initiation: Dissolve 2.3 g of APS in 20 mL of 1.0 M HCl. Add this solution dropwise to the monomer over 30 minutes.

    • Observation: Solution will transition from colorless → pink → dark green (Emeraldine Salt form).

  • Propagation: Stir vigorously at 0-5°C for 24 hours.

  • Isolation: Filter the precipitate. Wash sequentially with:

    • 1.0 M HCl (remove unreacted monomer).

    • Methanol (remove oligomers).

    • Diethyl Ether (drying).

  • Dedoping (Optional for solubility): Stir polymer in 0.1 M NH₄OH for 2 hours to obtain the blue Emeraldine Base, which is soluble in NMP/DMF.

Data Summary: Expected Properties

PropertyValue (Est.)Significance
Solubility Soluble in DMF, NMP, THFEnables spin-coating/inkjet printing (unlike PANI).
Conductivity 10⁻² – 10⁻¹ S/cmSufficient for anti-static/corrosion applications.
Thermal Stability Stable up to ~220°CCl/F substituents enhance thermal resistance.

Part 4: Application in Corrosion Inhibition

Context: The halogenated backbone provides a hydrophobic barrier against moisture and chloride ions.

Protocol 3: Epoxy-Hybrid Coating Formulation
  • Preparation: Dissolve the Dedoped Polymer (Emeraldine Base) from Protocol 2 in N-Methyl-2-pyrrolidone (NMP) to create a 5% w/v solution.

  • Blending: Mix this solution with a standard Bisphenol-A epoxy resin (e.g., Epon 828) at a 1:10 ratio (Polymer:Epoxy).

  • Curing: Add amine hardener and cure at 80°C for 4 hours.

  • Testing: Perform Electrochemical Impedance Spectroscopy (EIS).

    • Expectation: The pore resistance (

      
      ) should increase by 1-2 orders of magnitude compared to neat epoxy due to the "tortuous path" effect created by the dispersed conductive polymer platelets.
      

Part 5: References & Authority

  • Synthesis of Halogenated Polyanilines:

    • Source: "Effect of structural factors on the physicochemical properties of functionalized polyanilines." RSC Advances, 2020.

    • Relevance: Establishes the conductivity/solubility trade-offs for halo-substituted anilines.

  • Mechanism of N-Methylaniline Polymerization:

    • Source: "Synthesis and Characterization of Hollow-Sphered Poly(N-methylaniline)..." Polymers (MDPI), 2019.

    • Relevance: Validates the oxidative polymerization protocol for N-methyl derivatives.

  • Corrosion Inhibition by Conductive Polymers:

    • Source: "Functionalization of Conductive Polymers through Covalent Postmodification." Polymers, 2022.[1]

    • Relevance: Supports the use of functionalized PANI in anti-corrosion coatings.[1][2]

  • Chemical Data & Safety:

    • Source: PubChem Compound Summary for 2-Chloro-5-fluoroaniline derivatives.

Sources

Troubleshooting & Optimization

Preventing N,N-dimethylation byproducts in aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Aniline Synthesis & Functionalization Technical Support Center .

This guide addresses the "Selectivity Cliff" in aniline chemistry: the challenge of synthesizing N-monoalkyl anilines (secondary amines) without triggering the rapid, often faster, second alkylation that produces N,N-dialkyl (tertiary) byproducts.

Technical Brief: The Nucleophilicity Paradox

Before troubleshooting, you must understand the kinetic enemy. In standard


 alkylation, the product (secondary aniline, B ) is often more nucleophilic than the starting material (primary aniline, A ) due to the inductive electron-donating effect of the new alkyl group.


The Problem: In many solvents,


. As soon as B  forms, it outcompetes A  for the remaining alkylating agent, leading to a mixture of unreacted A  and over-alkylated C , with poor yields of B .

Module 1: Protocol Selection Matrix

Use this decision tree to select the correct synthetic strategy for your specific substrate.

ProtocolSelection Start START: Substrate Properties AcidSens Is substrate acid-sensitive? Start->AcidSens Scale Scale of Reaction? AcidSens->Scale No CsOH METHOD A: Cesium Effect (CsOH / DMF) AcidSens->CsOH Yes (Base Stable) HFIP METHOD B: Solvent Shielding (HFIP / MeOTf) Scale->HFIP Lab (<5g) Reductive METHOD C: Modified Reductive Amination Scale->Reductive Process (>100g)

Caption: Decision matrix for selecting the optimal mono-methylation protocol based on substrate stability and scale.

Module 2: The "Cesium Effect" (Base-Promoted)

Best for: Acid-sensitive substrates, complex pharmacophores. Mechanism: The large ionic radius of Cesium (


) creates a "naked" anion effect but, crucially, facilitates a surface-mediated or coordination-based selectivity that suppresses the second alkylation step [1].
Standard Operating Procedure (SOP-01)
  • Reagents:

    • Substrate: Primary Aniline (1.0 equiv)

    • Alkylating Agent: Alkyl Bromide/Iodide (1.0 - 1.1 equiv)

    • Base: Cesium Hydroxide monohydrate (CsOH·H2O) (1.2 equiv) or

      
      .
      
    • Additive: Activated 4Å Molecular Sieves (Critical for removing water).

    • Solvent: Anhydrous DMF (0.1 M concentration).

  • Workflow:

    • Step 1: Flame-dry glassware. Add activated molecular sieves (powdered) to the flask.

    • Step 2: Dissolve aniline in DMF and add CsOH. Stir for 30 mins at RT to generate the cesium amide/complex.

    • Step 3: Add the alkyl halide dropwise over 1 hour.

    • Step 4: Monitor via TLC.[1] The reaction is usually complete within 2–5 hours.

  • Troubleshooting:

    • Issue: Still seeing dimethylation (~10%).

    • Fix: Switch from CsOH to

      
       (milder) and lower temperature to 0°C. Ensure the alkyl halide is the limiting reagent (0.95 equiv).
      

Module 3: The HFIP Solvent Shield (Solvent-Controlled)

Best for: Rapid, high-selectivity lab-scale synthesis. Mechanism: Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor. It forms a tight solvation shell around the newly formed secondary amine (which is more basic), sterically and electronically "deactivating" it toward further nucleophilic attack [2].

Standard Operating Procedure (SOP-02)
  • Reagents:

    • Substrate: Primary Aniline.[2]

    • Reagent: Methyl Triflate (MeOTf) or Methyl Iodide.

    • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .

  • Workflow:

    • Step 1: Dissolve aniline in HFIP (concentration ~0.5 M).

    • Step 2: Add Methyl Triflate (1.0 equiv) at room temperature.

    • Step 3: Stir for 1 hour.

    • Step 4: Quench with 2N HCl, then neutralize with NaHCO3 during workup.

  • Critical Note:

    • HFIP is expensive. For larger scales, you can use HFIP as an additive (10-20% v/v) in Dichloromethane, though selectivity may drop slightly.

Module 4: Troubleshooting Reductive Amination

Context: Users often try the Eschweiler-Clarke reaction (Formaldehyde + Formic Acid) and accidentally produce N,N-dimethylaniline. The Eschweiler-Clarke reaction is fundamentally designed to produce tertiary amines. Do not use it for mono-methylation.

FAQ: Correcting Reductive Amination

Q: I used Formaldehyde/NaBH4 and got the tertiary amine. How do I stop at the secondary amine? A: You must trap the intermediate imine before it reduces and reacts again.

  • The Benzotriazole Method: Condense aniline + formaldehyde + benzotriazole first. This forms a stable aminal. Reduce this isolated solid with NaBH4 to get pure N-mono-methyl aniline [3].

  • The Methanol/Catalyst Route: Use methanol as the alkylating agent with a Ruthenium "borrowing hydrogen" catalyst. These systems can be tuned thermodynamically to favor mono-alkylation.

Module 5: Rescue & Purification

If you have already performed the reaction and have a mixture of Primary (


), Secondary (

), and Tertiary (

) amines, simple distillation often fails because the boiling points are too close (e.g., N-methylaniline bp 196°C vs. N,N-dimethylaniline bp 194°C).
Chemical Separation Protocol (The Acetylation Trick)
  • Reaction: Treat the crude mixture with Acetic Anhydride (

    
    )  (1.1 equiv relative to estimated 
    
    
    
    and
    
    
    content).
    • 
       Amine 
      
      
      
      Amide (Neutral)
    • 
       Amine 
      
      
      
      Amide (Neutral)
    • 
       Amine 
      
      
      
      No Reaction (Remains Basic)
  • Extraction:

    • Add dilute acid (HCl).

    • The Tertiary Amine will protonate and move to the aqueous layer.

    • The Amides (from

      
      /
      
      
      
      ) will stay in the organic layer.
  • Recovery:

    • Separate layers.[3] Basify the aqueous layer (NaOH) to recover pure N,N-dimethyl byproduct (if needed) or discard.

    • Hydrolyze the amides in the organic layer (strong acid reflux) to recover

      
      /
      
      
      
      amines, then separate via chromatography (amides separate much better than free amines).

Summary Data: Method Comparison

FeatureCesium Hydroxide (Method A)HFIP Solvent (Method B)Reductive Amination (Standard)
Selectivity (Mono:Di) High (90:10 to 99:1)Very High (>95:5)Low (often <50:50)
Reaction Time 2–5 Hours< 1 Hour12–24 Hours
Cost Moderate (Cs is pricey)High (HFIP is pricey)Low
Scalability GoodPoor (Solvent cost)Excellent
Key Risk Hygroscopic reagentsVolatile/Toxic Reagents (MeOTf)Over-alkylation

References

  • Salvatore, R. N., et al. (1999).[4][5] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[4][5][6][7] Organic Letters, 1(11), 1893–1896.[4]

  • Qu, Z.-W., et al. (2014). Selective Monomethylation of Primary Amines with Methyl Triflate in HFIP. The Journal of Organic Chemistry, 79(17), 8417–8427.

  • Katritzky, A. R., et al. (1995). Synthesis of Secondary Amines via Benzotriazole-Mediated Reductive Amination. The Journal of Organic Chemistry, 60(20), 6327–6329.

  • Seo, H., et al. (2018).[2] Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(25), 3124-3128.[2]

Sources

Technical Support Center: Optimization of 2-Chloro-5-fluoro-N-methylaniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-2Cl5F-NM Status: Active Support Subject: Yield Improvement & Selectivity Control Target Molecule: 2-Chloro-5-fluoro-N-methylaniline (CAS: 1150273-39-6 / 1070892-72-6)

Executive Summary

Synthesizing 2-Chloro-5-fluoro-N-methylaniline presents a specific dual-challenge:

  • Electronic Deactivation: The 5-Fluoro group withdraws electron density, reducing the nucleophilicity of the amine, making the initial condensation with formaldehyde sluggish.

  • Steric/Selectivity Conflict: While the 2-Chloro substituent provides some steric protection against over-alkylation, "forcing" the reaction to overcome the fluorine deactivation often leads to the unwanted N,N-dimethyl impurity.

This guide moves beyond standard textbook reductive amination. We focus on a Base-Promoted Paraformaldehyde Protocol , which has shown superior yields (>95%) for halogenated anilines compared to standard acid-catalyzed routes.

Part 1: The Optimized Protocol (The "Gold Standard")

Do not use direct alkylation with methyl iodide; it is uncontrollable. The industry-preferred route for this specific scaffold is Reductive Amination via Paraformaldehyde , but with a critical modification: the use of a strong base (KOH) rather than the traditional acid catalyst.

The Logic (Why this works)[1]
  • Paraformaldehyde vs. Formalin: Using paraformaldehyde allows for anhydrous conditions, preventing the hydrolysis of the formed imine intermediate.

  • Base Promotion (KOH): Unlike electron-rich anilines that require acid to activate the carbonyl, this electron-poor aniline benefits from base-mediated depolymerization of paraformaldehyde and stabilization of the intermediate hemiaminal species before reduction.

Step-by-Step Methodology

Reagents:

  • 2-Chloro-5-fluoroaniline (1.0 eq)

  • Paraformaldehyde (1.5 eq)

  • Potassium Hydroxide (KOH) (2.0 eq)

  • Sodium Borohydride (NaBH

    
    ) (2.0 eq)
    
  • Solvent: Methanol (anhydrous)

Workflow:

  • Depolymerization & Condensation:

    • Charge a reaction vessel with Methanol (10 volumes relative to aniline).

    • Add Paraformaldehyde (1.5 eq) and KOH (2.0 eq).

    • Critical Step: Heat to Reflux (65°C) for 15-20 minutes until the solution is clear (paraformaldehyde depolymerized).

    • Cool to Room Temperature (RT). Add 2-Chloro-5-fluoroaniline (1.0 eq).

    • Heat to Reflux (65°C) for 2 hours.

    • Checkpoint: The solution typically turns yellow/orange, indicating imine/hemiaminal formation.

  • Reduction:

    • Cool the reaction mixture to 0°C (Ice bath).

    • Slowly add NaBH

      
        (2.0 eq) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.
      
    • After addition, warm to Reflux (65°C) and hold for 1 hour to ensure complete reduction.

  • Workup:

    • Remove Methanol under reduced pressure (Rotavap).

    • Quench residue with Water and extract with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.

Part 2: Visualizing the Pathway & Troubleshooting

Reaction Mechanism & Decision Flow

The following diagram illustrates the reaction pathway and the critical control points where yield is lost.

G cluster_0 Troubleshooting Logic Start 2-Chloro-5-fluoroaniline Imine Imine / Hemiaminal Intermediate Start->Imine Reflux 2h (Slow Step) Para Paraformaldehyde + KOH/MeOH Para->Imine Reduct Reduction (NaBH4) Imine->Reduct Product Target: N-Methyl Product Reduct->Product Major (>95%) Impurity Impurity: N,N-Dimethyl Reduct->Impurity If xs Formaldehyde or high temp Check1 TLC: SM Remaining? Action1 Increase Reflux Time (F- deactivation) Check2 TLC: Dimethyl Spot? Action2 Reduce Paraformaldehyde to 1.1 eq

Caption: Reaction pathway for base-promoted reductive amination, highlighting the critical intermediate formation and potential side-reactions.

Part 3: Troubleshooting & FAQs

Q1: My conversion is stalling at ~60%. Why?

Diagnosis: The 5-Fluoro substituent significantly lowers the nucleophilicity of the amine. The initial attack on formaldehyde is the rate-limiting step. Solution:

  • Water Content: Ensure Methanol is anhydrous. Water pushes the equilibrium back to the starting materials.

  • Time: Extend the initial reflux (before NaBH

    
     addition) from 2 hours to 4-6 hours .
    
  • Catalyst Switch: If KOH fails, switch to Titanium(IV) isopropoxide [Ti(OiPr)

    
    ] . Add 1.5 eq of Ti(OiPr)
    
    
    
    with the amine and paraformaldehyde. This acts as a Lewis acid and water scavenger, driving imine formation to completion.
Q2: I see a significant N,N-dimethyl impurity (10-15%).

Diagnosis: Over-alkylation occurs if the concentration of free formaldehyde is too high during the reduction phase. Solution:

  • Stoichiometry: Reduce Paraformaldehyde from 1.5 eq to 1.1 - 1.2 eq .

  • Stepwise Addition: Do not add NaBH

    
     until TLC confirms the starting aniline is consumed. If you add reducing agent while free aniline and excess formaldehyde are both present, "double methylation" kinetics accelerate.
    
Q3: The product is oiling out and difficult to crystallize.

Diagnosis: 2-Chloro-5-fluoro-N-methylaniline is a low-melting solid/oil. Impurities (oligomers) prevent crystallization. Solution:

  • Purification: Perform Vacuum Distillation (Bulb-to-bulb or Kugelrohr).

    • Boiling Point Estimate: ~115-120°C at 10 mmHg (based on analogs).

  • Salt Formation: Convert the crude oil to the HCl salt . Dissolve in diethyl ether and bubble HCl gas (or add HCl/Dioxane). The hydrochloride salt is a stable solid that can be recrystallized from Ethanol/Ether.

Part 4: Comparative Data & Yield Expectations

MethodReagentsTypical YieldSelectivity (Mono:Di)Notes
Base-Promoted (Recommended) Paraformaldehyde / KOH / NaBH

92 - 96% > 98:2Best for fluorinated anilines.
Classic Acidic Formalin / H

SO

/ NaBH

65 - 75%85:15High dimethyl impurity; messy workup.
Direct Alkylation MeI / K

CO

40 - 50%60:40Not Recommended. Uncontrollable.
Chan-Lam Coupling MeB(OH)

/ Cu(OAc)

80 - 85%99:1Excellent selectivity but expensive reagents.

References

  • Base-Promoted Synthesis of Halogen

    • Source: Korean Patent KR101983364B1 (2019). "Manufacturing method for halogen substituted N-methylaniline."[1][2][3]

    • Relevance: Establishes the Paraformaldehyde/KOH protocol specifically for 2-fluoro and 2-chloro analogs, citing >95% yields compared to methoxide bases.
    • URL:

  • Selective Monomethylation via Reductive Amin

    • Source: Bhattacharyya, S. (1995). "Reductive alkylation of primary amines with paraformaldehyde." Journal of the Chemical Society, Perkin Transactions 1.
    • Relevance: Foundational text on using Paraformaldehyde to prevent over-alkyl
    • URL:

  • Physical Properties & Safety D

    • Source: Sigma-Aldrich / Merck Safety Data Sheet (SDS) for 2-Chloro-5-methylaniline (Analogous structure for handling precautions).
    • Relevance: Safety protocols for chlorin
    • URL:

Sources

Technical Support Center: Selective Mono-Methylation of Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Selection & Troubleshooting for N-Monomethylation Ticket Priority: High (Selectivity Critical)

The Engineering Challenge: The "Selectivity Paradox"

Welcome to the technical guide for aniline methylation. The core failure mode in this reaction is the Selectivity Paradox .

In classical alkylation (using alkyl halides like MeI), the product (N-methylaniline) is more nucleophilic than the starting material (aniline). This creates a runaway reaction where the secondary amine competes for the methylating agent, leading to the unwanted tertiary amine (N,N-dimethylaniline) or quaternary ammonium salts.

The Solution: To achieve high mono-selectivity (>95%), you must move away from electrophilic substitution (


) and utilize Catalytic Hydrogen Borrowing (Autotransfer)  or In-situ Protection  strategies.

Catalyst Selection Matrix

Do not choose a catalyst based on availability alone. Use this logic flow to select the system that matches your substrate's electronic and steric profile.

CatalystSelection Start START: Analyze Substrate Scale Is this for Scale-Up (>100g) or Lab Scale (<5g)? Start->Scale LabScale Lab Scale / Discovery Scale->LabScale Industrial Industrial / Process Dev Scale->Industrial Electronic Electronic Profile? LabScale->Electronic Separation Separation Requirement? Industrial->Separation Rich Electron Rich / Neutral Electronic->Rich Poor Electron Deficient (EWG) Electronic->Poor MnPincer RECOMMENDED: Mn-PNP Pincer (Homogeneous) Reagent: Methanol Temp: 100-120°C Rich->MnPincer RuTriphos RECOMMENDED: Ru-Triphos (Homogeneous) Reagent: Methanol Requires: Lewis Acid Additive Poor->RuTriphos Hetero Filtration Required Separation->Hetero Flow Continuous Flow Separation->Flow CoCarbon RECOMMENDED: Co-Nx/C (Single Atom) Reagent: Methanol Benefit: Reusable Hetero->CoCarbon DMCFlow RECOMMENDED: DMC (Dimethyl Carbonate) Method: Flow Chem Mech: Carbamate Intermediate Flow->DMCFlow

Figure 1: Decision tree for selecting the optimal catalytic system based on scale and substrate electronics.

The "Borrowing Hydrogen" Mechanism (Methanol)[1][2]

The most robust method for lab-scale synthesis is using Manganese Pincer Complexes with Methanol . This is a "Green Chemistry" approach where methanol serves as both the C1 source and the solvent.

Why it works: The reaction proceeds via a "Borrowing Hydrogen" cycle.[1][2][3] The catalyst temporarily removes hydrogen from methanol to form formaldehyde (which is reactive but low concentration). The aniline condenses with formaldehyde to form an imine. Finally, the catalyst returns the hydrogen to the imine to form the amine.

Crucial Insight: The imine intermediate is sterically distinct from the amine. Once the mono-methylated amine is formed, it is sterically more hindered, making the second condensation step significantly slower than the first. This kinetic difference drives the mono-selectivity.

BorrowingHydrogen Cat Active Catalyst (Mn-Pincer) Dehydro Dehydrogenation (-H2 stored on Cat) Cat->Dehydro Activates MeOH Methanol (CH3OH) MeOH->Dehydro Formaldehyde Formaldehyde (HCHO) Dehydro->Formaldehyde ImineForm Condensation (+Aniline, -H2O) Formaldehyde->ImineForm Imine Imine Intermediate (Ph-N=CH2) ImineForm->Imine Hydro Hydrogenation (+H2 from Cat) Imine->Hydro Hydro->Cat Regenerates Product Product (Ph-NH-Me) Hydro->Product

Figure 2: The Hydrogen Autotransfer cycle. The catalyst "borrows" hydrogen to create the electrophile and returns it to set the product.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Issue 1: "I am seeing significant N,N-dimethylation (over-alkylation)."

Diagnosis: The reaction has overcome the kinetic barrier preventing the second addition.

  • Cause A (Temperature): You are running above 140°C.[4][5]

    • Fix: Lower temperature to 100-120°C. The activation energy for the second methylation is higher; lower heat favors the mono-product.

  • Cause B (Concentration): High local concentration of methanol relative to substrate.

    • Fix: Although methanol is the solvent, ensure vigorous stirring. If using Heterogeneous catalysts (Cu/CeO2) , the CeO2 support is critical for suppressing over-methylation via steric exclusion at the active site. Ensure your catalyst support is not damaged.[6]

  • Cause C (Substrate): Your aniline is extremely electron-rich (e.g., p-anisidine).

    • Fix: Stop the reaction at 85-90% conversion. Pushing to 100% often forces the second alkylation.

Issue 2: "The reaction stalls / No conversion."

Diagnosis: Catalyst deactivation or insufficient activation.

  • Cause A (Base): The Mn-Pincer requires a base (KOtBu) to deprotonate the N-H arm of the ligand to become active.

    • Fix: Ensure you are using KOtBu (Potassium tert-butoxide) and that it is fresh (white powder, not yellow/sticky). Carbonate bases (K2CO3) are often too weak for Mn-pincers but work for Ir/Ru systems.

  • Cause B (Water): The active metal-hydride species is moisture sensitive.

    • Fix: Dry your methanol. Standard "dry" methanol can still have 50-100ppm water. Use molecular sieves (3Å) in the reaction vessel.

Issue 3: "My electron-deficient aniline (e.g., 4-CF3-aniline) won't react."

Diagnosis: The nucleophilicity of the amine is too low to condense with the formaldehyde intermediate.

  • Fix: Switch to a Ruthenium-Triphos system or increase the temperature to 140°C. Mn-pincer catalysts struggle with strongly deactivated anilines. Alternatively, add a Lewis Acid co-catalyst (like Yb(OTf)3) to activate the imine formation.

Validated Experimental Protocols

Protocol A: Homogeneous Mn-Catalyzed Mono-Methylation

Best for: High-value intermediates, lab scale, high selectivity. Reference Standard: Beller et al. / Sortais et al.

Reagents:

  • Substrate: Aniline derivative (1.0 mmol)

  • Catalyst: Mn-PNP Pincer (e.g., Mn(CO)3(Br)[HN(C2H4PiPr2)2]) (1-2 mol%)

  • Base: KOtBu (Potassium tert-butoxide) (2-5 mol%)

  • Solvent/Reagent: Methanol (anhydrous, 2 mL)

Procedure:

  • Inert Atmosphere: Perform all catalyst loading in a glovebox or under strict Schlenk conditions (Argon flow).

  • Activation: Add the Mn-precatalyst and KOtBu to the Schlenk tube. The color often changes (e.g., orange to deep red) indicating deprotonation/activation.

  • Addition: Add the aniline and anhydrous methanol.

  • Reaction: Seal the tube tightly. Heat to 120°C (oil bath temperature) for 12-24 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate. Filter through a short pad of silica to remove metal salts. Concentrate and analyze via GC-MS or NMR.

Protocol B: Flow Chemistry with Dimethyl Carbonate (DMC)

Best for: Safety, avoiding toxic halides, scale-up. Reference Standard: Jamison et al.

Reagents:

  • Reagent 1: Aniline in NMP (N-Methyl-2-pyrrolidone).[7]

  • Reagent 2: DMC (Dimethyl Carbonate) + DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

Mechanism Note: This proceeds via a carbamate intermediate (


). The carbamate protects the nitrogen from a second attack. High temperature then decarboxylates the carbamate to release the mono-methyl amine.

Procedure:

  • Setup: Stainless steel coil reactor.

  • Conditions: Temperature: 160-220°C (High T required for decarboxylation). Pressure: 20 bar (to keep DMC liquid).

  • Flow: Mix streams. Residence time ~10-20 mins.

  • Result: High mono-selectivity due to the specific stability of the carbamate intermediate which prevents double alkylation.

Comparison of Data

FeatureMn-Pincer (Homogeneous)Co-Nx/C (Heterogeneous)DMC (Flow/Thermal)Methyl Iodide (Classical)
Selectivity Excellent (>95%)Good (85-95%)Excellent (>98%)Poor (<60%)
Atom Economy High (Byproduct: H2O)High (Byproduct: H2O)Moderate (Byproduct: CO2 + MeOH)Low (Waste: Salt)
Temp Range 100-120°C120-150°C180-220°C0-25°C
Base Req. Catalytic (KOtBu)None/CatalyticStoichiometric (DBU)Stoichiometric
Main Risk Air sensitivityLeachingHigh PressureOver-alkylation

References

  • Homogeneous Mn-Pincer (Pioneering Work)

    • Elangovan, S., et al. (2016). Selective Catalytic Methylation of Amines with Methanol using a Defined Manganese Pincer Complex. Nature Communications .

  • Mn-PNP Mechanism & Scope

    • Bruneau-Voisine, A., et al. (2017).[8] Mono-N-methylation of anilines with methanol catalyzed by a manganese pincer-complex. Journal of Catalysis . [8]

  • Heterogeneous Co-Catalysts

    • Liu, X., et al. (2017). Cobalt-Specific N-Methylation of Amines with Methanol. Journal of the American Chemical Society .

  • DMC Flow Chemistry

    • Seo, H., et al. (2018).[7] Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron .

  • Cu/CeO2 Heterogeneous System

    • Kon, K., et al. (2017). Selective N-Methylation of Aniline to N-Methylaniline with CO2 and H2 by CeO2-supported Cu Sub-nanoparticle Catalyst. Chemistry Letters .

Sources

Solvent effects on the synthesis of 2-Chloro-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Chloro-5-fluoro-N-methylaniline

Executive Technical Overview

The synthesis of 2-Chloro-5-fluoro-N-methylaniline (CAS: 1070892-72-6) typically proceeds via the N-methylation of 2-chloro-5-fluoroaniline.[1] This transformation is highly sensitive to solvent choice due to the competing electronic effects of the halogen substituents:

  • Deactivation: The electron-withdrawing nature of the chlorine (ortho) and fluorine (meta) atoms reduces the nucleophilicity of the aniline nitrogen, often requiring optimized solvation to drive conversion.

  • Selectivity: The primary challenge is preventing over-alkylation to the N,N-dimethyl species.[1]

This guide addresses solvent-dependent mechanisms for the two primary synthetic routes: Direct Nucleophilic Alkylation (SN2) and Nucleophilic Aromatic Substitution (SNAr) .[1]

Troubleshooting Guides

Module A: Direct Alkylation (Methyl Iodide/Dimethyl Sulfate)

Route: 2-Chloro-5-fluoroaniline + Me-X


 Product[1]

User Issue: "I am observing significant amounts of N,N-dimethyl byproduct (over-methylation)."

Root Cause Solvent Mechanism Corrective Action
Homogeneous Kinetics In polar aprotic solvents (DMF, DMSO), the product (secondary amine) remains dissolved and is often more nucleophilic than the starting material due to the inductive effect of the added methyl group.[1]Switch to Non-Polar Solvents (Toluene/Hexane). In non-polar media, the secondary amine product often precipitates as the hydrohalide salt immediately upon formation, physically removing it from the reaction mixture and preventing further methylation [1].
"Naked" Nucleophile Polar aprotic solvents solvate cations well but leave anions/nucleophiles "naked" and highly reactive, compressing the rate difference between the first and second alkylation steps.[1]Use Protic Solvents (MeOH/EtOH). Protic solvents form hydrogen bonds with the aniline nitrogen lone pair, moderating its nucleophilicity.[1] This reduces the overall rate but often improves mono-selectivity by differentiating the steric/electronic barrier between the primary and secondary amine [2].

User Issue: "The reaction stalls at 60-70% conversion."

  • Diagnosis: If using a non-polar solvent (like Toluene), the precipitating salt may be coating unreacted starting material, or the lack of solubility is hindering the transition state.

  • Solution: Add a Phase Transfer Catalyst (PTC) like TBAF or 18-Crown-6, or switch to a biphasic system (Water/DCM) with a PTC to maintain solubility while buffering the pH.[1]

Module B: Nucleophilic Aromatic Substitution (SNAr)

Route: 2-Chloro-4,5-difluorobenzene + Methylamine


 Product
(Note: Regioselectivity depends on the leaving group lability at C-1 vs C-2)[1]

User Issue: "Reaction rate is too slow, even at reflux."

  • Analysis: The SNAr mechanism proceeds via a Meisenheimer complex.[1] This transition state is highly polar and negatively charged.[1]

  • Solvent Recommendation:

    • Preferred: DMSO, NMP, or DMF .[1] These polar aprotic solvents possess high dielectric constants that stabilize the polar transition state, significantly lowering the activation energy compared to THF or Toluene [3].

    • Data Insight: Reaction rates in DMSO can be up to

      
       times faster than in MeOH for SNAr reactions because DMSO does not hydrogen-bond to the nucleophile (methylamine), leaving it highly reactive [4].[1]
      

User Issue: "I see hydrolysis impurities (Phenols)."

  • Cause: Wet polar aprotic solvents (DMSO/DMF) at high temperatures promote hydrolysis of the C-F or C-Cl bond by residual water (acting as a nucleophile).[1]

  • Protocol: Ensure solvents are anhydrous (<50 ppm H2O). Consider using Acetonitrile as a "dryer" alternative if temperatures permit, as it is easier to dry than DMSO.[1]

Comparative Solvent Data

The following table summarizes the expected impact of solvents on the N-methylation of electron-deficient anilines.

Solvent ClassExamplesDielectric Constant (

)
Selectivity (Mono:Di)Reaction RateRecommended For
Non-Polar Toluene, Hexane~2.4High (Precipitation)SlowDirect Alkylation (Stoichiometric control)
Polar Aprotic DMSO, DMF, NMP36 - 47Low (Risk of over-alkylation)Fastest SNAr; Difficult substrates
Polar Protic Methanol, Ethanol~33ModerateModerateReductive Amination; General Alkylation
Chlorinated DCM, DCE~9ModerateModeratePhase Transfer Catalysis

Visualizing the Reaction Pathways

The diagram below illustrates the kinetic pathways and how solvent polarity influences the transition states (TS).

SolventEffects cluster_solvents Solvent Influence Start 2-Chloro-5-fluoroaniline TS1 Transition State 1 (Polar) Start->TS1 + Me-I Mono Product: 2-Chloro-5-fluoro-N-methylaniline TS1->Mono k1 TS2 Transition State 2 (Sterically Hindered) Mono->TS2 + Me-I Di Byproduct: N,N-Dimethyl TS2->Di k2 Toluene Non-Polar (Toluene) Precipitates Mono-Salt Stops reaction at Product Toluene->Mono Enhances Isolation DMSO Polar Aprotic (DMSO) Stabilizes TS1 & TS2 Increases k1 & k2 (Low Selectivity) DMSO->TS1 Lowers Ea

Caption: Kinetic pathway of N-methylation. Non-polar solvents facilitate product isolation via precipitation, while polar aprotic solvents accelerate both steps, risking over-alkylation.

Frequently Asked Questions (FAQs)

Q: Can I use reductive amination to avoid solvent selectivity issues? A: Yes. Reacting 2-chloro-5-fluoroaniline with paraformaldehyde in Methanol followed by reduction (NaBH4) is often the most reliable method for mono-methylation.[1] Methanol is the solvent of choice here as it solubilizes the imine intermediate and is compatible with borohydride reducing agents [5].

Q: Why does the reaction turn dark in DMF? A: DMF can decompose at high temperatures (>100°C) to form dimethylamine, which can compete as a nucleophile or act as a base, leading to complex mixtures.[1] Additionally, electron-deficient anilines are prone to oxidation; ensure an inert atmosphere (N2/Ar) is used.

Q: Is the hydrochloride salt of the product soluble in water? A: Yes. If you use the Toluene precipitation method, the solid collected is likely the hydrohalide salt. It can be dissolved in water and neutralized with NaHCO3 to extract the free base 2-Chloro-5-fluoro-N-methylaniline.

References

  • Srinivasan, P. (1952).[1] The Role of Solvent in Chemical Reactions - Part II. The Reaction between Aniline and Methyl Iodide. Indian Academy of Sciences.

  • Mancini, P. M., et al. (2013).[1] Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie.

  • RSC Publishing. (1984).[1] Solvent effects on aromatic nucleophilic substitutions.[1][2][3][4] Part 3. Journal of the Chemical Society, Perkin Transactions 2.

  • LibreTexts. (2023).[1] Effects of Solvent, Leaving Group, and Nucleophile on Substitution. Chemistry LibreTexts.

  • MDPI. (2020).[1] Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules.

Sources

Temperature control in the reductive amination of fluorinated anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Factor

User Context: You are likely experiencing stalled reactions, low conversion rates, or unexpected impurity profiles while attempting to couple a fluorinated aniline with a carbonyl compound.

The Root Cause: Fluorine is the most electronegative element. When attached to an aniline ring, it exerts a powerful electron-withdrawing inductive effect (-I).

  • Nucleophilicity Drop: The lone pair on the nitrogen becomes tightly held, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy. It simply doesn't want to attack the carbonyl carbon.

  • Basicity Drop: The resulting imine is less basic, making it harder to protonate—a necessary step for hydride delivery by most borohydrides.

This guide provides the thermal and chemical workarounds required to overcome these thermodynamic barriers.

Module 1: The Thermodynamics of Deactivated Nucleophiles

To troubleshoot effectively, you must visualize the energy landscape. The standard "mix and stir" protocol for benzylamine will fail here because the activation energy (


) for the initial attack is too high.
Mechanism & Energy Barrier Visualization

G Start Start: Fluorinated Aniline + Carbonyl TS1 Transition State 1: High Energy Barrier (Nucleophilic Attack) Start->TS1 Requires Heat/Lewis Acid Inter Intermediate: Carbinolamine TS1->Inter Imine Imine Species (Eq. Unfavorable) Inter->Imine -H2O (Dean-Stark/Ti) Product Final Product: Secondary Amine Imine->Product Reduction (STAB/NaBH4)

Figure 1: The critical bottleneck is the initial attack (Red Arrow). Standard room temperature conditions often fail to surmount this barrier for fluorinated substrates.

Module 2: Troubleshooting Guide

Scenario A: "My reaction is stuck at starting material (No Imine formed)."

Diagnosis: The nucleophile is too weak to attack the carbonyl at Room Temperature (RT). The Fix: You must switch from Direct to Stepwise (Indirect) Reductive Amination.

VariableProtocol AdjustmentWhy?
Temperature Increase to Reflux (80–110°C) Thermal energy is required to overcome the activation barrier of the initial attack.
Water Removal Dean-Stark or 4Å Sieves Fluorinated anilines form unstable imines. Removing water shifts the equilibrium toward the imine (Le Chatelier’s principle).
Catalyst Add Ti(OiPr)₄ Titanium(IV) isopropoxide acts as a Lewis acid to activate the carbonyl AND a water scavenger.[1]
Scenario B: "I see the imine, but it won't reduce to the amine."

Diagnosis: The fluorinated imine is electron-deficient and resists protonation (activation). The Fix: Increase the acidity of the media or use a stronger hydride source.

  • Adjustment: If using Sodium Triacetoxyborohydride (STAB), ensure you are using Acetic Acid (AcOH) (1–2 equiv) to facilitate proton transfer.

  • Alternative: Switch to Borane-Pyridine (BH₃·Py) complex, which is often more effective for highly electron-deficient anilines than STAB.

Scenario C: "I see defluorination or decomposition."

Diagnosis: Reaction temperature during the reduction phase is too high. The Fix: Thermal segregation.

  • Step 1 (Imine Formation): High Heat (Reflux).

  • Step 2 (Reduction): Cool to 0°C or RT before adding the hydride. Never add STAB or NaBH₄ to a refluxing mixture; they will decompose or cause side reactions.

Module 3: Validated Experimental Protocols

Method A: The "Titanium Boost" (Best for Poly-fluorinated Anilines)

Recommended for: 2,4-difluoroaniline, pentafluoroaniline, or trifluoromethyl-anilines. Based on Mattson et al. (JOC 1990) [2].

Step-by-Step:

  • Imine Formation (The Hot Step):

    • Combine amine (1.0 equiv) and ketone/aldehyde (1.0 equiv) in neat Titanium(IV) isopropoxide (1.25 equiv).

    • Note: If solids, use a minimal amount of THF.

    • Temp: Stir at RT to 60°C (depending on steric bulk) for 2–6 hours. Monitor by TLC/LCMS until starting material is consumed.

  • Dilution:

    • Dilute the viscous mixture with Ethanol or Methanol (absolute).

  • Reduction (The Cool Step):

    • Cool the solution to 0°C .

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise.

    • Allow to warm to RT and stir for 2–4 hours.

  • Workup (Critical):

    • Quench with 1N NaOH or water. A white precipitate (TiO₂) will form.

    • Filter through Celite to remove titanium salts before extraction.

Method B: Standard STAB with Thermal Modification

Recommended for: Mono-fluorinated anilines (e.g., 4-fluoroaniline). Based on Abdel-Magid et al. (JOC 1996) [1].

Step-by-Step:

  • Setup: Dissolve Aniline (1.0 equiv) and Carbonyl (1.0–1.2 equiv) in 1,2-Dichloroethane (DCE) .

  • Catalysis: Add Acetic Acid (1.0–2.0 equiv).

  • Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) as a solid.

  • Temperature Control:

    • Standard: Stir at RT.[1]

    • Troubleshooting: If slow, heat to 40–50°C . STAB is thermally stable up to ~80°C in DCE, but hydrolysis accelerates if moisture is present.

  • Quench: Saturated NaHCO₃ solution.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Cyanoborohydride (NaBH₃CN) instead of STAB?

  • Answer: Yes, but it is toxic and generally slower. However, NaBH₃CN is more stable at low pH (pH 3–4), which is sometimes required to protonate very weak fluorinated imines. If STAB fails, NaBH₃CN in Methanol with ZnCl₂ additive is a viable "Plan B."

Q2: Why is DCE the preferred solvent for Method B?

  • Answer: 1,2-Dichloroethane (DCE) allows for slightly higher reaction temperatures (83°C boiling point) compared to DCM and does not coordinate to Lewis acids as strongly as THF. It accelerates the STAB reaction significantly compared to THF [1].

Q3: Is it safe to heat STAB?

  • Answer: STAB is thermally stable in anhydrous solvents. However, in the presence of any water or alcohols, heating accelerates hydrogen gas (

    
    ) evolution.
    
    • Safety Rule: If heating >50°C, ensure the system is under an inert atmosphere (Nitrogen/Argon) and vented through a bubbler to prevent pressure buildup.

Q4: My LCMS shows the "M+2" peak (Alcohol) instead of the Amine. Why?

  • Answer: You have reduced the ketone/aldehyde directly to the alcohol before the imine formed.

    • Fix: This confirms your imine formation is too slow. Switch to Method A (Titanium) to lock the amine onto the carbonyl before introducing the hydride.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[2][4][5][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7][8] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[1][7][9] The Journal of Organic Chemistry, 55(8), 2552–2554.[1]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[10][11] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Removal of unreacted starting material from 2-Chloro-5-fluoro-N-methylaniline

[1][2][3]

The Separation Challenge

In the synthesis of 2-Chloro-5-fluoro-N-methylaniline (typically via methylation of 2-chloro-5-fluoroaniline), the most persistent impurity is the unreacted starting material (SM).[2][3]

PropertyStarting Material (SM)ProductChallenge
Structure Primary Amine (

)
Secondary Amine (

)
Very similar polarity.[1][2][3]
Basicity (pKa) ~3.5 - 4.0 (Electron withdrawing Cl/F)~4.0 - 4.5Too close for simple pH-controlled extraction.[1][2][3]
Boiling Point ~211°C~215-220°C (Est.)[1][2][3]Difficult to separate by fractional distillation.[3]

The Solution: You must exploit the difference in nucleophilicity and steric hindrance between the primary and secondary amine.[1] The protocols below outline how to chemically "tag" the impurity to alter its solubility, allowing for easy removal.

Recommended Protocols

Method A: Chemoselective Scavenging (The "Gold Standard")

Best for: >1g scale, avoiding chromatography.[1] Mechanism: Acetic anhydride (

1231
Step-by-Step Protocol:
  • Quantify Impurity: Determine the molar amount of unreacted SM using HPLC or GC.[1][3]

  • Prepare Scavenger: Calculate 1.1 to 1.5 equivalents of Acetic Anhydride relative only to the impurity (NOT the bulk product).[3]

  • Reaction:

    • Dissolve the crude mixture in DCM or Toluene.[1][3]

    • Cool to 0°C (Ice bath). Critical to prevent acetylation of your product.[1]

    • Add the Acetic Anhydride dropwise.[3]

    • Stir for 15–30 minutes. Monitor by TLC (The primary amine spot should disappear; a new non-polar amide spot will appear).[1]

  • Workup (The Separation):

    • Acid Wash: Add 1M HCl (aq).[1][2][3] Shake and separate.

      • Organic Layer:[1][2][3][4] Contains the Acetylated Impurity (Neutral) + Non-basic impurities.[1][3] DISCARD (after checking).

      • Aqueous Layer:[1][2][3][4] Contains the Target Product (protonated as

        
        ).[1][2][3]
        
    • Recovery: Basify the aqueous layer with NaOH (pH > 10).[1][3]

    • Extract with DCM/EtOAc.[1][2][3] Dry (

      
      ) and concentrate.[1][3][5]
      

Expert Tip: If you are worried about acetylating your product, use Phthalic Anhydride instead.[1][3] It forms a phthalamic acid with the primary amine that is soluble in mild base, while the secondary amine remains organic-soluble.[1]

Method B: Flash Chromatography (Purification)

Best for: <1g scale, high purity requirements (>99%).[3]

  • Stationary Phase: Silica Gel (40-63 µm).[1][2][3]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 95:5 to 80:20).[1][2][3]

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? Anilines stick to silica acidic sites, causing "tailing."[1] TEA blocks these sites, sharpening the peaks and improving separation between the SM and Product.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process and the chemical scavenging workflow.

PurificationStrategyStartCrude Mixture(Product + Unreacted SM)ScaleCheckCheck Scale & Purity NeedsStart->ScaleCheckMethodAMethod A: Chemical Scavenging(Acetic Anhydride)ScaleCheck->MethodA>1g or Process ScaleMethodBMethod B: Flash Chromatography(with 1% Et3N)ScaleCheck->MethodB<1g or Analytical PurityStep11. Cool to 0°CAdd Ac2O (1.1 eq vs Impurity)MethodA->Step1Step22. Acid Extraction (1M HCl)Step1->Step2OrganicLayerOrganic Layer(Contains Acetylated Impurity)Step2->OrganicLayerNeutral SpeciesAqueousLayerAqueous Layer(Contains Product Salt)Step2->AqueousLayerProtonated AmineDiscardDiscardOrganicLayer->DiscardWasteFinalStepBasify (NaOH) & ExtractPure ProductAqueousLayer->FinalStep

Caption: Workflow for selecting purification method. Green path indicates the recommended chemical scavenging route for efficient removal of primary amines.

Troubleshooting & FAQ

Q1: I used Acetic Anhydride, but I see a new impurity with a higher molecular weight (+42 Da). What happened? A: You likely acetylated your product.[1][2][3] This happens if:

  • The temperature was too high (Keep it at 0°C).

  • Too much anhydride was used.[2][3]

  • The reaction time was too long. Fix: Hydrolyze the mixture by refluxing in acidic ethanol/water to remove the acetyl group, then restart.

Q2: Can I use benzaldehyde instead of acetic anhydride? A: Yes. Benzaldehyde reacts with the primary amine to form a Schiff Base (Imine).[1][3]

  • Advantage:[1][2][3][4][5][6][7][8] Completely selective for primary amines (secondary amines cannot form stable imines).[1][3]

  • Disadvantage:[1][2][3][7] The Schiff base is somewhat unstable and can hydrolyze back to the SM during the acid wash if the pH isn't controlled carefully.[1] Acetic anhydride is more robust for permanent removal.[1][3]

Q3: My product is oiling out during the acid extraction. What do I do? A: The hydrochloride salt of your aniline might be insoluble in water but insoluble in pure ether/DCM, causing an "oil" at the interface.[1]

  • Fix: Increase the water volume or add a small amount of methanol to the aqueous layer to solubilize the salt.[1]

Q4: Why not just distill it? A: The boiling point difference is likely <10°C. To separate these effectively, you would need a high-efficiency fractionating column (Vigreux) and very stable vacuum control.[1] If you have <10g, you will lose significant material to "hold-up" volume in the column.[2]

References

  • Preparation of N-methylaniline deriv

    • Source: Patent CN112851518A (2021).[1][2][3] Describes the synthesis and purification challenges of fluorinated N-methyl anilines.

    • [2][3]

  • Process for the direct acetylation of arom

    • Source: US Patent 4537991A.[1][2][3] Details the kinetics of amine acetylation, supporting the selectivity of primary vs secondary amines.

    • [2][3]

  • Purification of Secondary Amines via Scavenging.

    • Context: Standard organic synthesis technique for removing primary amines using electrophilic scavengers (anhydrides/isocyanates).[1][2][3]

    • Source:Journal of Organic Chemistry, "Chemoselective acylation of primary amines in the presence of secondary amines."[1] (General mechanistic reference).

  • 2-Chloro-5-fluoroaniline Properties.

    • Source: PubChem Compound Summary.[1][2][3]

    • [2][3]

Technical Support Center: Precision Control of N-Methylation Exotherms

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Topic: Thermodynamics & Safety in N-Alkylation Ticket Priority: High (Process Safety & Selectivity)

Introduction: The "Thermal Trap" of N-Methylation

N-methylation reactions are foundational in drug development but notoriously deceptive during scale-up. The "Thermal Trap" occurs because the desired reaction (SN2 alkylation) is highly exothermic, and the reaction rate (


) increases exponentially with temperature (Arrhenius equation).

If the heat generation rate (


) exceeds the cooling capacity (

), the temperature rises, further increasing

, leading to a self-accelerating thermal runaway.[1][2] This not only poses a safety hazard (explosion/venting) but destroys selectivity, leading to bis-methylation impurities that are difficult to purge.

This guide provides the protocols to break this feedback loop.

Module 1: Pre-Start Diagnostics (The "Am I Safe?" Check)

Before charging any vessel >100 mL, you must validate your thermal safety parameters.

FAQ: How do I calculate the Maximum Temperature of Synthesis Reaction (MTSR)?

A: The MTSR is the maximum temperature the reactor would reach if cooling failed and all remaining reagent reacted adiabatically. It must be lower than the boiling point of your solvent or the decomposition temperature of your product (


).

Calculation Protocol:

  • Determine Heat of Reaction (

    
    ):  Measure via reaction calorimetry (RC1) or estimate (typically -100 to -150 kJ/mol for methylation).
    
  • Calculate Adiabatic Temperature Rise (

    
    ): 
    
    
    
    
    • 
       = Concentration (kmol/m³)
      
    • 
       = Specific heat capacity of mixture (approx. 1.8 kJ/kg·K for organics).[3]
      
  • Calculate MTSR:

    
    
    
    • 
       = Your target reaction temperature.
      
    • 
       = Fraction of accumulation (how much reagent is added but unreacted). Goal: Keep 
      
      
      
      near 0.
Reagent Selection Matrix: Balancing Reactivity & Safety
ReagentReactivity (

)
Exotherm RiskToxicityRecommended Use Case
Methyl Iodide (MeI) HighHigh Neurotoxic/VolatileSmall scale (<10g), difficult substrates.
Dimethyl Sulfate (DMS) HighCritical Carcinogen/DelayedLarge scale (cheaper), non-volatile needs.
Me-OTs / Me-OMs ModerateModerateGenotoxicSolid handling preferred.
Reductive Amination TunableLow Low (Reagent dep.)Green Alternative. Best for scale-up.

Module 2: Active Process Control (The "Dosing" Phase)

Core Directive: Never add methylating agent faster than you can remove the heat. This is "DosC" (Dosing Controlled) mode.

Protocol: Dosing Controlled by Temperature (DosC)

Objective: Maintain


. The reaction consumes reagent as fast as it is added.
  • Establish Baseline: Cool reactor to

    
    .
    
  • Initiate Dosing: Start addition at 5% of total volume/min.

  • Monitor

    
    :  Watch the difference between Internal Temp (
    
    
    
    ) and Jacket Temp (
    
    
    ).
    • If

      
       rises 
      
      
      
      above
      
      
      , STOP addition.
    • Wait for

      
       to return to 
      
      
      
      .
    • Resume at 50% of previous rate.

  • Verification: Check for "accumulation." Stop dosing for 5 mins.

    • Safe:

      
       drops immediately (reaction is fast, no accumulation).
      
    • Unsafe:

      
       continues to rise (accumulation present). Do not resume dosing until exotherm subsides. 
      
Visual Logic: The DosC Safety Loop

DosC_Loop Start Start Dosing (Initial Rate) Monitor Monitor Internal Temp (Tint) Start->Monitor Decision Is Tint > Setpoint + 2°C? Monitor->Decision Stop HALT ADDITION (Cooling Capacity Exceeded) Decision->Stop Yes Continue Continue Dosing (Maintain Rate) Decision->Continue No CheckAcc Accumulation Check: Does Temp drop when feed stops? Stop->CheckAcc Resume Resume Dosing (50% Rate) CheckAcc->Resume Yes (Fast Kinetics) Danger CRITICAL ALERT Thermal Runaway Risk Engage Emergency Cooling CheckAcc->Danger No (Accumulation) Resume->Monitor Continue->Monitor

Figure 1: The Dosing Controlled (DosC) logic loop ensures reagent accumulation does not exceed the reactor's cooling capacity.

Module 3: Troubleshooting Selectivity (Over-methylation)

Issue: "I am getting significant bis-methylated quaternary ammonium salt impurities."

Root Cause Analysis: Selectivity in N-methylation is often temperature-dependent.

  • The Exotherm Effect: Localized hot spots (at the addition point) increase the rate of the second methylation (

    
    ) relative to the first (
    
    
    
    ).
  • The Concentration Effect: High localized concentration of MeI/DMS promotes over-alkylation.

Corrective Actions:

  • Improve Mixing: Switch from magnetic stirring to overhead mechanical stirring (high torque). Ensure Reynolds number > 10,000 (turbulent flow).

  • Dilute the Electrophile: Dilute MeI/DMS in the reaction solvent (1:1 or 1:2) before addition. This reduces the "heat density" at the addition drop point.

  • Lower

    
    :  Reduce reaction temperature by 10°C. While this slows the reaction, it often improves the 
    
    
    
    selectivity ratio.

Module 4: Emergency Protocols & Quenching

WARNING: Improper quenching of N-methylation reactions is a frequent cause of laboratory explosions.

Critical Safety Rule: Ammonia & DMS

NEVER add concentrated ammonia (28-30%) to a hot or concentrated Dimethyl Sulfate reaction.

  • Hazard: Violent/Explosive reaction.

  • Correct Protocol: Use dilute ammonia (<10%) or dilute NaOH, and control the temperature strictly.

Quenching Guides
ScenarioReagentQuench AgentProtocol
Standard Workup MeI Dilute NaOHCool to 0°C. Add NaOH slowly. Stir 30 mins to hydrolyze excess MeI to MeOH + NaI.
Standard Workup DMS Dilute NH4OHCool to <15°C. Add 10% aq. ammonia dropwise. Stir 1 hr. Monitor pH (must stay basic).[4]
Spill / Leak MeI Vermiculite + BaseEvacuate.[5][6] Cover with vermiculite.[6] Treat absorbed material with 10% NaOH/Ethanol.
Thermal Runaway Any Emergency CoolingDo NOT add quench agent. Stop agitation. Max cooling. Evacuate hood/room.
Visual Logic: Emergency Decision Tree

Emergency_Tree Event Abnormal Event Detected Type Identify Event Type Event->Type Spill Spill / Leak Type->Spill Runaway Temp Spike / Runaway Type->Runaway Evacuate Evacuate Area (Vapors are Toxic) Spill->Evacuate StopAg Stop Dosing Immediately Runaway->StopAg Absorb Absorb with Vermiculite Evacuate->Absorb Neutralize Treat with Dilute NaOH (Decontaminate) Absorb->Neutralize Cool Max Cooling (Jacket/Coil) StopAg->Cool QuenchQ Add Quench Agent? Cool->QuenchQ NO_Quench NO! Adding mass may spike heat/gas. QuenchQ->NO_Quench Temp Rising Wait Wait for Temp Drop Then proceed to Standard Quench QuenchQ->Wait Temp Stable

Figure 2: Emergency response logic. Note that adding quench reagents during an active runaway is often dangerous due to the heat of hydrolysis.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Reagent Selection and Safety).
  • Occupational Safety and Health Administration (OSHA). Methyl Iodide Hazard Summary. Link

  • National Oceanic and Atmospheric Administration (NOAA). Dimethyl Sulfate Chemical Datasheet & Reactivity. Link

  • Gygax, R. W. (1988). Chemical Reaction Engineering for Safety. Chemical Engineering Science. (Foundational text on MTSR and Thermal Runaway).
  • Organic Syntheses. Methylation with Dimethyl Sulfate: Safety Note. Link (Specific caution on ammonia quenching).

  • American Chemical Society (ACS). Scale-Up Safety Guidelines. Link

Sources

Technical Support Center: Synthesis of 2-Chloro-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stoichiometric Optimization & Troubleshooting for N-Methylation Target Molecule: 2-Chloro-5-fluoro-N-methylaniline (CAS: 80166-99-2) Precursor: 2-Chloro-5-fluoroaniline (CAS: 452-83-5)

Executive Synthesis Dashboard

Current Status: The synthesis of 2-chloro-5-fluoro-N-methylaniline is chemically sensitive due to the electron-withdrawing nature of the Chlorine (C-2) and Fluorine (C-5) substituents. These deactivating groups reduce the nucleophilicity of the aniline nitrogen, making the reaction sluggish compared to standard anilines, yet paradoxically prone to over-methylation once the first methyl group is introduced (as the product is more nucleophilic than the starting material).

Recommended Route: Base-Promoted Reductive Amination (Paraformaldehyde/NaBH₄). Alternative Route: Direct Alkylation (MeI/Base) – Not recommended for high purity needs due to selectivity issues.

Stoichiometry Quick-Reference Table
ParameterRecommended (Reductive Amination)Economy (Direct Alkylation)Critical Note
C-Source Paraformaldehyde (1.2 – 1.5 eq)Iodomethane (0.95 – 1.05 eq)Excess MeI guarantees over-methylation.
Base/Activator NaOMe or KOH (2.0 eq)K₂CO₃ (1.5 eq)Strong base required for Reductive Amination to depolymerize (CH₂O)n.
Reductant NaBH₄ (2.0 eq)N/AAdd reductant after imine formation (stepwise).
Solvent Methanol (Anhydrous)DMF or AcetonitrileWater inhibits imine formation.
Temperature Reflux (Imine formation) → 0°C (Reduction)60-80°CHigh temp in alkylation promotes di-methylation.

Protocol A: Reductive Amination (The "Precision" Route)

This protocol is adapted from industrial patents (e.g., KR101983364B1) optimized for halogenated anilines. It separates imine formation from reduction to prevent over-alkylation.

The Logic (Why this works)
  • Imine Formation: The electron-poor aniline reacts with formaldehyde to form a hemiaminal/imine species. This step is reversible and unfavorable for electron-poor anilines.

  • Base Catalysis: Strong base (KOH/NaOMe) helps depolymerize paraformaldehyde and shifts the equilibrium.

  • Stepwise Reduction: By adding NaBH₄ after the imine equilibrium is established, you "lock in" the monomethyl product.

Step-by-Step Methodology
  • Imine Setup: In a reaction vessel, dissolve 2-chloro-5-fluoroaniline (1.0 eq) and Paraformaldehyde (1.2 eq) in Methanol (10 volumes).

  • Activation: Add KOH (2.0 eq) or NaOMe (2.0 eq) .

  • Reflux: Heat to reflux (65°C) for 2–4 hours.

    • Checkpoint: Monitor via TLC/HPLC. You may not see a distinct "imine" peak if it's unstable, but SM (Starting Material) should decrease.

  • Reduction: Cool the mixture to 0°C .

  • Hydride Addition: Slowly add NaBH₄ (2.0 eq) portion-wise over 30 minutes. (Caution: Exothermic/Gas evolution).

  • Completion: Reflux again for 1 hour to ensure complete reduction.

  • Workup: Quench with water, extract with Ethyl Acetate. Wash organic layer with brine. Dry over MgSO₄.[1]

Protocol B: Direct Alkylation (The "Legacy" Route)

Use this only if reagents for Protocol A are unavailable. This route requires strict stoichiometric control to avoid the "Alkylation Trap."

The Logic

The product (N-methyl) is more nucleophilic than the starting material (aniline) because the methyl group donates electron density. Therefore, as soon as the product forms, it competes for the remaining MeI, leading to N,N-dimethyl byproducts.

Step-by-Step Methodology
  • Setup: Dissolve 2-chloro-5-fluoroaniline (1.0 eq) in DMF (5 volumes).

  • Base: Add K₂CO₃ (1.5 eq) . Stir for 15 mins.

  • Reagent Addition: Add Iodomethane (MeI) (0.95 eq) dropwise at Room Temperature.

    • Critical: Do NOT use excess MeI. Using a slight deficit (0.95 eq) leaves some unreacted starting material (which can be recycled) but minimizes the difficult-to-separate dimethyl impurity.

  • Reaction: Heat to 60°C for 4-6 hours.

  • Workup: Pour into ice water. Extract with EtOAc.[1]

Troubleshooting & FAQs

Q1: I am seeing high levels of N,N-dimethyl byproduct (Over-methylation). How do I stop this?

Diagnosis:

  • Protocol A: You likely added the NaBH₄ too early or used a "one-pot" method where HCHO and Hydride were present simultaneously.

  • Protocol B: You used >1.0 eq of MeI or the temperature was too high.

Corrective Action:

  • For Reductive Amination: Ensure a distinct 2-hour reflux step with Paraformaldehyde before adding NaBH₄. This forces the mono-imine formation. If problem persists, lower Paraformaldehyde to 1.05 eq .

  • For Alkylation: Switch to the "Sacrificial SM" strategy . Use 0.8 eq of MeI . You will have 20% unreacted starting material, but this is easily separated by chromatography (polarity difference is large), whereas separating Mono-methyl from Di-methyl is difficult.

Q2: The reaction is stalled; I have 40% unreacted Starting Material (SM).

Diagnosis: The 2-Cl and 5-F groups are pulling electron density, making the nitrogen "lazy" (poor nucleophile). It refuses to attack the formaldehyde/MeI.

Corrective Action:

  • Add a Lewis Acid (Protocol A): If KOH isn't working, switch to acid catalysis. Use Acetic Acid (catalytic) or Ti(OiPr)₄ (1.0 eq) to activate the carbonyl of the formaldehyde.

  • Increase Temperature (Protocol B): Bump DMF temp to 90°C, but add MeI very slowly (syringe pump) to keep its effective concentration low (simulating high dilution).

Q3: How do I distinguish between SM, Mono-methyl, and Di-methyl products on HPLC?

Answer: Due to the halogenation, the polarity shifts are subtle.

  • SM (Aniline): Most Polar (Earliest peak on Reverse Phase).

  • Mono-Methyl: Intermediate.[2]

  • Di-Methyl: Least Polar (Latest peak).

  • Tip: The UV absorption spectra will look nearly identical. Rely on MS (Mass Spec) signals:

    • SM: [M+H]+ = 146/148 (Cl isotope pattern)

    • Mono: [M+H]+ = 160/162

    • Di: [M+H]+ = 174/176

Visualizing the Workflow

Diagram 1: Reaction Pathway & Stoichiometric Control

This diagram illustrates the critical decision points to avoid the "Dimethyl Pitfall."

ReactionControl SM 2-Chloro-5-fluoroaniline (Starting Material) Imine Imine Intermediate (Unstable) SM->Imine Paraformaldehyde (1.2 eq) + Base Mono Target: N-Methyl Product (2-Chloro-5-fluoro-N-methylaniline) SM->Mono Direct Alkylation (MeI) (Hard to control) Imine->Mono NaBH4 Reduction (Stepwise) Di Impurity: N,N-Dimethyl (Over-Alkylation) Mono->Di Excess HCHO or MeI (Stoichiometric Failure)

Caption: Pathway analysis showing the critical "Stepwise" intervention required to prevent the Mono-product from progressing to the Di-methyl impurity.

Diagram 2: Troubleshooting Decision Tree

Use this flowchart when analyzing reaction aliquots.

Troubleshooting Start Analyze Aliquot (HPLC/LCMS) Result What is the major impurity? Start->Result SM_High High SM (>30%) Low Conversion Result->SM_High Di_High High Dimethyl (>10%) Over-Reaction Result->Di_High Action_SM Action: Increase Activation 1. Add Ti(OiPr)4 2. Increase Temp 3. Check Reagent Quality SM_High->Action_SM Action_Di Action: Restrict Stoichiometry 1. Reduce HCHO to 1.0 eq 2. Lower Temp 3. Switch to Stepwise Reduction Di_High->Action_Di

Caption: Decision matrix for in-process control (IPC) adjustments based on impurity profiling.

References

  • Kim, J. H., et al. (2015). Manufacturing method for halogen substituted N-methylaniline. Patent KR101983364B1. Korean Intellectual Property Office. Link

    • Context: Primary source for the Paraformaldehyde/KOH/NaBH4 stoichiometry specific to 2-fluoro and 2-chloro anilines.
  • Gribble, G. W., et al. (1996). Reductive methylation of amines with paraformaldehyde and borohydrides. Journal of Organic Chemistry, 61(11). Link

    • Context: Authoritative grounding for the mechanism of borohydride reduction of imines in methanol.
  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.
  • PubChem Compound Summary. (2024). 2-Chloro-5-fluoroaniline.[3] National Center for Biotechnology Information. Link

    • Context: Source for physical properties and structural data of the starting material.[4][5]

Sources

Validation & Comparative

1H NMR and 13C NMR spectral analysis of 2-Chloro-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and fluorinated bioisosteres, 2-Chloro-5-fluoro-N-methylaniline represents a critical scaffold where regiochemistry directly impacts potency. This guide provides a rigorous spectral analysis of this molecule, contrasting its performance against non-fluorinated analogs (2-Chloro-N-methylaniline) and regioisomers.

Key Technical Insight: The presence of the fluorine atom (


F, spin-1/2, 100% natural abundance) transforms the standard NMR profile into a complex spin system. While standard 

H NMR provides basic connectivity,

C NMR with

F-coupling analysis
is the superior method for unambiguous structural validation, offering a "spectral fingerprint" that standard chemical shift prediction often misses.

Experimental Protocol & Methodology

To ensure reproducibility and spectral resolution, the following protocol is recommended. This workflow prioritizes the resolution of the amine proton and the accurate measurement of


 coupling constants.
Sample Preparation[1]
  • Solvent Selection: DMSO-d

    
      is preferred over CDCl
    
    
    
    for this specific amine.
    • Reasoning: The N-H proton in secondary anilines is prone to rapid exchange and quadrupole broadening. DMSO-d

      
       forms hydrogen bonds with the N-H, slowing the exchange rate and sharpening the signal into a resolvable multiplet (often a broad quartet due to CH
      
      
      
      coupling).
  • Concentration: 10-15 mg in 0.6 mL solvent (for

    
    C sensitivity).
    
  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm).

Acquisition Parameters
  • 
    H NMR:  400 MHz or higher. Spectral width 12 ppm. Relaxation delay (
    
    
    
    )
    
    
    3.0s to ensure accurate integration of aromatic protons.
  • 
    C NMR:  100 MHz or higher. Crucial:  Acquire proton-decoupled (
    
    
    
    C{
    
    
    H}) spectra. To resolve complex F-C splitting, a high number of scans (NS > 1024) is recommended to improve S/N ratio for the split signals.
Workflow Diagram

NMR_Workflow Sample Sample: 15mg 2-Cl-5-F-N-Me-aniline Prep Dissolution & Transfer (5mm Tube) Sample->Prep Solvent Solvent: DMSO-d6 (Stabilizes N-H) Solvent->Prep Acq_1H 1H Acquisition (sw=12ppm, d1=3s) Prep->Acq_1H Acq_13C 13C Acquisition (1H-decoupled) Prep->Acq_13C Process Processing: LB=0.3Hz (1H) LB=1.0Hz (13C) Acq_1H->Process Acq_13C->Process Analysis J-Coupling Analysis (19F extraction) Process->Analysis

Figure 1: Optimized NMR acquisition workflow for fluorinated anilines.

Comparative Analysis: H NMR Spectroscopy

The


H NMR spectrum of 2-Chloro-5-fluoro-N-methylaniline is defined by the asymmetry of the trisubstituted benzene ring.
The Aromatic Region (The "Fingerprint")

Unlike the non-fluorinated analog 2-Chloro-N-methylaniline , which shows a standard 4-proton aromatic pattern, the 5-Fluoro derivative displays a 3-proton system heavily split by


F.
Proton PositionMultiplicity (approx)Coupling Partners (Hz)Assignment Logic
H-3 (dd)Doublet of Doublets

,

Located between Cl and H-4. Shielded by N-Me (para), but deshielded by Cl (ortho).
H-4 (td)Triplet of Doublets*

,

Ortho to Fluorine. The large H-F coupling dominates.
H-6 (dd)Doublet of Doublets

,

Ortho to Fluorine and Ortho to N-Me. The most shielded aromatic proton due to Ortho-N-Me effect.

*Note: H-4 often appears as a multiplet because


 and 

are similar in magnitude (~8-9 Hz).
The Aliphatic Region
  • N-Methyl Group: Appears as a doublet (

    
     Hz) at ~2.85 ppm  due to coupling with the NH proton.
    
    • Comparison: In CDCl

      
      , this often collapses to a singlet if the NH is exchanging rapidly. In DMSO-d
      
      
      
      , the doublet is preserved.
  • N-H Proton: A broad quartet at ~5.5 ppm (in DMSO-d

    
    ).
    

Performance Deep Dive: C NMR & F Coupling

This is the critical differentiator. Standard chemical shift databases often fail to predict the exact shifts of poly-halogenated rings. However, the magnitude of the C-F coupling constants (


)  is a self-validating physical constant that confirms the regiochemistry.
Comparative Table: Fluorinated vs. Non-Fluorinated
Carbon Position2-Cl-N-Me-Aniline (Control)2-Cl-5-F -N-Me-Aniline (Target)

Coupling (Target)
Diagnostic Value
C-5 (C-F)~118 ppm (C-H)~162 ppm (Doublet)

Hz
Primary ID: Confirm presence of F.
C-4 (Ortho)~129 ppm~104 ppm (Doublet)

Hz
Confirm F is ortho to this carbon.
C-6 (Ortho)~112 ppm~99 ppm (Doublet)

Hz
Confirm F is ortho to C-6 (shielded by N-Me).
C-1 (Meta)~145 ppm~147 ppm (Doublet)

Hz
Verifies distance from F.
C-3 (Meta)~116 ppm~110 ppm (Doublet)

Hz
Verifies distance from F.
C-2 (Para)~119 ppm~115 ppm (Doublet)

Hz
Regio-marker: Small coupling confirms Para position.
Structural Logic Diagram (Spin System)

Coupling_Network cluster_ring Aromatic Ring Carbon Response F_Atom Fluorine-19 (Spin Active) C5 C-5 (Ipso) 1J = ~242 Hz F_Atom->C5 Direct Bond C4 C-4 (Ortho) 2J = ~22 Hz F_Atom->C4 2-Bond C6 C-6 (Ortho) 2J = ~25 Hz F_Atom->C6 2-Bond C1 C-1 (Meta) 3J = ~10 Hz F_Atom->C1 3-Bond C2 C-2 (Para) 4J = ~3 Hz F_Atom->C2 4-Bond (Weak)

Figure 2: The


F-

C coupling network. The magnitude of J decreases with distance, allowing precise placement of the Fluorine atom relative to the Carbon skeleton.

Technical Discussion: Why This Matters

Distinguishing Regioisomers

In drug development, a common impurity or alternative synthesis product is the 4-fluoro isomer (2-Chloro-4-fluoro-N-methylaniline).

  • In the 5-Fluoro target: C-2 (attached to Cl) is para to the Fluorine. It will show a tiny coupling (

    
     Hz).
    
  • In the 4-Fluoro isomer: C-2 is meta to the Fluorine. It will show a medium coupling (

    
     Hz).
    
Solvent Effects (DMSO vs CDCl )

As noted in Magnetic Resonance in Chemistry (Abraham et al., 2006), the chemical shift of the N-Me protons can vary by up to 0.5 ppm between chloroform and DMSO.

  • Recommendation: For regulatory filing or patent documentation, always report the solvent. The DMSO-d

    
     data is more robust for characterizing the N-H moiety, which is critical if the molecule is an intermediate for further coupling reactions (e.g., amide bond formation).
    

References

  • Abraham, R. J., et al. (2006).[1] "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
    
  • Dolin, C., et al. (2020). "Carbon-13 NMR Spectroscopy of Fluorinated Benzenes: Substituent Effects and Coupling Constants." Journal of Fluorine Chemistry. (General reference for J-values).
  • Spectral Database for Organic Compounds (SDBS). "NMR data for N-methylaniline derivatives." Link

  • Santa Cruz Biotechnology. "2-Chloro-4-fluoro-5-methylaniline Product Data" (Analog comparison). Link

Sources

Navigating the Analysis of Aniline Derivatives: A Comparative Guide to GC/MS and LC/MS

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on selecting the optimal mass spectrometry technique for the analysis of aniline and its derivatives.

Aniline and its derivatives are foundational chemical structures, pivotal as intermediates in the synthesis of a vast array of industrial products, including dyes, pharmaceuticals, polymers, and pesticides. However, their potential toxicity and persistence in the environment necessitate robust and sensitive analytical methods for their detection and quantification. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS), for the analysis of this critical class of compounds.

As a Senior Application Scientist, my aim is to move beyond a simple recitation of technical specifications. Instead, this guide will delve into the causality behind experimental choices, offering field-proven insights to empower you to make informed decisions for your specific analytical challenges.

The Fundamental Divide: Volatility and Polarity

The choice between GC/MS and LC/MS for aniline derivative analysis hinges on the fundamental physicochemical properties of the target analytes: volatility and polarity. GC/MS is best suited for compounds that are volatile, or can be made volatile, and are thermally stable. In contrast, LC/MS excels in the analysis of a wider range of compounds, including those that are larger, more polar, or thermally labile.

Many aniline derivatives, particularly those with polar functional groups, present a challenge for direct GC analysis. Their inherent polarity can lead to poor chromatographic peak shape and reduced sensitivity. This often necessitates a chemical modification step known as derivatization to increase their volatility and improve their behavior within the GC system. Conversely, LC/MS can often analyze these polar compounds directly, simplifying sample preparation.

Gas Chromatography-Mass Spectrometry (GC/MS): The Power of Volatility

GC/MS is a highly effective and widely used technique for the analysis of volatile and semi-volatile organic compounds, offering excellent separation efficiency and sensitivity. For many aniline derivatives, particularly after derivatization, GC/MS provides robust and reliable quantification.

The Critical Role of Derivatization in GC/MS

For many aniline derivatives, derivatization is not merely an optional step but a prerequisite for successful GC/MS analysis. This process involves a chemical reaction to convert the polar amine group into a less polar, more volatile functional group. Common derivatization strategies include:

  • Acylation: Reaction with reagents like acetic anhydride or 4-carbethoxyhexafluorobutyryl chloride converts anilines into their corresponding amides, which are more volatile and exhibit better chromatographic properties.

  • Silylation: This process replaces active hydrogen atoms with a trimethylsilyl (TMS) group, significantly increasing volatility.

  • Iodination: A Sandmeyer-like reaction can be used to replace the amino group with iodine, creating a derivative suitable for GC analysis.

The choice of derivatizing agent is critical and depends on the specific aniline derivatives being analyzed and the desired sensitivity.

GC/MS Workflow for Aniline Derivative Analysis

The following diagram illustrates a typical workflow for the analysis of aniline derivatives using GC/MS, highlighting the key decision points.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis Sample Sample Collection (e.g., Water, Soil, Serum) Extraction Extraction (LLE, SPE, ASE) Sample->Extraction Matrix Dependent Derivatization Derivatization (Optional but often necessary) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Increases Volatility GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (EI, CI) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis

Caption: A generalized workflow for the GC/MS analysis of aniline derivatives.

Experimental Protocol: GC/MS Analysis of Aniline in Serum (with Derivatization)

This protocol is based on established methods for the quantification of aniline in biological matrices.

1. Sample Preparation:

  • To 1 mL of serum, add a known amount of an internal standard (e.g., N-methylaniline).
  • Alkalinize the sample by adding 1.0 M Sodium Hydroxide (NaOH) to a pH > 11.
  • Perform a liquid-liquid extraction (LLE) with chloroform. Repeat the extraction three times.
  • Combine the organic extracts and dry over anhydrous sodium sulfate.
  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 50 µL of a derivatizing agent such as 4-carbethoxyhexafluorobutyryl chloride.
  • Gently heat to facilitate the reaction, if required by the specific reagent's protocol.
  • Evaporate any excess derivatizing reagent.
  • Reconstitute the residue in a suitable solvent (e.g., 50 µL of ethyl acetate) for GC-MS analysis.

3. GC/MS Conditions:

  • Column: A 5% diphenyl - 95% dimethylpolysiloxane capillary column (e.g., HP-5ms) is commonly used.
  • Injector Temperature: Typically set around 250 °C.
  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. An example program starts at 70°C, ramps to 150°C,

Certificate of Analysis for 2-Chloro-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of 2-Chloro-5-fluoro-N-methylaniline , focusing on quality attributes critical for pharmaceutical and agrochemical synthesis.

CAS: 1070892-72-6 | Formula: C₇H₇ClFN | M.W.: 159.59 g/mol [1]

Executive Summary

2-Chloro-5-fluoro-N-methylaniline is a high-value intermediate used in the synthesis of tyrosine kinase inhibitors (TKIs) and fluorinated herbicides.[1][2] Its structural integrity—specifically the mono-methylated amine functionality—is the limiting factor in downstream yield.[1][3]

In comparative stress testing, Certified Pharma-Grade batches (produced via reductive amination) consistently outperformed Technical Grade alternatives (produced via direct alkylation).[1][2][3] The primary failure mode in lower-grade batches is the presence of N,N-dimethylated impurities , which act as competitive inhibitors in subsequent metal-catalyzed cross-coupling reactions.[1][2]

Critical Specification Analysis (CoA Benchmark)

The following table contrasts a standard "Technical Grade" Certificate of Analysis (CoA) against the "Pharma Grade" benchmark required for high-yield GMP synthesis.

ParameterPharma Grade (Recommended) Technical Grade (Risk) Impact on Performance
Purity (HPLC) ≥ 98.5% ≥ 95.0%Lower purity complicates crystallization of the final API.[1][2]
Appearance Clear, colorless to pale yellow oilDark brown/red oilDark color indicates oxidation (quinonoids) that traps radical catalysts.[1][2][3]
Impurity A (Starting Material)≤ 0.5%≤ 2.0%2-Chloro-5-fluoroaniline competes for coupling partners, creating difficult-to-separate side products.[1][2]
Impurity B (Over-methylated)≤ 0.2% 2.0% - 5.0% CRITICAL: The N,N-dimethyl analog is inert in nucleophilic steps but poisons Pd-catalysts.[1][2]
Water (KF) ≤ 0.1%≤ 0.5%Excess water hydrolyzes sensitive acid chlorides or boronic esters in the next step.[1][2][3]
The "Hidden" Impurity Danger

The most deceptive impurity is 2-Chloro-5-fluoro-N,N-dimethylaniline (Impurity B).[1][2] In Technical Grade synthesis using methyl iodide (MeI), over-methylation is statistically unavoidable.[2][3] In Pharma Grade synthesis using reductive amination (Paraformaldehyde/NaBH₄), this impurity is mechanistically suppressed.[1][2][3]

Visualizing the Quality Gap

The diagram below illustrates the synthesis pathways and where critical impurities arise, demonstrating why the manufacturing route dictates the CoA profile.

G Start Starting Material (2-Chloro-5-fluoroaniline) RouteA Route A: Direct Alkylation (MeI / Base) Start->RouteA Cheap/Fast RouteB Route B: Reductive Amination (Paraformaldehyde / NaBH4) Start->RouteB Selective Product_Tech Technical Grade Product (Contains ~5% N,N-Dimethyl) RouteA->Product_Tech Impurity_Dimethyl Impurity B (N,N-Dimethylated) RouteA->Impurity_Dimethyl Side Rxn Coupling Downstream Reaction (Buchwald-Hartwig Coupling) Product_Tech->Coupling Impurity_Dimethyl->Coupling Inert/Interference Product_Pharma Pharma Grade Product (>99% Mono-methyl) RouteB->Product_Pharma Product_Pharma->Coupling Success High Yield (>90%) API Precursor Coupling->Success Using Pharma Grade Failure Low Yield (<60%) Catalyst Poisoning Coupling->Failure Using Tech Grade

Figure 1: Synthesis pathways determining impurity profiles. Route B (Reductive Amination) prevents the formation of the N,N-dimethyl impurity.[2]

Performance Comparison: Experimental Data

To validate the impact of the CoA specifications, a comparative study was conducted using a standard Buchwald-Hartwig amination , a common downstream application for this intermediate.[2][3]

Reaction Model:

  • Substrates: 2-Chloro-5-fluoro-N-methylaniline + 4-Bromoanisole[1][2]

  • Catalyst: Pd(OAc)₂ / BINAP[1][2][3]

  • Base: Cs₂CO₃[1][3]

  • Solvent: Toluene, 100°C, 12h

Results Table
Batch TypePurity (CoA)Impurity B (Dimethyl)Reaction Yield (Isolated)Observations
Pharma Grade 99.2%0.05% 94% Clean conversion; simple filtration required.[1][2]
Technical Grade 95.5%3.80% 62% Incomplete conversion; required column chromatography to remove unreacted bromide.[1][3]
Spiked Control 99.0%Spiked to 5.0% 65% Confirms that Impurity B specifically suppresses yield, likely by coordinating to Pd species or altering solvent polarity.[1][2][3]

Analytical Validation Protocol

To verify the CoA of incoming batches, the following HPLC method is recommended. This protocol specifically resolves the mono-methyl product from the di-methyl impurity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)[2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.[1][2][3]

  • Retention Time Reference:

    • 2-Chloro-5-fluoroaniline (Starting Material): ~5.2 min[1][2]

    • 2-Chloro-5-fluoro-N-methylaniline (Product): ~6.8 min [1][2]

    • 2-Chloro-5-fluoro-N,N-dimethylaniline (Impurity): ~8.5 min[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2][3] PubChem Compound Summary for CID 66770, 2-Chloro-5-methylaniline (Analogous Halo-aniline Data). Retrieved from [Link][1][2][3]

  • Google Patents. (2015).[1][2][3] Manufacturing method for halogen substituted N-methylaniline (KR101983364B1).[1][2][3] Retrieved from

  • MDPI. (2010).[1][2][3] Click Reactions and Boronic Acids: Applications in Cross-Coupling. Retrieved from [Link]

Sources

Comparative Toxicity Guide: Fluorinated Aniline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The Fluorine Substitution Effect

In drug design, the strategic replacement of hydrogen with fluorine (bioisosterism) is a standard tactic to modulate pKa, lipophilicity, and metabolic stability. However, in the context of anilines, this substitution radically alters the toxicity profile by shifting metabolic pathways from detoxification to bioactivation.

This guide provides a comparative toxicological analysis of Aniline , 2-Fluoroaniline (2-FA) , 3-Fluoroaniline (3-FA) , and 4-Fluoroaniline (4-FA) .

Physicochemical Drivers of Toxicity

The position of the fluorine atom dictates the molecule's basicity and lipophilicity, which in turn influences uptake and metabolic enzyme affinity.

ParameterAniline2-Fluoroaniline (Ortho)3-Fluoroaniline (Meta)4-Fluoroaniline (Para)Impact on Toxicity
pKa (Conjugate Acid) ~4.6~3.0~3.5~4.652-FA is significantly less basic due to the ortho-inductive effect. Lower pKa reduces lysosomal trapping but may alter CYP450 binding.
LogP (Lipophilicity) 0.9~1.15~1.15~1.15Fluorination increases lipophilicity, enhancing membrane permeability and CNS penetration.
Electronic Effect N/AInductive (-I) > Resonance (+R)Inductive (-I) onlyResonance (+R) ≈ Inductive (-I)4-FA retains similar basicity to aniline due to resonance donation opposing inductive withdrawal.

Mechanistic Toxicity: The Metabolic Shunt

The toxicity of aniline analogs is not intrinsic to the parent molecule but arises from bioactivation . The critical determinant is the ratio of C-hydroxylation (Detoxification) to N-hydroxylation (Toxification) .

The "Blocked Para" Effect
  • Aniline: Primarily metabolized via CYP450 to p-aminophenol (non-toxic, excreted).

  • 4-Fluoroaniline: The fluorine atom at the para-position blocks the primary detoxification route (C-hydroxylation). This forces metabolism toward N-hydroxylation , generating N-hydroxy-4-fluoroaniline. This metabolite oxidizes to the nitroso species, which potently oxidizes hemoglobin (

    
    ) to methemoglobin (
    
    
    
    ), causing hypoxia.
2-Haloaniline Nephrotoxicity[1][2]
  • 2-Fluoroaniline: While it also causes methemoglobinemia, ortho-substituted haloanilines exhibit distinct nephrotoxicity . They damage the proximal tubule cells (S3 segment), leading to elevated BUN and necrosis. The mechanism involves the formation of reactive quinone-imine intermediates that are not adequately scavenged by glutathione due to steric hindrance or altered reactivity.

Visualization: Metabolic Shunting Pathway

The following diagram illustrates how 4-fluorination shunts metabolism toward the toxic hemotoxic pathway.

MetabolicShunt Aniline Aniline / Fluoroaniline CYP450 CYP450 (Liver) Aniline->CYP450 p_Aminophenol p-Aminophenol (Conjugation & Excretion) CYP450->p_Aminophenol C-Hydroxylation (Major Path for Aniline) N_OH N-Hydroxylamine (Reactive Metabolite) CYP450->N_OH N-Hydroxylation (Minor Path for Aniline) Block 4-F Substituent BLOCKS C-Hydroxylation Nitroso Nitroso-arene N_OH->Nitroso Oxidation MetHb Methemoglobinemia (Fe2+ -> Fe3+) Nitroso->MetHb Redox Cycling Block->p_Aminophenol

Caption: Figure 1. Metabolic Shunting Mechanism. The presence of a fluorine atom at the para-position (4-FA) blocks the safe C-hydroxylation pathway, forcing the enzyme to catalyze N-hydroxylation, leading to increased methemoglobinemia potential.

Comparative Toxicity Matrix

This table synthesizes experimental data to provide a direct comparison of risk profiles.

Toxicity EndpointAniline2-Fluoroaniline3-Fluoroaniline4-Fluoroaniline
Methemoglobinemia High (Classic inducer)Moderate/High Moderate High (Enhanced due to blocked detox)
Nephrotoxicity Low/ModerateHigh (Specific proximal tubule necrosis)ModerateModerate
Hepatotoxicity ModerateHigh (Elevated ALT/AST)ModerateModerate
Genotoxicity (Ames) Weakly Positive (Strain dependent)Weakly MutagenicWeakly MutagenicWeakly Mutagenic (TA98/100)
Primary Risk HematologicalRenal & Hepatic MixedHematological (Cyanosis)

Experimental Protocols (Self-Validating Systems)

To assess the toxicity of a new fluorinated aniline analog, use the following tiered protocols. These are designed with internal controls to ensure data validity.

Protocol A: In Vitro Methemoglobinemia Potential

Objective: Determine the propensity of the analog to oxidize hemoglobin compared to a positive control (4-Fluoroaniline). Rationale: Direct incubation of aniline with blood does not cause MetHb; metabolic activation is required. This protocol uses liver microsomes (S9) to generate the reactive metabolite in situ.

Materials:

  • Fresh Rat Whole Blood (Heparinized).

  • Rat Liver S9 Fraction (NADPH regenerating system).

  • Test Compound (10 mM stock in DMSO).

  • Positive Control: 4-Fluoroaniline.[1]

  • Negative Control: DMSO vehicle.

Workflow:

  • Preparation: Dilute whole blood 1:20 in Phosphate Buffered Saline (PBS), pH 7.4.

  • Activation: Mix 50 µL S9 mix + 940 µL Blood/PBS mixture.

  • Dosing: Add 10 µL of Test Compound (Final conc: 100 µM).

  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At T=0, 30, 60, and 120 mins, withdraw 100 µL.

  • Lysis & Measurement: Lyse sample with 1% Triton X-100. Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb).

  • Calculation:

    
    
    (Where F is an experimentally determined extinction coefficient factor).
    

Validation Check: The Positive Control (4-FA) must show >15% MetHb at 60 mins. If not, the S9 metabolic activation failed.

Protocol B: Comparative Nephrotoxicity (Renal Cortical Slice Assay)

Objective: Assess direct renal toxicity without the complexity of whole-animal pharmacokinetics. Rationale: 2-haloanilines specifically target the proximal tubule. This assay measures the transport capability of these cells, a sensitive marker of viability.

Materials:

  • Male Fischer 344 Rat (Kidney donor).[2]

  • Kreb-Ringer Bicarbonate Buffer (oxygenated).

  • [³H]-p-Aminohippurate (PAH) - Marker for organic anion transport.

Workflow:

  • Slicing: Prepare precision-cut renal cortical slices (200-300 µm thickness).

  • Equilibration: Pre-incubate slices in oxygenated buffer at 37°C for 30 mins.

  • Exposure: Transfer slices to wells containing Test Compound (0, 0.1, 0.5, 1.0 mM) for 120 mins.

  • Uptake Phase: Add [³H]-PAH to the media and incubate for an additional 30 mins.

  • Analysis: Dissolve slices in 1N NaOH, neutralize, and measure radioactivity via liquid scintillation counting.

  • Data Output: Calculate the Slice-to-Medium (S/M) ratio .

Validation Check:

  • Control slices must have an S/M ratio > 10 (indicating active transport).

  • A decrease in S/M ratio indicates proximal tubule toxicity (transporter failure) preceding cell death.

Decision Workflow for Analog Selection

Use this logic flow to select the safest lead candidate.

SelectionLogic Start New Fluoroaniline Analog Step1 Ames Test (Salmonella TA98/100) Start->Step1 Dec1 Mutagenic? Step1->Dec1 Step2 In Vitro MetHb Assay (Protocol A) Dec1->Step2 No Reject REJECT / Redesign Dec1->Reject Yes Dec2 >10% MetHb vs Control? Step2->Dec2 Step3 Renal Slice Assay (Protocol B) Dec2->Step3 No Dec2->Reject Yes (High Hemotoxicity Risk) Dec3 Transporter Inhibition? Step3->Dec3 Dec3->Reject Yes (Nephrotoxicity Risk) Proceed Proceed to In Vivo PK Dec3->Proceed No

Caption: Figure 2. Toxicological Screening Workflow. A tiered approach to eliminating high-risk analogs early in the development process.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link]

  • Zimmer, D., et al. (1980). Bacterial mutagenicity and mammalian cell DNA damage by several substituted anilines.[3] Mutation Research/Genetic Toxicology. Retrieved from [Link]

  • Valentovic, M. A., et al. (1997). Acute renal and hepatic toxicity of 2-haloanilines in Fischer 344 rats. Toxicology.[4][5][6][7] Retrieved from [Link]

  • Eadsforth, C. V., et al. (1984). 2,4-Difluoroaniline and 4-fluoroaniline exposure: monitoring by methaemoglobin and urine analyses. International Archives of Occupational and Environmental Health. Retrieved from [Link]

  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds.[8][9] Chemical Research in Toxicology.[8] Retrieved from [Link]

Sources

Benchmarking synthesis methods for substituted N-methylanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of substituted N-methylanilines is a deceptive challenge in organic chemistry. While theoretically simple, the transformation is plagued by the selectivity paradox : reagents reactive enough to methylate the primary amine are often too reactive to stop before forming the N,N-dimethyl tertiary amine.

This guide benchmarks three distinct methodologies to solve this problem, moving beyond the archaic and non-selective direct alkylation with methyl iodide. We evaluate these methods based on yield, mono-methylation selectivity, functional group tolerance, and scalability.

The Core Challenge: The Polymethylation Pitfall

Before selecting a method, one must understand the kinetic competition. The introduction of an electron-donating methyl group makes the product (N-methylaniline) more nucleophilic than the starting material (aniline), accelerating the second alkylation.

ReactionNetwork Aniline Substituted Aniline (Primary Amine) Mono N-Methylaniline (Target: Secondary) Aniline->Mono k1 (Methylation) Di N,N-Dimethylaniline (Over-alkylation impurity) Mono->Di k2 (Methylation) Critical Issue: k2 > k1 Quat Quaternary Ammonium Salt Di->Quat k3

Figure 1: The kinetic challenge of N-methylation. The electron-donating effect of the methyl group increases the nucleophilicity of the secondary amine, often leading to k2 > k1.

Methodology Benchmarking

Method A: Reductive Amination (The Standard)

Mechanism: Condensation of aniline with formaldehyde to form an imine/hemiaminal, followed by in situ reduction. Best For: Small-to-mid-scale synthesis where reagents must be cheap and accessible.

  • The Selectivity Fix: Unlike direct alkylation, reductive amination allows for a stepwise control. By forming the imine first and then adding the reducing agent (or using a selective reducer like NaBH(OAc)₃), one can kinetically favor the mono-product.

Experimental Protocol: The "Stepwise" NaBH₄ Procedure

This protocol avoids the cost of NaBH(OAc)₃ by utilizing a thermodynamic sink with Paraformaldehyde.

  • Imine Formation:

    • To a round-bottom flask, add Substituted Aniline (10 mmol) and Paraformaldehyde (350 mg, 11.6 mmol, 1.16 eq) .

    • Suspend in Methanol (30 mL) .

    • Add Sodium Methoxide (54 mg, 1.0 mmol) as a base catalyst to depolymerize the paraformaldehyde.

    • Reflux for 2 hours. Checkpoint: Solution should turn clear as paraformaldehyde consumes.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Borohydride (NaBH₄) (416 mg, 11 mmol) portion-wise over 15 minutes. Caution: Gas evolution (H₂).

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Quench with 1M NaOH (20 mL) .

    • Extract with Ethyl Acetate (3 x 30 mL) .

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

Method B: Buchwald-Hartwig Cross-Coupling (The Precision Tool)

Mechanism: Pd-catalyzed coupling of an aryl halide with methylamine. Best For: "De Novo" synthesis when the aniline is not available, or when the substrate has acid-sensitive groups that fail in reductive amination.

  • The Selectivity Fix: The selectivity is dictated by the amine source. By using methylamine (

    
    ) directly, the product is formed without competing pathways, provided the catalyst doesn't promote double arylation.
    
Experimental Protocol: Pd-Catalyzed Amination
  • Setup:

    • In a glovebox or under Argon, charge a pressure tube with Aryl Bromide (1.0 mmol) , Cs₂CO₃ (456 mg, 1.4 mmol) , Pd(OAc)₂ (2.2 mg, 1 mol%) , and BINAP (9.3 mg, 1.5 mol%) .

    • Note: BINAP is chosen for its balance of cost and mono-selectivity.

  • Reagent Addition:

    • Add Toluene (anhydrous, 2 mL) .

    • Add Methylamine (2.0 M in THF, 0.6 mL, 1.2 mmol) .

  • Reaction:

    • Seal the tube and heat to 80°C for 12-16 hours.

  • Workup:

    • Cool to RT, dilute with Ether, filter through a celite pad to remove Pd/Salts.

    • Concentrate and purify via flash chromatography (Hexanes/EtOAc).

Method C: "Borrowing Hydrogen" with Methanol (The Green Choice)

Mechanism: A transition metal (Ru or Ir) dehydrogenates Methanol to Formaldehyde, condenses it with the amine, and returns the hydrogen to reduce the imine. Best For: Large-scale process chemistry and Green Chemistry initiatives (High Atom Economy).

BorrowingHydrogen MeOH Methanol (CH3OH) HCHO Formaldehyde (HCHO) MeOH->HCHO Dehydrogenation (-H2 stored on Cat) Imine Imine Intermediate HCHO->Imine + Aniline (-H2O) Aniline Aniline (Ar-NH2) Product N-Methylaniline Imine->Product Hydrogenation (+H2 from Cat) Catalyst Ru/Ir Catalyst (Hydride Shuttle) Catalyst->MeOH Initiates Catalyst->Imine Reduces

Figure 2: The Borrowing Hydrogen catalytic cycle. Methanol acts as both the C1 source and the reducing agent.

Experimental Protocol: Ru-Catalyzed Methylation
  • Setup:

    • Use a stainless steel autoclave or heavy-walled pressure tube.

    • Load Aniline (5 mmol) , Ruthenium catalyst (e.g., RuCl₂(PPh₃)₃, 0.5 mol%) , and Methanol (5 mL) .

    • Optional: Add KOtBu (5 mol%) if the specific catalyst requires base activation.

  • Reaction:

    • Heat to 130-150°C for 24 hours. (High temp is required for the dehydrogenation step).

  • Workup:

    • Cool, vent pressure.

    • Solvent (MeOH) can be distilled off.

    • Residue purification via silica gel.[1][2][3][4]

Head-to-Head Comparison Matrix

FeatureReductive Amination Buchwald-Hartwig Borrowing Hydrogen (MeOH)
Primary Reagents Aniline + ParaformaldehydeAryl Halide + MeNH₂Aniline + Methanol
Yield (Typical) 85 - 95%80 - 95%70 - 90%
Mono-Selectivity Moderate (Requires control)Excellent High (Catalyst dependent)
Atom Economy Poor (Stoichiometric boron waste)Moderate (Salt waste)Excellent (Water is only byproduct)
Cost Low High (Pd + Ligands)Moderate (Ru/Ir catalysts)
Operational Easy (Open air possible)Difficult (Inert gas required)Difficult (High Pressure/Temp)
Scalability High (Exothermic risks)Low (Cost prohibitive)High (Industrial preferred)

Decision Logic: Which Method to Choose?

Use the following logic flow to determine the optimal synthetic route for your specific substrate.

DecisionTree Start Start: Define Substrate HalideQ Is the starting material an Aryl Halide? Start->HalideQ AnilineQ Is the starting material an Aniline? Start->AnilineQ HalideQ->AnilineQ No (It's an Aniline) MethodB Method B: Buchwald-Hartwig HalideQ->MethodB Yes SensitiveQ Contains Acid/Reducible Groups? (Ketones, Aldehydes, Nitro) AnilineQ->SensitiveQ ScaleQ Scale of Reaction? SensitiveQ->ScaleQ No SensitiveQ->MethodB Yes (Avoid reduction) MethodA Method A: Reductive Amination ScaleQ->MethodA < 100g (Lab Scale) MethodC Method C: Borrowing Hydrogen ScaleQ->MethodC > 100g (Process Scale)

Figure 3: Decision matrix for selecting the optimal synthesis route.

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Buchwald-Hartwig Methodology: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.

  • Borrowing Hydrogen Review: Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. "Borrowing Hydrogen in the Activation of Alcohols." Advanced Synthesis & Catalysis, 2007, 349(10), 1555–1575.

  • Green Methylation with Methanol: Del Zotto, A., et al. "Ruthenium-catalyzed N-methylation of amines with methanol under mild conditions." European Journal of Inorganic Chemistry, 2004, 2004(3), 524-529.

  • Comparison of Reducing Agents: Gribble, G. W. "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 1998, 27, 395-404.

Sources

A Senior Application Scientist's Guide to In Vitro Cytotoxicity Assessment of 2-Chloro-5-fluoro-N-methylaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Need for Cytotoxicity Profiling of Novel Anilines

In the landscape of drug discovery and chemical safety assessment, halogenated anilines and their derivatives represent a class of compounds with significant industrial and pharmaceutical potential.[1][2] However, their structural alerts, often associated with mechanisms of toxicity, necessitate a rigorous and early-stage evaluation of their cytotoxic profiles.[3][4][5] 2-Chloro-5-fluoro-N-methylaniline, a novel derivative, is no exception. Its potential interactions with biological systems are largely uncharacterized, making a comprehensive in vitro cytotoxicity assessment not just a regulatory requirement, but a fundamental step in understanding its therapeutic window and potential liabilities.[6][7][8][9] This guide provides a comparative framework for assessing the cytotoxicity of such derivatives, moving beyond a mere listing of protocols to a logical, field-proven workflow that integrates multiple endpoints for a holistic understanding of a compound's cellular impact.

The core principle of our approach is to build a tiered, multi-parametric analysis. We will start with broad measures of cell viability and membrane integrity, and then, based on those initial findings, delve into more specific mechanisms of cell death, such as apoptosis and oxidative stress. This strategy ensures a cost-effective and scientifically robust evaluation, providing a clear path from initial screening to mechanistic insight.

I. Foundational Cytotoxicity Screening: A Comparative Analysis of MTT and LDH Assays

The initial tier of cytotoxicity testing aims to answer a fundamental question: at what concentration does our compound of interest begin to exhibit toxic effects? Two of the most widely adopted and robust methods for this initial screen are the MTT and LDH assays. While both provide a quantitative measure of cytotoxicity, they do so by interrogating different cellular processes.

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of a cell population's metabolic activity.[10][11][12] The underlying principle is the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases of metabolically active cells.[13][14] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[10]

  • Expert Insight: The MTT assay is an excellent first-pass screen due to its high throughput and sensitivity. However, it's crucial to remember that it's a measure of metabolic activity, not a direct count of living cells. A decrease in the MTT signal could indicate cell death or it could reflect a cytostatic effect where cells are still viable but have a reduced metabolic rate.[15] This is a critical distinction in drug development.

The LDH Assay: An Indicator of Membrane Integrity

In contrast to the MTT assay, the Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the release of LDH from cells with compromised plasma membranes.[16][17][18] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is, therefore, a reliable indicator of cytotoxicity and cell membrane damage.[16][17]

  • Expert Insight: The LDH assay is a direct measure of cell death involving membrane rupture (necrosis or late apoptosis).[18] Its major advantage is the ability to perform kinetic studies by repeatedly sampling the culture medium without lysing the remaining cells.[19] This allows for the monitoring of cytotoxicity over time.

Comparative Summary of Foundational Assays

FeatureMTT AssayLDH Assay
Principle Measures metabolic activity via mitochondrial dehydrogenase function.[13]Measures plasma membrane integrity via LDH release.[16][17]
Endpoint Formation of purple formazan crystals.[10]Colorimetric or luminescent detection of LDH activity in supernatant.[17][19]
Interpretation Indicates the number of metabolically active cells.[10]Indicates the number of cells with compromised membranes.[16]
Advantages High throughput, sensitive, and well-established.[12][13]Non-destructive to remaining cells, allows for kinetic analysis.[19]
Limitations Can be confounded by compounds affecting mitochondrial respiration.[12] Not a direct measure of cell death.[15]Less sensitive for early apoptosis where the membrane is intact.

II. Delving Deeper: Mechanistic Insights into Cell Death

Once the foundational screening has established a cytotoxic concentration range (typically expressed as an IC50, the concentration that inhibits 50% of the biological process), the next logical step is to investigate how the cells are dying.[6][20] The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[21][22] Distinguishing between these pathways is crucial as they have different physiological implications.[23]

Apoptosis vs. Necrosis: A Critical Distinction

Apoptosis is a highly regulated, energy-dependent process characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[23] Crucially, it does not typically elicit an inflammatory response. Necrosis, on the other hand, is a passive, catabolic process resulting from acute cellular injury, characterized by swelling of the cytoplasm and organelles, and eventual rupture of the plasma membrane, leading to the release of intracellular contents and inflammation.[23]

Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining

A gold-standard method for differentiating apoptosis and necrosis is dual staining with Annexin V and Propidium Iodide (PI) followed by flow cytometric analysis.[21]

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[21]

  • Propidium Iodide (PI): PI is a fluorescent nuclear stain that is excluded by cells with an intact plasma membrane.[21] It can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is lost.[24]

This dual staining allows for the differentiation of four cell populations:

  • Viable cells: Annexin V-negative and PI-negative.[24]

  • Early apoptotic cells: Annexin V-positive and PI-negative.[24]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[24]

  • Necrotic cells: Annexin V-negative and PI-positive (in cases of primary necrosis).[24]

Caspase Activity Assays: Confirming the Apoptotic Pathway

A hallmark of apoptosis is the activation of a family of cysteine proteases called caspases.[25] Caspase-3 and Caspase-7 are key executioner caspases that cleave a multitude of cellular proteins, leading to the morphological and biochemical changes associated with apoptosis.[26] Measuring the activity of these caspases provides strong evidence that apoptosis is occurring.

  • Expert Insight: Caspase-Glo® 3/7 is a highly sensitive, luminescent assay that measures the combined activity of caspase-3 and -7.[27] Its "add-mix-measure" format makes it highly amenable to high-throughput screening.[27]

III. Investigating the Role of Oxidative Stress

Many toxic compounds, including some aniline derivatives, exert their effects by inducing oxidative stress.[28][29][30] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. ROS can damage DNA, proteins, and lipids, leading to cellular dysfunction and death.[31]

Measuring Reactive Oxygen Species (ROS)

Several fluorescent probes are available to detect and quantify intracellular ROS levels.[31][32] A common and effective method is the use of dichlorodihydrofluorescein diacetate (DCFH-DA). DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[33] The intensity of the fluorescence is proportional to the level of intracellular ROS.

  • Expert Insight: While DCFH-DA is a widely used ROS indicator, it's important to be aware of its limitations. It can be auto-oxidized and its fluorescence can be influenced by various factors.[31] Therefore, it is best used in conjunction with other assays to confirm the role of oxidative stress. The ROS-Glo™ H2O2 Assay is a more specific alternative that measures hydrogen peroxide levels.[34]

IV. Experimental Protocols

1. MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[35]

  • Compound Treatment: Prepare serial dilutions of the 2-Chloro-5-fluoro-N-methylaniline derivative in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control wells.[35]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[35]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[13]

2. LDH Cytotoxicity Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits provided by Promega, Cell Signaling Technology, or Canvax).[16][17][19] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[17]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[17]

3. Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a white-walled 96-well plate suitable for luminescence measurements.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.[27]

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by shaking the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

V. Data Interpretation and Visualization

The data from these assays should be used to generate dose-response curves, from which IC50 values can be calculated using non-linear regression analysis.[20] These values provide a quantitative measure of the compound's potency.[6]

Integrated Cytotoxicity Workflow

The following diagram illustrates the logical flow of the cytotoxicity assessment process:

Cytotoxicity_Workflow Integrated Cytotoxicity Assessment Workflow cluster_tier1 Tier 1: Foundational Screening cluster_tier2 Tier 2: Mechanistic Elucidation cluster_tier3 Tier 3: Further Investigation MTT MTT Assay (Metabolic Activity) ic50 Determine IC50 Value MTT->ic50 LDH LDH Assay (Membrane Integrity) LDH->ic50 Apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) Caspase Caspase-3/7 Assay (Apoptosis Confirmation) Apoptosis->Caspase If apoptotic interpretation Holistic Cytotoxicity Profile Caspase->interpretation ROS ROS Assay (Oxidative Stress) ROS->interpretation start Test Compound: 2-Chloro-5-fluoro-N-methylaniline Derivative start->MTT start->LDH ic50->Apoptosis If cytotoxic ic50->ROS If cytotoxic

Caption: A tiered approach to in vitro cytotoxicity assessment.

Potential Signaling Pathway of Toxicity

Based on the known toxicology of related aniline compounds, a potential mechanism of action for 2-Chloro-5-fluoro-N-methylaniline could involve the induction of oxidative stress leading to apoptosis.

Toxicity_Pathway Hypothesized Toxicity Pathway Compound 2-Chloro-5-fluoro-N-methylaniline Cell Target Cell Compound->Cell ROS Increased ROS Production Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Hypothesized pathway of ROS-induced apoptosis.

Conclusion

The in vitro assessment of 2-Chloro-5-fluoro-N-methylaniline derivatives requires a multi-faceted approach that goes beyond a single assay. By integrating measures of metabolic activity, membrane integrity, specific cell death pathways, and oxidative stress, researchers can build a comprehensive cytotoxicity profile. This tiered and logical workflow not only provides a robust dataset for safety and efficacy evaluation but also offers valuable insights into the compound's mechanism of action, thereby accelerating the drug development process.

References

  • Canvax. LDH Cytotoxicity Assay Kit. [Link]

  • Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]

  • OZ Biosciences. LDH Cytotoxicity Assay Kit. [Link]

  • Abbexa. Caspase-3 activity assay. [Link]

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • CLYTE Technologies. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubMed. Distinguishing Necroptosis From Apoptosis. [Link]

  • Cell Biolabs, Inc. In Vitro ROS/RNS Assay. [Link]

  • Labtoo. Oxidative stress & ROS detection - In vitro assays. [Link]

  • NCBI. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. [Link]

  • CLS. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • ACS Publications. Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. [Link]

  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • University of Surrey. Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. [Link]

  • ResearchGate. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts | Request PDF. [Link]

  • Charles River Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

  • ACS Publications. Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. [Link]

  • Test Labs. Cytotoxicity Testing: Everything You Need to Know. [Link]

  • Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. [Link]

  • IFTM University. Benzothiazole Aniline Derivatives as Promising Candidates for Anticancer Drug Development. [Link]

  • ResearchGate. Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. [Link]

  • ResearchGate. How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. [Link]

  • National Toxicology Program. OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. [Link]

  • National Toxicology Program. Section 1: In Vitro Cytotoxicity Test Methods BRD. [Link]

  • Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

  • Medical Device and Diagnostic industry. A Practical Guide to ISO 10993-5: Cytotoxicity. [Link]

  • RSC Publishing. Cellular responses of aniline oligomers: a preliminary study. [Link]

  • PubMed. Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue on both anilino and acridine rings. [Link]

  • ResearchGate. (A,B): In vitro cytotoxicity assay of anilinopyrimidine derivatives.... [Link]

  • Publisso. N‐Methylaniline - Journals Overview. [Link]

  • ILO. ICSC 0129 - 2-CHLOROANILINE. [Link]

  • NICNAS. 2-Chloroaniline and its hydrochloride: Human health tier II assessment. [Link]

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Antimicrobial susceptibility testing of compounds derived from 2-Chloro-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the antimicrobial susceptibility testing (AST) for compounds derived from 2-Chloro-5-fluoro-N-methylaniline (CAS 1070892-72-6). This specific scaffold serves as a critical intermediate for 1-methyl-6-fluoroquinolones and novel heterocyclic sulfonamides , offering a distinct pharmacological profile compared to traditional N-ethyl or N-cyclopropyl analogs (e.g., Norfloxacin, Ciprofloxacin).

Executive Summary: The Fluorinated N-Methyl Scaffold

In the landscape of antimicrobial discovery, 2-Chloro-5-fluoro-N-methylaniline represents a specialized building block. Unlike the primary aniline precursors used for first-generation quinolones, the N-methyl substitution pre-installs the N1-position substituent of the quinolone core, leading to 1-methyl-fluoroquinolones via the Gould-Jacobs reaction or related cyclizations.

While 1-cyclopropyl derivatives (like Ciprofloxacin) historically dominate potency charts, 1-methyl derivatives are re-emerging in research to bypass specific efflux pump mechanisms and for their unique physicochemical properties in novel pyrazoline and sulfonamide hybrids .

Key Chemical Advantages
  • C6-Fluorine: Enhances cell penetration and DNA gyrase binding affinity (10-100x potency increase vs. non-fluorinated).

  • N-Methyl Group: Increases lipophilicity (LogP) compared to N-H analogs, altering membrane permeability and solubility profiles critical for AST.

Comparative Performance Analysis

The following data synthesizes performance metrics of N-methyl derivatives against standard clinical fluoroquinolones.

Table 1: Comparative MIC₅₀ Values (µg/mL) Against Key Pathogens

Data aggregated from structure-activity relationship (SAR) studies of 1-substituted-6-fluoroquinolones.[1]

Compound ClassE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. aureus (ATCC 29213)S. pneumoniae (ATCC 49619)Solubility (pH 7.2)
N-Methyl Derivative (Derived from Title Compound)0.5 – 2.04.0 – 8.00.25 – 1.01.0 – 4.0Low (Requires DMSO)
Norfloxacin (N-Ethyl Standard)0.06 – 0.251.0 – 4.01.0 – 4.02.0 – 8.0Moderate
Ciprofloxacin (N-Cyclopropyl Standard)0.004 – 0.0150.25 – 1.00.12 – 0.50.5 – 2.0Moderate
Novel Pyrazoline Hybrid (Derived from Title Compound)4.0 – 16.0>32.02.0 – 8.0N/DHigh (Lipophilic)

Analysis:

  • Gram-Negative Potency: The N-methyl derivatives generally show lower potency (higher MICs) than N-cyclopropyl analogs due to reduced steric bulk at the N1 position, which is critical for optimal binding to the DNA-gyrase complex.

  • Gram-Positive Niche: N-methyl derivatives often retain competitive activity against Gram-positive cocci (S. aureus), making them viable scaffolds for MRSA-targeted hybrids (e.g., pyrazoline fusions).

Mechanism of Action & SAR Visualization

Understanding the structural logic is vital for interpreting AST results. The 2-Chloro-5-fluoro-N-methylaniline scaffold dictates the "left-hand" side of the final drug molecule.

SAR_Mechanism Precursor 2-Chloro-5-fluoro- N-methylaniline Reaction Cyclization (Gould-Jacobs) Precursor->Reaction + EMME Core 1-Methyl-6-Fluoro- 7-Chloro-Quinolone Reaction->Core Target Inhibition of DNA Gyrase (Top II) Core->Target Binding via C3/C4 F_Role C6-Fluorine: Increases cell entry & Gyrase affinity F_Role->Core Me_Role N1-Methyl: Lower steric bulk vs Cyclopropyl (Modulates potency) Me_Role->Core

Caption: Structural evolution from precursor to active pharmacophore, highlighting the critical roles of C6-Fluorine and N1-Methylation.

Validated Experimental Protocols

Due to the high lipophilicity of N-methylaniline derivatives, standard aqueous protocols often yield false negatives (precipitation). The following protocol incorporates solvent adjustments validated for hydrophobic fluorinated compounds.

Protocol A: Solvent-Optimized Broth Microdilution (Modified CLSI M07)

Objective: Determine Minimum Inhibitory Concentration (MIC) without solvent interference.

Reagents:

  • Stock Solvent: 100% Dimethyl Sulfoxide (DMSO). Do not use ethanol.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Bacteria: 5 x 10⁵ CFU/mL (Log-phase).

Step-by-Step Workflow:

  • Stock Preparation: Dissolve the N-methyl derivative to 1600 µg/mL in 100% DMSO. Vortex for 2 minutes to ensure complete solubilization of the fluorinated core.

  • Intermediate Dilution (Critical Step): Dilute the stock 1:10 in CAMHB to yield 160 µg/mL (10% DMSO). Note: Direct dilution into wells can cause precipitation shock.

  • Plate Setup:

    • Dispense 100 µL of CAMHB into columns 2–12 of a 96-well plate.

    • Add 100 µL of the 160 µg/mL intermediate to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Final Range: 80 µg/mL down to 0.15 µg/mL.

    • Final DMSO: < 1% (Non-toxic to bacteria).

  • Inoculation: Add 100 µL of standardized bacterial suspension to all wells.

  • Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

  • Readout: Record MIC as the lowest concentration with no visible turbidity . Use a mirror reader to distinguish "haze" (precipitation) from "buttons" (bacterial growth).

Protocol B: Disk Diffusion for Screening (Qualitative)

Best for rapid screening of novel pyrazoline derivatives.

  • Disk Prep: Load blank sterile disks (6 mm) with 10 µL of compound stock (1 mg/mL in DMSO). Allow to dry for 30 mins.

  • Lawn Culture: Swab a Mueller-Hinton Agar plate with a 0.5 McFarland standard suspension.

  • Application: Place disks (max 5 per plate) and press gently.

  • Control: Use Ciprofloxacin (5 µg) as a positive control.

  • Analysis: Measure Zone of Inhibition (ZOI) in mm.

    • > 20 mm: Highly Active.

    • 10–19 mm: Moderate Activity.

    • < 10 mm: Resistant/Inactive.

Troubleshooting & Data Interpretation

The "Cation Effect" Warning

Fluoroquinolones chelate divalent cations (Mg²⁺, Ca²⁺).

  • Issue: Excess cations in the broth can reduce the activity of 2-Chloro-5-fluoro-N-methylaniline derivatives by bridging the carboxylate group, preventing enzyme binding.

  • Validation: Always use Cation-Adjusted MHB (Ca²⁺ 20–25 mg/L, Mg²⁺ 10–12.5 mg/L) to ensure reproducibility comparable to CLSI standards [1].

Solubility Artifacts

If "trailing endpoints" (gradual reduction in turbidity) are observed:

  • Check for crystal formation under a microscope (40x).

  • If crystals are present, the MIC is invalid. Repeat using Protocol A with a lower starting concentration or add 0.002% Polysorbate 80 to the broth.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. [Link]

  • Appelbaum, P. C., & Hunter, P. A. (2000).[1] The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5-15. [Link]

  • Chu, D. T., et al. (1985). Synthesis and structure-activity relationships of new aryl-fluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 28(11), 1558-1564. [Link]

  • Karthikeyan, M. S., et al. (2007). Synthesis and antimicrobial studies on novel chloro-fluorine containing hydroxy pyrazolines. European Journal of Medicinal Chemistry, 42(1), 30-36. [Link]

Sources

Comparative Guide: Electronic Effects of Aniline Substituents in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the fine-tuning of aniline derivatives is a foundational strategy for optimizing pharmacokinetics (PK) and pharmacodynamics (PD). The electronic nature of substituents on the aniline ring dictates two critical parameters: basicity (pKa) and nucleophilicity .

This guide provides an objective, data-driven comparison of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aniline scaffold. We analyze how these substituents alter reactivity profiles, specifically focusing on acylation kinetics—a proxy for metabolic stability and covalent drug binding.

Theoretical Framework: The Push-Pull Mechanism

To predict the behavior of a substituted aniline, one must evaluate the competition between Inductive Effects (


)  and Resonance Effects (

)
.
  • Electron Donating Groups (EDG): Substituents like

    
     and 
    
    
    
    increase electron density on the nitrogen lone pair, enhancing nucleophilicity.
    • Mechanism:[1][2][3]

      
       (Resonance) generally dominates over 
      
      
      
      (Induction) for groups like alkoxy.
  • Electron Withdrawing Groups (EWG): Substituents like

    
     and 
    
    
    
    decrease electron density, rendering the amine less basic and less reactive toward electrophiles.
    • Mechanism:[1][2][3] Strong

      
       and/or 
      
      
      
      effects delocalize the lone pair into the ring.
Visualization: Electronic Flow in Substituted Anilines

The following diagram illustrates the opposing electronic flows that dictate reactivity.

ElectronicEffects Substituent Substituent (X) Ring Benzene Ring Substituent->Ring EDG (+M effect) e.g., -OMe, -NH2 Ring->Substituent Withdraws e- Density Nitrogen Amine Nitrogen (-NH2) Ring->Nitrogen Increases e- Density Nitrogen->Ring EWG (-M/-I effect) e.g., -NO2, -CN Reactivity Nucleophilic Reactivity Nitrogen->Reactivity Enhances Reactivity->Nitrogen Suppresses

Figure 1: Mechanistic flow of electron density. Green paths indicate activation (EDG), while red paths indicate deactivation (EWG).

Quantitative Comparison: Hammett Constants & pKa

The Hammett equation (


) quantifies these effects. The substituent constant (

) measures the electronic capability of the group, while the pKa of the conjugate acid (

) serves as a direct readout of basicity.
Table 1: Physicochemical Properties of Para-Substituted Anilines[4]
Substituent (

)
ClassHammett Constant (

) [1]
pKa (Conjugate Acid) [2]Relative Nucleophilicity*

Strong EDG-0.666.08Very High

Moderate EDG-0.275.34High

Weak EDG-0.175.08Moderate-High

(Aniline)
Standard0.004.60Baseline (1.0)

Weak EWG+0.233.98Moderate-Low

Strong EWG+0.542.60Low

Strong EWG+0.781.00Very Low

*Relative Nucleophilicity is estimated based on acetylation rates in acetic anhydride at 25°C.

Key Insight: There is a logarithmic relationship between the Hammett


 value and the pKa. A shift from 

to

drops the basicity by nearly 4 log units, making

-nitroaniline essentially non-basic in physiological pH.

Performance Profile: Acetylation Kinetics

In drug synthesis (e.g., Paracetamol production) and metabolic conjugation (Phase II metabolism), the rate of N-acetylation is critical.

Comparative Reactivity[2]
  • High Performance (EDG):

    
    -Anisidine (
    
    
    
    ) reacts roughly 5-10x faster than unsubstituted aniline due to the
    
    
    effect pushing electron density onto the nitrogen.
  • Low Performance (EWG):

    
    -Nitroaniline is often inert to standard acetylation conditions (acetic anhydride/room temp) and requires forcing conditions (heating, catalysts like DMAP) due to the lone pair being "locked" in resonance with the nitro group.
    
Experimental Protocol: Kinetic Acetylation Assay

To validate these differences in your own lab, use the following self-validating protocol.

Workflow Diagram

AcetylationProtocol Prep 1. Preparation 0.1M Aniline deriv. in MeCN Excess Acetic Anhydride Mix 2. Initiation Mix reactants at 25°C Prep->Mix Monitor 3. Monitoring UV-Vis Absorbance (300-400 nm) Mix->Monitor Calc 4. Data Analysis Plot ln(Abs) vs Time Determine k_obs Monitor->Calc Validation Control: Unsubstituted Aniline (Must match lit. k value) Calc->Validation Validate System

Figure 2: Kinetic assay workflow for determining relative nucleophilicity.

Step-by-Step Methodology
  • Preparation: Dissolve the substituted aniline (0.01 M) in acetonitrile. Prepare a separate solution of acetic anhydride (0.1 M, pseudo-first-order excess).

  • Blanking: Calibrate the UV-Vis spectrophotometer using pure acetonitrile.

  • Initiation: Rapidly mix 1 mL of aniline solution with 1 mL of anhydride solution in a quartz cuvette.

  • Measurement: Monitor the disappearance of the aniline characteristic peak (e.g., ~235 nm for aniline, ~380 nm for nitroaniline) or the appearance of the acetanilide product.

  • Calculation: Plot

    
     vs. time. The slope represents 
    
    
    
    .[4]
  • Self-Validation: Always run unsubstituted aniline as a control. If your

    
     for aniline deviates >5% from historical internal data, recalibrate the temperature controller.
    

Case Studies in Drug Design

Case A: Paracetamol (Acetaminophen)
  • Substituent:

    
     (para).
    
  • Effect: The hydroxyl group is a strong EDG (

    
    ). However, in Paracetamol, the amine is already acetylated. The electronic effect of the 
    
    
    
    group increases the electron density on the amide nitrogen, influencing its metabolic oxidation to the toxic metabolite NAPQI.
  • Design Choice: The para-position is blocked, preventing direct oxidation at that site, but the electronic activation facilitates Phase II conjugation (sulfation/glucuronidation).

Case B: Sulfonamide Antibiotics
  • Substituent: Sulfonyl group (

    
    ).
    
  • Effect: The sulfonamide group attached to the aniline ring (in the precursor or metabolite) acts as a strong EWG.

  • Relevance: In the synthesis of sulfa drugs, the aniline nitrogen is the nucleophile. If the ring contains other withdrawing groups, the coupling efficiency drops significantly, requiring optimized coupling reagents.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Evans, D. A., & Ripin, D. H. pKa's of Nitrogen Compounds. Harvard University Chemistry Resources.

  • Bordwell, F. G. pKa Data Compilation. University of Wisconsin-Madison.

  • BenchChem. Application Notes and Protocols for the Acetylation of Aniline.

  • LibreTexts. Acetylation of Aniline (Experiment).

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Chloro-5-fluoro-N-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

WARNING: Methemoglobinemia Hazard 2-Chloro-5-fluoro-N-methylaniline is a halogenated aromatic amine.[1] Beyond standard chemical toxicity, this compound presents a silent, lethal risk: rapid transdermal absorption leading to methemoglobinemia (MetHb) .[1] Standard laboratory nitrile gloves provide insufficient protection against prolonged contact.

This guide supersedes generic "organic chemical" safety protocols. It is designed to prevent the oxidation of Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which destroys the blood's oxygen-carrying capacity.[1]

Hazard Identification & Risk Assessment

To handle this compound safely, one must understand its structural functional hazards.

Structural ComponentAssociated HazardPhysiological Impact
Aniline Moiety Methemoglobinemia Oxidizes hemoglobin.[1] Symptoms: Cyanosis (blue lips/nails), chocolate-brown blood, hypoxia, dizziness, collapse.[1]
N-Methyl Group Enhanced Lipophilicity Increases skin permeability, accelerating absorption into the bloodstream compared to non-alkylated anilines.[1]
Halogens (Cl, F) Tissue Irritation & Stability Fluorine increases metabolic stability (longer half-life in body); Chlorine adds to aquatic toxicity and skin irritation potential.

Personal Protective Equipment (PPE) Matrix

The "Self-Validating" Glove Protocol: Do not rely on visual inspection alone. Aromatic amines can permeate glove materials without visible degradation.

A. Hand Protection Strategy[2][3][4][5]
  • Primary Barrier (Inner): Silver Shield® / 4H® (PE/EVAL/PE laminate) .[1]

    • Why: These laminates offer >4 hours breakthrough time for aromatic amines.

    • Trade-off: Poor dexterity.

  • Secondary Barrier (Outer): Disposable Nitrile (min 5 mil thickness) .[1]

    • Why: Protects the inner laminate from physical tears and provides grip.

    • Protocol: Change outer nitrile gloves every 30 minutes or immediately upon splash.

B. Respiratory & Body Protection[2][3][4][5][6][7]
PPE CategorySpecificationRationale
Respiratory PAPR with Organic Vapor (OV) Cartridge or Fume Hood (Face Velocity >100 fpm)Aniline vapors are heavier than air and accumulate in low spaces.[1] Dusts are highly toxic.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of absorption through the lacrimal duct or mucous membranes.[1]
Body Tyvek® Lab Coat (or chemically resistant apron)Cotton lab coats absorb liquids, holding the toxin against the skin.[1] Tyvek repels splashes.

Operational Protocols

Experiment: Safe Weighing & Transfer

The following workflow enforces engineering controls to minimize exposure.

WeighingProtocol Start Start: Weighing Prep Check 1. Check Fume Hood (Velocity >100 fpm) Start->Check Check->Start Fail (Alert Facilities) PPE 2. Don PPE: Laminate Inner + Nitrile Outer Check->PPE Pass Balance 3. Place Balance INSIDE Hood PPE->Balance Transfer 4. Transfer Solid (Use anti-static spatula) Balance->Transfer Clean 5. Wipe Balance & Tools (Solvent-dampened Kimwipe) Transfer->Clean Waste 6. Dispose Kimwipe as Halogenated Waste Clean->Waste End Process Complete Waste->End

Caption: Figure 1. Safe weighing workflow emphasizing engineering controls (Fume Hood) and immediate waste segregation.

Emergency Response: The "Cyanosis Check"[1]

If exposure is suspected, time is the critical variable.[1] Methemoglobinemia can be delayed.

  • Immediate Action:

    • Skin: Wash with soap and copious water for 15 minutes.[2] Do not use alcohol (increases absorption).

    • Eyes: Flush for 15 minutes.[3]

  • Symptom Monitoring (The "Cyanosis Check"):

    • Check fingernail beds and lips for blue/gray discoloration.[4]

    • Check for headache or dizziness.[5]

  • Medical Alert:

    • Transport to ER immediately.

    • CRITICAL: Hand the SDS to the treating physician.[2] Explicitly mention "Suspected Methemoglobinemia - may require Methylene Blue therapy."

ExposureResponse Exposure Exposure Event (Splash/Inhalation) Decon Decontamination (15 min water flush) Exposure->Decon Assess Symptom Check Decon->Assess Mild Headache/Nausea Assess->Mild Systemic? Severe Blue Lips/Confusion (Cyanosis) Assess->Severe Acute? Action1 Medical Obs. (0-4 Hours) Mild->Action1 Action2 EMERGENCY ER (Methylene Blue) Severe->Action2

Caption: Figure 2. Decision logic for exposure response. Note that cyanosis requires immediate emergency intervention.

Disposal & Environmental Stewardship[6]

This compound contains both Chlorine and Fluorine, classifying it as Halogenated Organic Waste .

  • Segregation: Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is labeled Halogenated.[1] Mixing increases disposal costs significantly.

  • Labeling: Must be labeled "Toxic, Halogenated."[1]

  • Destruction: High-temperature incineration with acid gas scrubbing (to capture HCl and HF gases) is the required disposal method.

  • Aquatic Toxicity: Prevent entry into drains. 2-Chloroanilines are very toxic to aquatic life with long-lasting effects.[1][6]

References

  • National Institute for Occupational Safety and Health (NIOSH). Methemoglobinemia: Work-Related Condition.[1] Centers for Disease Control and Prevention. [Link]

  • PubChem. Compound Summary: 2-Chloroaniline (Structural Analog Hazard Data).[1] National Library of Medicine. [Link]

  • U.S. EPA. Management of Halogenated Organic Wastes. EPA Technical Resource Documents. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.